Dovitinib dilactic acid
Description
Properties
IUPAC Name |
4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O.2C3H6O3/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29;2*1-2(4)3(5)6/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29);2*2,4H,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLPVQZYQCGXOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O.CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33FN6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dovitinib Dilactic Acid: A Technical Guide to its Signaling Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dovitinib, as its dilactic acid salt, is a potent, orally active, multi-targeted tyrosine kinase inhibitor (TKI) that has garnered significant interest in oncology research.[1][2] This small molecule inhibitor effectively targets a range of receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis.[3][4] This technical guide provides an in-depth overview of Dovitinib's mechanism of action, focusing on the signaling pathways it inhibits. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the affected signaling cascades to serve as a comprehensive resource for researchers in the field.
Mechanism of Action
Dovitinib functions as an ATP-competitive inhibitor, targeting the kinase activity of several RTK families.[5] Its primary targets include Fibroblast Growth Factor Receptors (FGFR1, 2, and 3), Vascular Endothelial Growth Factor Receptors (VEGFR1, 2, and 3), and Platelet-Derived Growth Factor Receptor β (PDGFRβ).[6][7] Additionally, it exhibits potent inhibitory activity against other class III RTKs such as FMS-like tyrosine kinase 3 (FLT3) and c-Kit.[1] By blocking the autophosphorylation of these receptors, Dovitinib effectively abrogates downstream signaling cascades crucial for cell proliferation, survival, and angiogenesis.[6][8]
Quantitative Inhibition Data
The inhibitory potency of Dovitinib against various kinases has been quantified through numerous in vitro studies. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's efficacy against specific targets.
| Kinase Target | IC50 (nM) | Reference(s) |
| FLT3 | 1 | [1] |
| c-Kit | 2 | [1] |
| FGFR1 | 8 | [1] |
| FGFR3 | 9 | [1] |
| VEGFR1 | 10 | [1] |
| VEGFR2 | 13 | [1] |
| VEGFR3 | 8 | [1] |
| PDGFRβ | 27, 210 | [1] |
| CSF-1R | 36 | [1] |
Signaling Pathway Inhibition
Dovitinib's therapeutic potential stems from its ability to concurrently inhibit multiple critical signaling pathways that are often dysregulated in cancer.
FGFR Signaling Pathway
The FGF/FGFR signaling axis plays a pivotal role in cell proliferation, differentiation, migration, and angiogenesis.[4] Upon ligand binding, FGFRs dimerize and autophosphorylate, creating docking sites for downstream signaling molecules. This leads to the activation of major pathways including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which promote cell growth and survival.[3][4][9] Dovitinib's inhibition of FGFR blocks these downstream effects.[9][10]
VEGFR Signaling Pathway
VEGF and its receptors are central regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2] Binding of VEGF to VEGFRs, primarily VEGFR2, triggers receptor dimerization and autophosphorylation, initiating downstream signaling through pathways like PI3K-AKT and RAS-MAPK.[11] This leads to endothelial cell proliferation, migration, and survival, ultimately promoting neovascularization. Dovitinib's blockade of VEGFRs disrupts these pro-angiogenic signals.[10]
PDGFR Signaling Pathway
The PDGFR signaling pathway is involved in various cellular processes, including cell growth, proliferation, and migration.[12] Dysregulation of this pathway has been implicated in the pathogenesis of several cancers. Similar to other RTKs, ligand-induced dimerization and autophosphorylation of PDGFRs activate downstream effectors such as the PI3K-AKT and MAPK pathways.[3] Dovitinib's inhibition of PDGFRβ contributes to its overall anti-tumor activity.[12]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of Dovitinib. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Kinase Inhibition Assay
This assay determines the IC50 of Dovitinib against purified kinase domains.
Materials:
-
Purified recombinant kinase domains (e.g., FGFR1, VEGFR2)
-
Biotinylated peptide substrate
-
ATP
-
Dovitinib dilactic acid
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Streptavidin-coated plates
-
Europium-labeled anti-phosphotyrosine antibody
-
Time-Resolved Fluorescence (TRF) reader
Procedure:
-
Prepare serial dilutions of Dovitinib in assay buffer.
-
In a microplate, add the kinase, peptide substrate, and Dovitinib solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add the Europium-labeled anti-phosphotyrosine antibody and incubate.
-
Wash the plate and add enhancement solution.
-
Read the time-resolved fluorescence signal.
-
Calculate the percent inhibition for each Dovitinib concentration and determine the IC50 value using non-linear regression analysis.[13]
Cell Viability Assay (MTT Assay)
This assay measures the effect of Dovitinib on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Dovitinib and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[14]
Western Blot Analysis of Downstream Signaling
This technique is used to assess the phosphorylation status of key proteins in the signaling pathways inhibited by Dovitinib.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR, anti-p-ERK, anti-p-AKT, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Dovitinib for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the effect of Dovitinib on protein phosphorylation.[3][11]
Clinical and Preclinical Efficacy
Dovitinib has been evaluated in numerous preclinical models and clinical trials across a range of cancer types.
Preclinical Studies
In preclinical models, Dovitinib has demonstrated potent anti-tumor activity. For instance, in xenograft models of breast cancer with FGFR1 amplification, Dovitinib inhibited tumor growth.[15][16] In colorectal cancer cell lines, its effectiveness was observed to be influenced by the mutational status of KRAS and BRAF.[3] Studies in melanoma and gastric cancer models have also shown promising results, particularly in combination with other therapeutic agents.[9][12]
Clinical Trials
Dovitinib has been investigated in clinical trials for various solid and hematological malignancies, including renal cell carcinoma, breast cancer, urothelial carcinoma, and melanoma.[6][15][17][18] While it has shown some clinical benefit, such as stable disease in a subset of patients, its efficacy as a monotherapy has been modest in some settings.[6][18] For example, in a phase 2 study in patients with advanced squamous non-small cell lung cancer with FGFR1 amplification, the overall response rate was 11.5%.[19] The most common adverse events reported in clinical trials include diarrhea, fatigue, and nausea.[6]
Conclusion
This compound is a multi-targeted tyrosine kinase inhibitor with a well-defined mechanism of action against key signaling pathways involved in cancer progression. Its ability to simultaneously inhibit FGFR, VEGFR, and PDGFR signaling provides a strong rationale for its investigation as an anti-cancer agent. The quantitative data and experimental protocols outlined in this guide offer a valuable resource for researchers working to further elucidate the therapeutic potential of Dovitinib and develop novel treatment strategies. Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to respond to Dovitinib therapy and exploring its efficacy in combination with other targeted agents or immunotherapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dovitinib (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound reduces tumor growth and tumor-induced bone changes in an experimental breast cancer bone growth model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The N550K/H Mutations in FGFR2 Confer Differential Resistance to PD173074, Dovitinib, and Ponatinib ATP-Competitive Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. reference.medscape.com [reference.medscape.com]
- 8. Facebook [cancer.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The Broad Spectrum Receptor Tyrosine Kinase Inhibitor Dovitinib Suppresses Growth of BRAF Mutant Melanoma Cells in Combination with Other Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dovitinib | RTK Inhibitor | TargetMol [targetmol.com]
- 14. Targeted FGFR/VEGFR/PDGFR inhibition with dovitinib enhances the effects of nab-paclitaxel in preclinical gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Targeting FGFR with dovitinib (TKI258): preclinical and clinical data in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phase II Study of Dovitinib in Patients with Castration-Resistant Prostate Cancer (KCSG-GU11-05) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phase 2 trial of dovitinib in patients with progressive FGFR3-mutated or FGFR3 wild-type advanced urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy and safety of dovitinib in pretreated patients with advanced squamous non-small cell lung cancer with FGFR1 amplification: A single-arm, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Dovitinib Dilactic Acid: A Technical Guide to its Efficacy in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dovitinib dilactic acid, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, has been the subject of extensive preclinical and clinical research to evaluate its therapeutic potential across a range of malignancies. This technical guide provides an in-depth overview of the cancers in which Dovitinib has demonstrated efficacy, its mechanism of action, detailed experimental protocols for its evaluation, and a summary of key clinical trial data.
Mechanism of Action
Dovitinib exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases involved in crucial cellular processes such as proliferation, angiogenesis, and survival. Its primary targets include:
-
Fibroblast Growth Factor Receptors (FGFRs): Dovitinib potently inhibits FGFR1, FGFR2, and FGFR3. Dysregulation of the FGFR signaling pathway, often through gene amplification or activating mutations, is a key driver in several cancers.
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): By targeting VEGFR1, VEGFR2, and VEGFR3, Dovitinib disrupts angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Inhibition of PDGFRα and PDGFRβ further contributes to the anti-angiogenic and anti-proliferative activity of Dovitinib.
Other notable targets include c-Kit and FMS-like tyrosine kinase 3 (FLT3).[1][2] The simultaneous inhibition of these key signaling pathways forms the basis of Dovitinib's broad-spectrum anti-cancer activity.
Signaling Pathways
Dovitinib's inhibition of FGFR, VEGFR, and PDGFR leads to the downstream suppression of major signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are critical for cell cycle progression, survival, and proliferation.
Efficacy in Specific Cancers: Clinical Trial Data
Dovitinib has been evaluated in numerous clinical trials for various solid and hematological malignancies. The following tables summarize key efficacy data from these studies.
Renal Cell Carcinoma (RCC)
Dovitinib has shown activity in patients with metastatic renal cell carcinoma, particularly in those who have progressed on prior therapies targeting the VEGF and mTOR pathways.
| Trial Identifier | Phase | Patient Population | N | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| NCT01223027 | III | Metastatic RCC (3rd-line) | 570 | 4% (Dovitinib) vs 4% (Sorafenib) | 52% (Dovitinib) vs 52% (Sorafenib) | 3.7 months (Dovitinib) vs 3.6 months (Sorafenib) | 11.1 months (Dovitinib) vs 11.0 months (Sorafenib)[3][4] |
| Phase II | Metastatic RCC (post-VEGFR TKI & mTOR inhibitor) | 67 | 1.8% (at 8 weeks) | 52.7% (at 8 weeks) | 3.7 months | 11.8 months |
Endometrial Cancer
In patients with advanced or metastatic endometrial cancer, the efficacy of Dovitinib has been investigated, particularly in the context of FGFR2 mutations.
| Trial Identifier | Phase | Patient Population | N | Progression-Free at 18 Weeks |
| NCT01379534 | II | Advanced/Metastatic Endometrial Cancer | 53 | 31.8% (FGFR2-mutated) vs 29.0% (FGFR2-non-mutated)[5] |
Breast Cancer
Clinical studies in HER2-negative metastatic breast cancer have explored the efficacy of Dovitinib, with a focus on tumors harboring FGFR1 amplification.
| Trial Identifier | Phase | Patient Population | N | Key Efficacy Endpoint |
| Phase II | HER2-negative Metastatic Breast Cancer | 81 | Unconfirmed Response or Stable Disease >6 months: 25% (FGFR1-amplified/HR+) vs 3% (FGFR1-non-amplified/HR+)[6][7] | |
| Phase II | HR+, HER2- Advanced Breast Cancer (with Fulvestrant) | 31 (FGFR pathway amplified) | Median PFS: 10.9 months (Dovitinib + Fulvestrant) vs 5.5 months (Placebo + Fulvestrant) |
Urothelial Carcinoma
The activity of Dovitinib has been assessed in patients with advanced urothelial carcinoma, with a particular interest in the mutational status of FGFR3.
| Trial Identifier | Phase | Patient Population | N | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| NCT00790426 | II | Advanced Urothelial Carcinoma | 44 | 0% (FGFR3-mutated) vs 3.2% (FGFR3-wild-type)[8] | 3.0 months (FGFR3-mutated) vs 1.8 months (FGFR3-wild-type)[9] |
| HCRN 12-157 | II | BCG-Unresponsive NMIUC | 13 | 6-month Complete Response: 33% (FGFR3-mutated) vs 0% (FGFR3-wild-type)[10][11] | - |
Gastrointestinal Stromal Tumor (GIST)
Dovitinib has been evaluated as a therapeutic option for patients with GIST who are refractory or intolerant to imatinib.
| Trial Identifier | Phase | Patient Population | N | Disease Control Rate (DCR) at 12 weeks | Median Progression-Free Survival (PFS) |
| DOVIGIST (NCT01478373) | II | Imatinib-refractory/intolerant GIST | 38 | 52.6%[12] | 4.6 months |
| Phase II | Imatinib and Sunitinib-failed GIST | 30 | DCR at 24 weeks: 13% | 3.6 months[13] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy and mechanism of action of Dovitinib.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of Dovitinib on the metabolic activity of cancer cells, which is an indicator of cell viability.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of Dovitinib. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Following incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[14][15][16][17]
Western Blot Analysis for Protein Phosphorylation
This protocol is designed to detect the phosphorylation status of key proteins in signaling pathways affected by Dovitinib.
Detailed Protocol:
-
Sample Preparation:
-
Treat cells with Dovitinib at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-phospho-ERK, anti-phospho-AKT) overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein like GAPDH or β-actin.[18][19][20][21][22]
-
Breast Cancer Xenograft Model
This in vivo model is used to evaluate the anti-tumor activity of Dovitinib in a living organism.
Detailed Protocol:
-
Cell Preparation: Culture human breast cancer cells (e.g., MCF-7 for ER-positive, MDA-MB-231 for triple-negative) under standard conditions. Harvest the cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 1-5 x 10^7 cells/mL.
-
Animal Model: Use female immunodeficient mice (e.g., nude or SCID mice), typically 6-8 weeks old.
-
Tumor Cell Implantation:
-
Subcutaneous Model: Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Orthotopic Model: For a more clinically relevant model, inject 50-100 µL of the cell suspension into the mammary fat pad.
-
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors become palpable, measure their dimensions (length and width) with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Width^2 x Length) / 2.
-
Dovitinib Administration: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., by oral gavage) at the desired dose and schedule. The control group should receive the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor growth and the body weight of the mice throughout the study. At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., histopathology, Western blotting).[23][24][25][26][27]
Conclusion
This compound has demonstrated anti-tumor activity across a spectrum of cancers, particularly in malignancies driven by dysregulated FGFR, VEGFR, and PDGFR signaling. While it has shown promise in heavily pre-treated patient populations, its efficacy can be variable and is often associated with specific molecular characteristics of the tumor, such as FGFR gene amplifications or mutations. The detailed protocols provided in this guide offer a framework for the continued preclinical and clinical investigation of Dovitinib, with the aim of further elucidating its therapeutic potential and identifying patient populations most likely to benefit from this multi-targeted therapy. Further research is warranted to optimize its use, potentially in combination with other agents, to improve patient outcomes.
References
- 1. ascopubs.org [ascopubs.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Dovitinib versus sorafenib for third-line targeted treatment of patients with metastatic renal cell carcinoma: an open-label, randomised phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dovitinib versus sorafenib for third-line targeted treatment of patients with metastatic renal cell carcinoma: an open-label, randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Second-line dovitinib (TKI258) in patients with FGFR2-mutated or FGFR2-non-mutated advanced or metastatic endometrial cancer: a non-randomised, open-label, two-group, two-stage, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting FGFR with dovitinib (TKI258): preclinical and clinical data in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phase 2 trial of dovitinib in patients with progressive FGFR3-mutated or FGFR3 wild-type advanced urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. A PHASE II TRIAL OF DOVITINIB IN BCG-UNRESPONSIVE UROTHELIAL CARCINOMA WITH FGFR3 MUTATIONS OR OVER-EXPRESSION: HOOSIER CANCER RESEARCH NETWORK TRIAL HCRN 12-157 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Phase II study of dovitinib in patients with metastatic and/or unresectable gastrointestinal stromal tumours after failure of imatinib and sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. broadpharm.com [broadpharm.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 21. raybiotech.com [raybiotech.com]
- 22. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 23. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 25. researchgate.net [researchgate.net]
- 26. Breast Cancer Xenograft Murine Models | Springer Nature Experiments [experiments.springernature.com]
- 27. researchgate.net [researchgate.net]
Dovitinib Dilactic Acid: A Potent Inhibitor of FGFR and VEGFR Signaling Pathways in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Dovitinib (TKI258) dilactic acid is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant therapeutic potential in oncology.[1][2] It primarily targets vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs), key drivers of tumor growth, proliferation, and angiogenesis.[1][3] By simultaneously inhibiting these critical pathways, Dovitinib offers a dual mechanism of action that can overcome resistance mechanisms associated with single-target therapies.[1][4] This technical guide provides a comprehensive overview of Dovitinib's mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.
Mechanism of Action: Dual Inhibition of FGFR and VEGFR
Dovitinib competitively binds to the ATP-binding site of multiple RTKs, effectively blocking their kinase activity and downstream signaling.[5] Its primary targets include FGFR1, FGFR2, and FGFR3, as well as VEGFR1, VEGFR2, and VEGFR3.[1][2] This dual inhibition distinguishes Dovitinib from other VEGFR inhibitors like sorafenib and sunitinib.[1]
FGFR Signaling Pathway Inhibition
The FGF/FGFR signaling axis plays a crucial role in cell proliferation, survival, migration, and differentiation.[6] Aberrant FGFR signaling, often through gene amplification, mutation, or translocation, is implicated in a variety of cancers.[7] Dovitinib effectively inhibits FGFR autophosphorylation and the subsequent activation of downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways.[8][9] This leads to the suppression of key downstream effectors such as FRS2 and ERK.[7][10]
VEGFR Signaling Pathway Inhibition
The VEGF/VEGFR pathway is a central regulator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[4] Dovitinib potently inhibits VEGFRs, thereby blocking VEGF-induced endothelial cell proliferation, migration, and survival.[11] This anti-angiogenic activity contributes significantly to its overall anti-tumor effect by reducing tumor blood supply.[1]
Quantitative Data
The following tables summarize the in vitro kinase inhibitory activity and cellular potency of Dovitinib across various targets and cancer cell lines.
Table 1: In Vitro Kinase Inhibition Profile of Dovitinib [2][10][12]
| Target Kinase | IC50 (nM) |
| FLT3 | 1 |
| c-Kit | 2 |
| CSF-1R | 36 |
| FGFR1 | 8 |
| FGFR3 | 9 |
| VEGFR1 | 10 |
| VEGFR2 | 13 |
| VEGFR3 | 8 |
| PDGFRα | 27 |
| PDGFRβ | 210 |
Table 2: Cellular Proliferation Inhibition (IC50) of Dovitinib in Cancer Cell Lines [5][7]
| Cell Line | Cancer Type | FGFR Status | IC50 (nM) |
| MDA-MB-134 | Breast Cancer | FGFR1 Amplified | 190 |
| SUM52 | Breast Cancer | FGFR2 Amplified | 180 |
| LoVo | Colorectal Cancer | KRAS Mutant | 130 |
| HT-29 | Colorectal Cancer | BRAF Mutant | 2,530 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: FGFR Signaling Pathway Inhibition by Dovitinib.
Caption: VEGFR Signaling Pathway Inhibition by Dovitinib.
Caption: Experimental Workflow for Dovitinib Evaluation.
Experimental Protocols
In Vitro Kinase Inhibition Assay (VEGFR2 Example)
This protocol is adapted from commercially available VEGFR2 kinase assay kits and provides a framework for determining the IC50 of Dovitinib.
-
Reagent Preparation :
-
Prepare a 1x Kinase Buffer from a 5x stock solution.
-
Prepare a Master Mix containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly-Glu,Tyr 4:1).
-
Prepare serial dilutions of Dovitinib in 1x Kinase Buffer with a constant final DMSO concentration (not exceeding 1%).
-
-
Assay Procedure :
-
Add the Master Mix to all wells of a 96-well plate.
-
Add the serially diluted Dovitinib or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding diluted VEGFR2 enzyme to all wells except the "Blank" control.
-
Incubate the plate at 30°C for 45 minutes.
-
-
Signal Detection :
-
Add a kinase detection reagent (e.g., Kinase-Glo® MAX) to each well.
-
Incubate at room temperature for 15 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis :
-
Subtract the "Blank" reading from all other measurements.
-
Calculate the percent inhibition for each Dovitinib concentration relative to the vehicle control.
-
Determine the IC50 value by plotting percent inhibition versus Dovitinib concentration and fitting the data to a four-parameter logistic curve.
-
Cell Proliferation Assay (CellTiter-Glo®)
This protocol outlines a method for assessing the effect of Dovitinib on the proliferation of cancer cells.
-
Cell Seeding :
-
Seed cancer cells in a 96-well opaque-walled plate at a predetermined optimal density in their respective growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of Dovitinib in culture medium.
-
Replace the existing medium with the medium containing the various concentrations of Dovitinib or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
-
Assay Procedure :
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis :
-
Measure luminescence using a plate reader.
-
Calculate the percent viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value as described for the kinase inhibition assay.[10]
-
Western Blot Analysis for Phosphorylated Proteins
This protocol describes the detection of phosphorylated FGFR, FRS2, and ERK in cell lysates following Dovitinib treatment.
-
Cell Lysis and Protein Quantification :
-
Treat cells with Dovitinib or vehicle for a specified time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer :
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-FGFR (Tyr653/654), p-FRS2 (Tyr196 or Tyr436), p-ERK (Thr202/Tyr204), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[3][13][14][15]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection :
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensities using densitometry software.
-
In Vivo Xenograft Model (Breast Cancer Example)
This protocol provides a general framework for evaluating the anti-tumor efficacy of Dovitinib in a mouse xenograft model.[16]
-
Cell Implantation :
-
Subcutaneously inject a suspension of human breast cancer cells (e.g., MDA-MB-231) into the flank of immunocompromised mice (e.g., nude or SCID mice).[17]
-
-
Tumor Growth and Treatment Initiation :
-
Monitor tumor growth by caliper measurements.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer Dovitinib orally at a specified dose and schedule (e.g., 50 mg/kg, daily).[7] The control group receives the vehicle.
-
-
Efficacy Evaluation :
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
-
Pharmacodynamic and Biomarker Analysis :
Conclusion
Dovitinib dilactic acid is a promising multi-targeted tyrosine kinase inhibitor with potent anti-tumor activity driven by its dual inhibition of FGFR and VEGFR signaling pathways. The preclinical and clinical data demonstrate its potential in various cancer types, particularly those with aberrant FGFR signaling. The experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of Dovitinib and similar targeted agents. Further research is warranted to optimize its clinical application, identify predictive biomarkers, and explore effective combination strategies.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 3. Phospho-FRS2-α (Tyr436) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. OUH - Protocols [ous-research.no]
- 8. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 9. promega.com [promega.com]
- 10. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor [mdpi.com]
- 13. Phospho-FGF Receptor (Tyr653/654) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Phospho-FRS2 (Tyr196) Polyclonal Antibody (PA5-105926) [thermofisher.com]
- 15. revvity.com [revvity.com]
- 16. This compound reduces tumor growth and tumor-induced bone changes in an experimental breast cancer bone growth model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 18. Quantitative immunohistochemistry for evaluating the distribution of Ki67 and other biomarkers in tumor sections and use of the method to study repopulation in xenografts after treatment with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-Angiogenic Properties of Dovitinib Dilactic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the anti-angiogenic properties of Dovitinib dilactic acid, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Dovitinib effectively targets key drivers of angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2][3] This document details the mechanism of action of Dovitinib, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for assessing its anti-angiogenic effects, and visualizes the involved signaling pathways and experimental workflows.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, invasion, and metastasis.[4] Tumors induce angiogenesis by secreting various growth factors that activate signaling pathways in endothelial cells, leading to their proliferation, migration, and formation of new blood vessels. The FGF, VEGF, and PDGF signaling pathways are among the most critical drivers of tumor angiogenesis.[5][6] this compound (also known as TKI258 or CHIR-258) is a potent, orally active small molecule inhibitor that simultaneously targets multiple RTKs involved in these pro-angiogenic pathways.[2][7][8] Its ability to inhibit VEGFR, FGFR, and PDGFR distinguishes it from many other anti-angiogenic agents that may only target the VEGF pathway, offering a broader mechanism of action that can also overcome resistance to VEGF-targeted therapies.[2][9]
Mechanism of Action
Dovitinib exerts its anti-angiogenic effects by competitively binding to the ATP-binding sites of the kinase domains of VEGFR, FGFR, and PDGFR, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling cascades.[2][10] This blockade disrupts crucial steps in the angiogenic process, including endothelial cell proliferation, migration, and tube formation.
The primary targets of Dovitinib include:
-
VEGFR-1, -2, and -3: Key mediators of VEGF-driven angiogenesis.[1][11]
-
FGFR-1, -2, and -3: Involved in endothelial cell proliferation and survival, and implicated in resistance to anti-VEGF therapies.[1][9][11]
-
PDGFR-α and -β: Crucial for the recruitment of pericytes and vascular smooth muscle cells, which stabilize newly formed blood vessels.[1]
-
Other RTKs: Dovitinib also shows inhibitory activity against other RTKs such as c-Kit and Flt-3.[8]
By inhibiting these pathways, Dovitinib not only directly suppresses the formation of new blood vessels but also affects the tumor microenvironment, leading to reduced tumor growth and metastasis.[1]
Quantitative Data on Anti-Angiogenic Activity
The following tables summarize the quantitative data on the inhibitory activity of Dovitinib from various preclinical studies.
Table 1: In Vitro Inhibitory Activity of Dovitinib against Receptor Tyrosine Kinases
| Target Kinase | IC50 (nM) | Reference |
| FLT3 | 1 | [8] |
| c-Kit | 2 | [8] |
| CSF-1R | 36 | [8] |
| FGFR1 | 8 | [8][12] |
| FGFR2 | 40 | [12] |
| FGFR3 | 9 | [8][12] |
| VEGFR1 | 10 | [8] |
| VEGFR2 | 13 | [8] |
| VEGFR3 | 8 | [8] |
| PDGFRα | 27 | [8] |
| PDGFRβ | 210 | [8] |
Table 2: In Vitro Anti-proliferative Activity of Dovitinib
| Cell Line | Cell Type | IC50 (µM) | Reference |
| MHCC-97H | Human Hepatocellular Carcinoma | 0.87 ± 0.17 | [1] |
| SMMC7721 | Human Hepatocellular Carcinoma | 1.26 ± 0.15 | [1] |
| Endothelial Cells (VEGF-dependent) | Human Microvascular/Umbilical Vein | ~0.04 | [1] |
| LoVo | Human Colon Carcinoma (KRAS mutant) | 0.13 | [7] |
| HT-29 | Human Colon Carcinoma (BRAF mutant) | 2.53 | [7] |
Table 3: In Vivo Anti-Tumor and Anti-Angiogenic Efficacy of Dovitinib
| Tumor Model | Animal Model | Dovitinib Dose | Tumor Growth Inhibition | Microvessel Density Reduction | Reference |
| MHCC-97H Xenograft | Nude Mice | 25 mg/kg/day | - | 61.5% | [1] |
| MHCC-97H Xenograft | Nude Mice | 50 mg/kg/day | - | 78.8% | [1] |
| SMMC7721 Xenograft | Nude Mice | 25 mg/kg/day | - | 58.3% | [1] |
| SMMC7721 Xenograft | Nude Mice | 50 mg/kg/day | - | 74.8% | [1] |
| QGY-7703 Xenograft | Nude Mice | 25 mg/kg/day | - | 57.9% | [1] |
| QGY-7703 Xenograft | Nude Mice | 50 mg/kg/day | - | 82.6% | [1] |
| LoVo Xenograft | Nude Mice | 70 mg/kg/day | Significant | Substantial reduction in CD31 staining | [7] |
| HT-29 Xenograft | Nude Mice | 70 mg/kg/day | Significant | Substantial reduction in CD31 staining | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-angiogenic properties of Dovitinib.
In Vitro Angiogenesis Assays
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Basement Membrane Extract (BME), such as Matrigel®
-
This compound
-
24-well plates
-
Calcein AM (for fluorescence imaging)
-
-
Protocol:
-
Thaw BME on ice overnight.
-
Coat the wells of a 24-well plate with 250 µL of BME and incubate at 37°C for 30-60 minutes to allow for solidification.[13][14]
-
Harvest HUVECs and resuspend them in EGM at a density of 1-2 x 10^5 cells/mL.
-
Prepare serial dilutions of Dovitinib in EGM.
-
Add the HUVEC suspension to the Dovitinib solutions.
-
Gently add 200 µL of the cell suspension containing the desired concentration of Dovitinib to each BME-coated well.[15]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[15]
-
After incubation, visualize the tube formation using a phase-contrast microscope.
-
For quantification, the cells can be labeled with Calcein AM, and the total tube length, number of junctions, and number of loops can be measured using image analysis software.[13][16]
-
This ex vivo assay provides a more complex model of angiogenesis, involving the sprouting of new vessels from a segment of an aorta.
-
Materials:
-
Thoracic aortas from mice (e.g., C57BL/6)
-
Serum-free endothelial cell basal medium (EBM)
-
Collagen type I or Matrigel®
-
This compound
-
48-well plates
-
-
Protocol:
-
Aseptically dissect the thoracic aorta from a euthanized mouse and place it in cold sterile PBS.[17]
-
Carefully remove the surrounding fibro-adipose tissue.
-
Cross-section the aorta into 1 mm thick rings.[17]
-
Embed each aortic ring in a layer of collagen or Matrigel® in a 48-well plate and allow it to solidify at 37°C.[18]
-
Add EBM supplemented with desired growth factors (e.g., VEGF) and different concentrations of Dovitinib to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 7-14 days, changing the medium every 2-3 days.
-
Monitor the outgrowth of microvessels from the aortic rings using a phase-contrast microscope.
-
Quantify the angiogenic response by measuring the length and number of sprouts.
-
In Vivo Angiogenesis Assay
This in vivo assay assesses the formation of new blood vessels into a subcutaneously implanted gel plug containing pro-angiogenic factors.
-
Materials:
-
Matrigel® (growth factor reduced)
-
Pro-angiogenic factors (e.g., bFGF, VEGF)
-
This compound (for systemic administration)
-
Immunodeficient mice (e.g., nude mice)
-
-
Protocol:
-
Thaw Matrigel® on ice.
-
Mix Matrigel® (0.5 mL) with a pro-angiogenic factor (e.g., bFGF at 100 ng/mL).
-
Inject the Matrigel® mixture subcutaneously into the flank of the mice.[7][10] The Matrigel® will form a solid plug at body temperature.
-
Administer Dovitinib or vehicle control to the mice daily via oral gavage.
-
After 7-14 days, euthanize the mice and excise the Matrigel® plugs.[7]
-
Fix the plugs in formalin and embed in paraffin for histological analysis.
-
Quantify angiogenesis by staining for an endothelial cell marker such as CD31 or CD34 and measuring the microvessel density within the plug.[7][10] Alternatively, the hemoglobin content of the plug can be measured as an indicator of blood vessel formation.
-
Western Blot Analysis of Signaling Pathways
This technique is used to assess the effect of Dovitinib on the phosphorylation status of key signaling proteins.
-
Protocol:
-
Culture endothelial cells or tumor cells to sub-confluency.
-
Treat the cells with various concentrations of Dovitinib for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-VEGFR2, VEGFR2, p-FGFR, FGFR, p-ERK, ERK, p-Akt, Akt).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities using densitometry software.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways inhibited by Dovitinib and the workflows of the described experimental assays.
Signaling Pathways
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 3. Dovitinib | C21H21FN6O | CID 135398510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. JCI - Angiogenic factors FGF2 and PDGF-BB synergistically promote murine tumor neovascularization and metastasis [jci.org]
- 5. Beyond VEGF: Inhibition of the Fibroblast Growth Factor Pathway and Anti-Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VEGF-A/VEGFR-2 and FGF-2/FGFR-1 but not PDGF-BB/PDGFR-β play important roles in promoting immature and inflammatory intraplaque angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 8. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase II Study of Dovitinib in Patients Progressing on Anti-Vascular Endothelial Growth Factor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Use of the mouse aortic ring assay to study angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 13. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 16. corning.com [corning.com]
- 17. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Dovitinib Dilactic Acid: A Technical Guide to its Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dovitinib dilactic acid, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, has emerged as a significant agent in oncology research due to its potent anti-tumor and anti-angiogenic activities. This technical guide provides an in-depth analysis of Dovitinib's effects on the tumor microenvironment (TME). By targeting key signaling pathways, primarily through the inhibition of Fibroblast Growth Factor Receptors (FGFR), Vascular Endothelial Growth Factor Receptors (VEGFR), and Platelet-Derived Growth Factor Receptors (PDGFR), Dovitinib orchestrates a multi-pronged attack on tumor growth and progression. This document synthesizes preclinical and clinical data, detailing the mechanism of action, experimental protocols, and quantitative outcomes associated with Dovitinib treatment. Particular focus is given to its role in modulating angiogenesis, influencing cancer-associated fibroblasts (CAFs), and altering critical intracellular signaling cascades.
Introduction
The tumor microenvironment is a complex and dynamic ecosystem that plays a pivotal role in cancer progression, metastasis, and response to therapy. It comprises a heterogeneous population of cells, including cancer cells, immune cells, endothelial cells, and cancer-associated fibroblasts (CAFs), all embedded within an extracellular matrix (ECM). The intricate interplay between these components can either promote or suppress tumor growth. This compound (TKI-258) is a small molecule inhibitor that targets multiple RTKs crucial for tumor cell proliferation and the neovascularization that sustains the TME.[1] Its ability to simultaneously inhibit FGFR, VEGFR, and PDGFR signaling pathways makes it a compelling candidate for disrupting the supportive network that tumors rely on for their survival and expansion.[1][2] This guide will dissect the multifaceted effects of Dovitinib on the TME, providing a comprehensive resource for researchers and drug development professionals.
Mechanism of Action
Dovitinib exerts its anti-tumor effects by binding to the ATP-binding site of multiple RTKs, thereby inhibiting their phosphorylation and subsequent activation of downstream signaling pathways.[3] This inhibition disrupts critical cellular processes involved in tumor growth and the maintenance of the TME.
Inhibition of Angiogenesis
A hallmark of Dovitinib's activity is its potent anti-angiogenic effect, primarily mediated through the inhibition of VEGFR and FGFR signaling in endothelial cells.[4] This leads to a reduction in the formation of new blood vessels, which are essential for supplying nutrients and oxygen to the growing tumor.
Modulation of Cancer-Associated Fibroblasts (CAFs)
CAFs are key stromal cells within the TME that contribute to tumor progression by secreting growth factors, cytokines, and ECM components. Dovitinib has been shown to interfere with the pro-tumorigenic functions of CAFs. Specifically, it can block CAF-induced invasion of breast cancer cells by inhibiting the expression and secretion of crucial signaling molecules like CCL2, CCL5, and VEGF.[5] This effect is attributed to the inhibition of the PI3K/Akt/mTOR signaling pathway in CAFs.[5]
Direct Effects on Tumor Cells
Beyond its impact on the stromal components of the TME, Dovitinib directly affects cancer cells by inhibiting RTKs that drive their proliferation and survival. This leads to cell cycle arrest and apoptosis.[6]
Quantitative Data on Dovitinib's Efficacy
The following tables summarize the quantitative data from various preclinical and clinical studies, highlighting the potent activity of Dovitinib.
Table 1: In Vitro Inhibitory Activity of Dovitinib (IC50 Values)
| Target Kinase | IC50 (nM) | Reference |
| FLT3 | 1 | [7] |
| c-Kit | 2 | [7] |
| CSF-1R | 36 | [7] |
| FGFR1 | 8 | [7] |
| FGFR3 | 9 | [7] |
| VEGFR1 | 10 | [7] |
| VEGFR2 | 13 | [7] |
| VEGFR3 | 8 | [7] |
| PDGFRα | 27 | [7] |
| PDGFRβ | 210 | [7] |
Table 2: In Vivo Anti-Tumor Efficacy of Dovitinib in Xenograft Models
| Cancer Type | Animal Model | Dovitinib Dose | Outcome | Quantitative Result | Reference |
| Gastric Cancer | MKN-45 subcutaneous xenografts | Not Specified | Tumor Growth Inhibition | 76% | [8] |
| Gastric Cancer | MKN-45 subcutaneous xenografts | Not Specified | Reduction in Tumor Cell Proliferation (Ki-67) | 39% | [8] |
| Colorectal Cancer | HT29 xenografts | 60 mg/kg (oral/2 days) | Tumor Growth Inhibition | Significant decrease | [9] |
| Multiple Myeloma | KMS11-bearing mice | 10-60 mg/kg/day (oral) | Tumor Growth Inhibition | 48% - 94% | [10] |
| Hepatocellular Carcinoma | Xenograft mouse model | 50, 75 mg/kg | Tumor Growth Inhibition | 97%, 98% | [6] |
Table 3: Clinical Efficacy of Dovitinib
| Cancer Type | Clinical Trial Phase | Key Finding | Quantitative Result | Reference |
| Advanced Melanoma | Phase I/II | Stable Disease | 25.5% of patients | [11] |
| Advanced Renal Cell Carcinoma | Phase III (retrospective analysis) | Increased Overall Survival (in DRP-sensitive group) | Median OS: 15.0 months (vs. 11.2 months with sorafenib) | [12] |
| FGFR-amplified Breast Cancer | Phase II | Reduction in Target Lesions | Mean reduction of 21.1% | [13] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the effects of Dovitinib.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[14]
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Treat cells with various concentrations of Dovitinib and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to dissolve the formazan crystals.[15]
-
Measure the absorbance at 570 nm using a microplate reader.[14]
-
In Vivo Xenograft Studies
Xenograft models are instrumental in evaluating the anti-tumor efficacy of Dovitinib in a living organism.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are commonly used to prevent rejection of human tumor cells.[16]
-
Tumor Cell Implantation: Human cancer cell lines (e.g., HT-29 for colorectal cancer) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.[16][17]
-
Drug Administration: Dovitinib is typically administered orally at a specified dose and schedule (e.g., 60 mg/kg every 2 days).[9]
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).[9][16]
Immunohistochemistry (IHC)
IHC is used to visualize the expression and localization of specific proteins within tissue sections, providing insights into the effects of Dovitinib on the TME.
-
Principle: This technique uses antibodies to specifically bind to antigens in tissue sections. The antibody-antigen interaction is visualized using a chromogenic or fluorescent detection system.
-
Protocol for Ki-67 (Proliferation Marker) and CD31 (Endothelial Cell Marker):
-
Tissue Preparation: Formalin-fix and paraffin-embed tumor tissues. Cut 5 µm thick sections and mount on slides.[18]
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.[18]
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).[18]
-
Peroxidase Blocking: Inactivate endogenous peroxidases with 3% hydrogen peroxide.
-
Primary Antibody Incubation: Incubate sections with primary antibodies against Ki-67 or CD31.[18][19]
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chromogen (e.g., DAB) to visualize the staining.[18]
-
Counterstaining and Mounting: Counterstain with hematoxylin and mount the slides.
-
Analysis: Quantify the staining by counting positive cells or measuring the stained area. For CD31, microvessel density can be determined by counting the number of blood vessels per field.[19]
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by Dovitinib and the logical flow of its effects on the tumor microenvironment.
Caption: Mechanism of Action of Dovitinib.
Caption: Dovitinib's Effects on the Tumor Microenvironment.
Caption: Experimental Workflow for Dovitinib Evaluation.
Conclusion
This compound represents a powerful therapeutic strategy that targets multiple facets of the tumor microenvironment. Its ability to inhibit key RTKs involved in angiogenesis, fibroblast activation, and direct tumor cell proliferation underscores its potential as a robust anti-cancer agent. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of Dovitinib and other multi-targeted therapies. A thorough understanding of its complex interactions within the TME is crucial for optimizing its clinical application and identifying patient populations most likely to benefit from this treatment. Future investigations should continue to explore the nuanced effects of Dovitinib on other TME components, such as immune cells, and its potential in combination therapies to overcome drug resistance and improve patient outcomes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. reference.medscape.com [reference.medscape.com]
- 4. Neoadjuvant Treatment with Angiogenesis‐Inhibitor Dovitinib Prior to Local Therapy in Hepatocellular Carcinoma: A Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting multiple tyrosine kinase receptors with Dovitinib blocks invasion and the interaction between tumor cells and cancer-associated fibroblasts in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeted FGFR/VEGFR/PDGFR inhibition with dovitinib enhances the effects of nab-paclitaxel in preclinical gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. targetedonc.com [targetedonc.com]
- 13. Targeting FGFR with dovitinib (TKI258): preclinical and clinical data in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. altogenlabs.com [altogenlabs.com]
- 17. Dovitinib synergizes with oxaliplatin in suppressing cell proliferation and inducing apoptosis in colorectal cancer cells regardless of RAS-RAF mutation status - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. dovepress.com [dovepress.com]
Early Research on Dovitinib Dilactic Acid for Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dovitinib (TKI258), a small molecule inhibitor, emerged in the landscape of targeted cancer therapies as a potent oral multi-receptor tyrosine kinase (RTK) inhibitor. Its primary mechanism of action involves the simultaneous targeting of key signaling pathways implicated in tumor growth, proliferation, and angiogenesis. Unlike many kinase inhibitors that are highly specific, dovitinib was designed to inhibit members of the fibroblast growth factor receptor (FGFR), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR) families.[1][2][3] This multi-targeted approach held promise for overcoming resistance mechanisms that can develop with agents targeting a single pathway. This technical guide provides an in-depth overview of the foundational preclinical and early clinical research on dovitinib dilactic acid in the context of solid tumors.
Preclinical Pharmacology
In Vitro Kinase Inhibition
Dovitinib demonstrated potent inhibitory activity against a range of receptor tyrosine kinases in cell-free assays. The half-maximal inhibitory concentrations (IC50) highlight its potent effect on Class III, IV, and V RTKs.
| Target Kinase | IC50 (nM) |
| FLT3 | 1[4] |
| c-Kit | 2[4] |
| CSF-1R | 36[4] |
| FGFR1 | 8[4][5] |
| FGFR2 | 40[5] |
| FGFR3 | 9[4][5] |
| VEGFR1 | 10[4] |
| VEGFR2 | 13[4] |
| VEGFR3 | 8[4] |
| PDGFRα | 27[4] |
| PDGFRβ | 210[4] |
In Vitro Cellular Proliferation Assays
The anti-proliferative activity of dovitinib was evaluated in various cancer cell lines, demonstrating a range of sensitivities.
| Cell Line | Cancer Type | IC50 |
| KMS11 (FGFR3-Y373C) | Multiple Myeloma | 90 nM[6] |
| OPM2 (FGFR3-K650E) | Multiple Myeloma | 90 nM[6] |
| KMS18 (FGFR3-G384D) | Multiple Myeloma | 550 nM[6] |
| B9 (FGF-stimulated WT-FGFR3) | Murine Pro-B | 25 nM[4][6] |
| B9 (FGF-stimulated mutant FGFR3) | Murine Pro-B | 70-90 nM[6] |
| SK-HEP1 | Hepatocellular Carcinoma | ~1.7 µM[6] |
| LoVo (KRAS mutant) | Colorectal Cancer | 130 nM[7] |
| HT-29 (BRAF mutant) | Colorectal Cancer | 2,530 nM[7] |
In Vivo Xenograft Models
Dovitinib exhibited significant anti-tumor activity in various preclinical xenograft models of solid tumors.
| Cancer Type | Xenograft Model | Treatment Regimen | Tumor Growth Inhibition |
| Renal Cell Carcinoma | 786-O | 60 mg/kg/day (oral) | 91% reduction in mean tumor volume compared to vehicle[5] |
| Renal Cell Carcinoma | Caki-1 | 60 mg/kg/day (oral) | 83% reduction in mean tumor volume compared to vehicle[5] |
| Gastric Cancer | MKN-45 | Not specified | 76% inhibition in tumor growth[8][9] |
| Breast Cancer (FGFR1-amplified) | HBCx-2 | 50 mg/kg | Tumor regression[10] |
| Gastrointestinal Stromal Tumor | UZLX-GIST9 | Not specified | Induced pronounced tumor necrosis[11] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
Biochemical assays to determine the IC50 values of dovitinib against various receptor tyrosine kinases were performed using cell-free systems. The general protocol involves the incubation of the purified kinase domain with its substrate (often a synthetic peptide) and ATP in the presence of varying concentrations of dovitinib. The kinase activity is then measured by quantifying the amount of phosphorylated substrate, typically through methods like ELISA or radiometric assays.
Cell Proliferation Assays (MTT Assay)
The anti-proliferative effects of dovitinib on cancer cell lines were commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Dovitinib Treatment: The following day, the culture medium is replaced with a medium containing various concentrations of dovitinib. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The concentration of dovitinib that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
In Vivo Xenograft Studies
-
Animal Models: Studies commonly utilized immunodeficient mice (e.g., nude or NOD/SCID mice).[11]
-
Tumor Cell Implantation: Human cancer cells were implanted subcutaneously or orthotopically into the mice.[11][13] For patient-derived xenografts (PDX), tumor fragments were directly implanted.[11][13]
-
Tumor Growth and Measurement: Tumors were allowed to establish to a certain size before the initiation of treatment. Tumor volume was periodically measured using calipers.[11]
-
Dovitinib Administration: Dovitinib was administered orally at specified doses and schedules.[5]
-
Efficacy Assessment: The primary endpoint was typically tumor growth inhibition, calculated by comparing the tumor volumes in the treated group to the vehicle-treated control group. Other assessments included animal survival and analysis of tumor tissue for biomarkers.[8][9]
Signaling Pathway Inhibition
Dovitinib exerts its anti-tumor effects by inhibiting key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. The primary targets are the receptor tyrosine kinases FGFR, VEGFR, and PDGFR. Inhibition of these receptors blocks the activation of downstream signaling cascades, most notably the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways.
Caption: Dovitinib inhibits FGFR, VEGFR, and PDGFR, blocking downstream PI3K/AKT and MAPK/ERK signaling.
Early Phase I Clinical Trials in Solid Tumors
Early clinical development of dovitinib in patients with advanced solid tumors focused on establishing its safety, tolerability, maximum tolerated dose (MTD), and preliminary efficacy.
| Study | Patient Population | Dosing Regimen | MTD | Dose-Limiting Toxicities (DLTs) | Efficacy |
| Phase I/II in Advanced Melanoma[14] | Advanced melanoma refractory to standard therapies | 200-500 mg/day | 400 mg/day | Grade 3 nausea, fatigue, diarrhea; Grade 4 fatigue | Stable disease in 12/47 patients |
| Phase I in Advanced/Metastatic RCC[15] | Advanced/metastatic renal cell carcinoma | 500 or 600 mg/day (5-days-on/2-days-off) | 500 mg/day (5-days-on/2-days-off) | Grade 2 bradycardia, Grade 4 hypertensive crisis, Grade 3 asthenia with nausea/vomiting | 2 partial responses, 12 stable disease |
| Bioequivalence Study in Advanced Solid Tumors[16] | Advanced solid tumors (excluding breast cancer) | 500 mg once daily (5-days-on/2-days-off) | Not Applicable (Bioequivalence study) | Diarrhea (60%), nausea (53%), fatigue (45%), vomiting (43%) | 1 partial response, 32% stable disease |
| Phase Ib with Gemcitabine/Cisplatin or Gemcitabine/Carboplatin[17] | Advanced solid tumors | Dovitinib (starting at 300 mg) + chemotherapy (21-day cycles) | Not established (study closed due to toxicity) | Prolonged neutropenia, febrile neutropenia, thromboembolic events | No objective responses |
Experimental Workflow for a Phase I Dose-Escalation Study
Caption: A typical 3+3 dose-escalation design for a Phase I trial to determine the MTD of a new agent.
Conclusion
The early research on this compound established its profile as a potent multi-targeted inhibitor of key receptor tyrosine kinases involved in cancer progression. Preclinical studies demonstrated its ability to inhibit tumor growth and proliferation both in vitro and in various in vivo models of solid tumors. The mechanism of action, centered on the blockade of FGFR, VEGFR, and PDGFR signaling, provided a strong rationale for its clinical development. Early-phase clinical trials in patients with advanced solid tumors confirmed the biological activity of dovitinib and established a manageable safety profile, with a recommended dose and schedule for further investigation. While the journey of a drug through clinical development is long and complex, this foundational research provided the essential data and scientific rationale for the continued evaluation of dovitinib in various solid tumor indications.
References
- 1. Dovitinib preferentially targets endothelial cells rather than cancer cells for the inhibition of hepatocellular carcinoma growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dovitinib | C21H21FN6O | CID 135398510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Dovitinib (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted FGFR/VEGFR/PDGFR inhibition with dovitinib enhances the effects of nab-paclitaxel in preclinical gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted FGFR/VEGFR/PDGFR inhibition with dovitinib enhances the effects of nab-paclitaxel in preclinical gastric cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting FGFR with dovitinib (TKI258): preclinical and clinical data in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Validated Tumorgraft Model Reveals Activity of Dovitinib Against Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Phase I study of dovitinib (TKI258), an oral FGFR, VEGFR, and PDGFR inhibitor, in advanced or metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Randomized phase 1 crossover study assessing the bioequivalence of capsule and tablet formulations of dovitinib (TKI258) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phase Ib study of dovitinib in combination with gemcitabine plus cisplatin or gemcitabine plus carboplatin in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Dovitinib Dilactic Acid: A Multi-Targeted Tyrosine Kinase Inhibitor for Combating Tumor Growth and Metastasis
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Dovitinib dilactic acid, a potent, orally bioavailable small molecule inhibitor, has emerged as a significant agent in the landscape of targeted cancer therapy. This technical guide provides a comprehensive overview of its mechanism of action, preclinical and clinical efficacy, and the experimental methodologies used to elucidate its anti-tumor properties. Dovitinib distinguishes itself by simultaneously targeting multiple receptor tyrosine kinases (RTKs) pivotal to tumor progression, including fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs). This multi-targeted approach allows Dovitinib to concurrently inhibit tumor cell proliferation, angiogenesis, and metastatic dissemination. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the study and application of novel cancer therapeutics.
Mechanism of Action: A Multi-Pronged Attack on Tumorigenesis
Dovitinib exerts its anti-neoplastic effects by inhibiting the phosphorylation of several class III, IV, and V RTKs, thereby blocking their downstream signaling cascades.[1] The primary targets of Dovitinib are central to key oncogenic processes:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in numerous cancers, driving cell proliferation, survival, and migration. Dovitinib potently inhibits FGFR1, FGFR2, and FGFR3.[2][3]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): As a crucial mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis, VEGFRs are a prime target for anti-cancer therapies. Dovitinib effectively inhibits VEGFR1, VEGFR2, and VEGFR3.[2][3]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFR signaling contributes to tumor growth, angiogenesis, and the recruitment of stromal cells that support the tumor microenvironment. Dovitinib targets PDGFRβ.[3]
By inhibiting these RTKs, Dovitinib disrupts downstream signaling pathways critical for tumor cell survival and proliferation, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[4][5] This dual blockade of key cellular proliferation and survival pathways, coupled with its potent anti-angiogenic effects, forms the basis of Dovitinib's robust anti-tumor activity.
Quantitative Data: In Vitro and In Vivo Efficacy
The efficacy of Dovitinib has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data, providing a comparative overview of its inhibitory activity and anti-tumor effects.
Table 1: In Vitro Inhibitory Activity of Dovitinib (IC50 Values)
| Target Kinase | IC50 (nM) | Reference(s) |
| FLT3 | 1 | [6] |
| c-Kit | 2 | [6] |
| FGFR1 | 8 | [6] |
| FGFR3 | 9 | [6] |
| VEGFR1 | 10 | [6] |
| VEGFR2 | 13 | [6] |
| VEGFR3 | 8 | [6] |
| PDGFRβ | 210 | [6] |
| CSF-1R | 36 | [2] |
Table 2: Preclinical In Vivo Efficacy of Dovitinib
| Cancer Model | Treatment Dose & Schedule | Tumor Growth Inhibition | Metastasis Inhibition | Reference(s) |
| FGFR1-amplified Breast Cancer Xenograft (HBCx-2) | 30 mg/kg/day | Significant growth inhibition | Not Reported | [7] |
| FGFR1-amplified Breast Cancer Xenograft (HBCx-2) | 50 mg/kg/day | Tumor regression | Not Reported | [7] |
| Gastric Cancer Xenograft (MKN-45) | Not Specified | 76% | Not Reported | [8] |
| Hepatocellular Carcinoma Xenograft | 50 mg/kg | 97% | Potent inhibition of lung metastasis | [2] |
| Hepatocellular Carcinoma Xenograft | 75 mg/kg | 98% | Potent inhibition of lung metastasis | [2] |
| Breast Cancer Bone Metastasis Model (MFM223) | 40 mg/kg/day | Decreased tumor burden | Impaired formation of lung metastases | [3][9] |
Table 3: Clinical Efficacy of Dovitinib in Phase II Trials
| Cancer Type | Patient Population | Dosing Regimen | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference(s) | | :--- | :--- | :--- | :--- | :--- |[10] | | Adrenocortical Carcinoma (ACC) | First-line metastatic or non-resectable | 500 mg/day (5 days on, 2 days off) | 1 partial response (out of 17 patients) | 1.8 months |[10] | | FGFR1-amplified/HR-positive Breast Cancer | Metastatic, HER2-negative | Not Specified | 25% (unconfirmed response or stable disease >6 months) | Not Reported |[7] |
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways inhibited by Dovitinib.
FGFR Signaling Pathway
VEGFR Signaling Pathway
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Dovitinib. These protocols are generalized and may require optimization for specific cell lines or experimental conditions.
Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Dovitinib Treatment: Prepare serial dilutions of Dovitinib in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of Dovitinib or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the phosphorylation status of signaling molecules.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR, anti-p-ERK, anti-p-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with Dovitinib or vehicle for the desired time. Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometry analysis can be performed to quantify the protein expression levels relative to a loading control (e.g., GAPDH or β-actin).
In Vivo Xenograft Tumor Growth Study
This model is used to evaluate the anti-tumor efficacy of Dovitinib in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulated for oral gavage
-
Vehicle control
-
Calipers
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS, sometimes mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer Dovitinib or vehicle control orally (gavage) daily or according to the desired schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., IHC, Western blot).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups.
Immunohistochemistry (IHC)
IHC is used to visualize the expression and localization of specific proteins within tumor tissues.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Antigen retrieval solution (e.g., citrate buffer)
-
Blocking solution (e.g., hydrogen peroxide, serum)
-
Primary antibodies (e.g., anti-Ki-67 for proliferation, anti-CD31 for microvessel density)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution.
-
Blocking: Block endogenous peroxidase activity with hydrogen peroxide and non-specific binding with a serum-based blocking solution.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with an HRP-conjugated secondary antibody.
-
Detection: Apply the DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Analysis: Examine the slides under a microscope and quantify the staining intensity and percentage of positive cells.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for evaluating the anti-tumor effects of Dovitinib.
References
- 1. researchgate.net [researchgate.net]
- 2. A Validated Tumorgraft Model Reveals Activity of Dovitinib Against Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A validated tumorgraft model reveals activity of dovitinib against renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. aacrjournals.org [aacrjournals.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Western blot analysis [bio-protocol.org]
- 8. ascopubs.org [ascopubs.org]
- 9. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research [e-crt.org]
- 10. lirias.kuleuven.be [lirias.kuleuven.be]
The Pharmacodynamics of Dovitinib Dilactic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dovitinib (TKI258), in its dilactic acid salt form, is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary mechanism of action involves the competitive inhibition of ATP binding to the catalytic domains of several key RTKs implicated in tumor growth, angiogenesis, and metastasis. This guide provides an in-depth overview of the pharmacodynamics of Dovitinib, detailing its inhibitory profile, impact on critical signaling pathways, and the methodologies used to elucidate its activity.
Mechanism of Action
Dovitinib exerts its anti-neoplastic effects by targeting multiple classes of RTKs, primarily Class III (e.g., c-Kit, FMS-like tyrosine kinase 3 [FLT3]), Class IV (Fibroblast Growth Factor Receptors [FGFRs]), and Class V (Vascular Endothelial Growth Factor Receptors [VEGFRs] and Platelet-Derived Growth Factor Receptors [PDGFRs]) tyrosine kinases.[1][2] By inhibiting these receptors, Dovitinib disrupts downstream signaling cascades crucial for cell proliferation, survival, and angiogenesis.
Quantitative Inhibitory Profile
The inhibitory activity of Dovitinib against a panel of RTKs has been quantified through various in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, demonstrating its potent and broad-spectrum activity.
| Target Kinase | IC50 (nM) | Reference(s) |
| FLT3 | 1 | [1] |
| c-Kit | 2 | [1] |
| FGFR1 | 8 | [1] |
| FGFR2 | 40 | [3] |
| FGFR3 | 9 | [1][3] |
| VEGFR1 | 10 | [1] |
| VEGFR2 | 13 | [1] |
| VEGFR3 | 8 | [1] |
| PDGFRα | 27 | [4] |
| PDGFRβ | 210 | [4] |
| CSF-1R | 36 | [4] |
Impact on Cellular Signaling Pathways
Dovitinib's inhibition of FGFR, VEGFR, and PDGFR autophosphorylation leads to the downregulation of major downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[5] This disruption culminates in the inhibition of tumor cell proliferation, induction of apoptosis, and suppression of angiogenesis.[1][6]
FGFR Signaling Pathway Inhibition
Caption: Dovitinib inhibits FGFR, blocking downstream MAPK and PI3K/AKT signaling.
VEGFR Signaling Pathway Inhibition
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Dovitinib Dilactic Acid | FGFR | VEGFR | c-Kit | FLT | TargetMol [targetmol.com]
- 3. protocols.io [protocols.io]
- 4. 2.2.1. In Vitro Kinase Inhibition Assay [bio-protocol.org]
- 5. scribd.com [scribd.com]
- 6. Population pharmacokinetic/pharmacodynamic modeling to assist dosing schedule selection for dovitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Dovitinib Dilactic Acid: A Technical Guide on its Impact in the Bone Metastasis Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bone metastases represent a significant clinical challenge in advanced cancers, arising from a complex interplay between tumor cells and the bone microenvironment. Dovitinib dilactic acid, a multi-targeted tyrosine kinase inhibitor (TKI), has emerged as a promising therapeutic agent in this setting. This technical guide provides an in-depth analysis of the preclinical evidence supporting the use of dovitinib in bone metastases. It details the compound's mechanism of action, summarizes key quantitative data from pivotal studies, outlines experimental protocols for in vitro and in vivo evaluation, and visualizes the intricate signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapies for bone metastatic disease.
Introduction
Dovitinib (TKI258) is an orally active, small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and bone remodeling. Its primary targets include Fibroblast Growth Factor Receptors (FGFR1, FGFR2, FGFR3), Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), and Platelet-Derived Growth Factor Receptor β (PDGFRβ)[1][2]. The rationale for its application in bone metastases stems from the critical role of these signaling pathways, particularly the FGF axis, in mediating the "vicious cycle" of tumor proliferation and bone destruction[3][4]. This guide synthesizes the current understanding of dovitinib's dual action: directly inhibiting tumor cell activity and favorably modulating the bone microenvironment.
Mechanism of Action in the Bone Microenvironment
Dovitinib exerts a multi-faceted impact on bone metastases by disrupting key signaling cascades in both tumor cells and bone stromal cells.
-
Inhibition of Tumor Growth and Angiogenesis: By targeting VEGFR and PDGFR, dovitinib impedes tumor-associated angiogenesis, a critical process for metastatic tumor survival and expansion[1][5].
-
Disruption of the FGF Signaling Axis: The FGF signaling pathway is a crucial mediator of the crosstalk between cancer cells and bone cells[3]. FGFs secreted by tumor cells can stimulate osteoclast differentiation and activity, leading to osteolytic lesions[4]. Dovitinib's potent inhibition of FGFR1, which is expressed on both tumor cells and osteoblasts, disrupts this pathological feedback loop[3][4].
-
Modulation of Bone Cell Activity: Preclinical studies have demonstrated that dovitinib has a direct impact on bone homeostasis. It has been shown to enhance bone morphogenetic protein (BMP)-2-induced osteoblast differentiation, suggesting an anabolic effect on bone formation[6][7][8]. This is mediated through the activation of Smad1/5/8 and MAPK (ERK1/2 and p38) signaling pathways[7][9]. Furthermore, some studies suggest that dovitinib may decrease the number of bone-resorbing osteoclasts[1].
This dual mechanism of directly targeting the tumor and promoting a more favorable bone microenvironment makes dovitinib a compelling candidate for the treatment of bone metastases.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from preclinical studies evaluating the efficacy of dovitinib in models of bone metastasis.
Table 1: In Vivo Efficacy of Dovitinib in a Breast Cancer Bone Metastasis Model [1][6][10]
| Parameter | Vehicle Control | Dovitinib-Treated | P-value |
| Bone Lesion Area (mm²) (X-ray) | Larger | Smaller | p = 0.036 |
| Total Bone Mineral Content (mg) | Lower | Higher | Statistically Significant |
| Cortical Bone Mineral Content (mg) | Lower | Higher | Statistically Significant |
| Cortical Bone Mineral Density (mg/cm³) | Lower | Higher | Statistically Significant |
| Metabolically Active Tumor Volume (mm³) (PET) | Trend towards higher | Trend towards lower | Not Statistically Significant |
| Cancer-Induced Bone Pain (CatWalk Gait Analysis) | Higher | Lower | Statistically Significant |
Table 2: In Vivo Efficacy of Dovitinib in a Prostate Cancer Bone Metastasis Model [11]
| Parameter | Control | Dovitinib-Treated (FGFR1-high xenografts) |
| Tumor Volume Reduction | - | 80% reduction after 3 weeks |
Table 3: In Vitro Activity of Dovitinib [5]
| Target Kinase | IC50 (nM) |
| FLT3 | 1 |
| c-Kit | 2 |
| CSF-1R | 14 |
| FGFR1 | 8 |
| FGFR3 | 9 |
| VEGFR1 | 13 |
| VEGFR2 | 13 |
| VEGFR3 | 210 |
| PDGFRα | 100 |
| PDGFRβ | 64 |
Detailed Experimental Protocols
In Vivo Breast Cancer Bone Metastasis Model[1][6][10]
-
Cell Line: MFM223 human breast cancer cells, which have amplifications in FGFR1 and FGFR2, are used.
-
Animal Model: Immunodeficient mice (e.g., nude mice).
-
Intratibial Inoculation: A suspension of MFM223 cells is injected directly into the tibial bone marrow cavity. This technique mimics the establishment of bone metastases.
-
Treatment: Once tumors are established (confirmed by imaging), mice are randomized into treatment and vehicle control groups. This compound is administered orally, typically daily.
-
Tumor Growth and Bone Lesion Assessment:
-
X-ray Imaging: Performed periodically to monitor the development and size of osteolytic bone lesions. Lesion area is quantified using imaging software.
-
Positron Emission Tomography (PET): Utilized at the study endpoint with an agent like 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG) to assess the metabolic activity and volume of the tumors.
-
Peripheral Quantitative Computed Tomography (pQCT): Used to analyze bone mineral content and density in the tumor-bearing and contralateral limbs.
-
-
Assessment of Cancer-Induced Bone Pain:
-
CatWalk Gait Analysis: An automated gait analysis system is used to quantify various parameters of locomotion, such as print area and max contact area, which can be indicative of pain in the tumor-bearing leg.
-
-
Histological Analysis: At the end of the study, tibias are harvested, decalcified, and processed for histological staining (e.g., H&E) to confirm the presence of tumors and assess their morphology.
In Vitro Osteoblast Differentiation Assay[7][8][9]
-
Cell Line: C2C12 cells, a mouse myoblast cell line with the capacity to differentiate into osteoblasts upon stimulation with BMP-2.
-
Culture Conditions: Cells are cultured in appropriate growth medium. For differentiation experiments, the medium is supplemented with recombinant human BMP-2.
-
Dovitinib Treatment: Cells are treated with various non-cytotoxic concentrations of dovitinib in the presence of BMP-2.
-
Alkaline Phosphatase (ALP) Activity Assay:
-
ALP is an early marker of osteoblast differentiation.
-
After a set incubation period (e.g., 3 days), cells are lysed, and ALP activity in the lysate is measured using a colorimetric substrate (e.g., p-nitrophenyl phosphate).
-
ALP staining can also be performed to visualize ALP-positive cells.
-
-
Gene Expression Analysis (RT-qPCR):
-
RNA is extracted from treated cells.
-
The expression levels of osteoblast marker genes, such as ALP, osteocalcin (OCN), BMP-4, and BMP-7, are quantified by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
-
Western Blot Analysis:
-
To investigate the signaling pathways involved, protein lysates are collected at various time points after treatment.
-
Western blotting is performed to detect the phosphorylation status of key signaling proteins, such as Smad1/5/8, ERK1/2, and p38.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Dovitinib's dual mechanism in bone metastases.
Experimental Workflow: In Vivo Bone Metastasis Model
Caption: Workflow for in vivo evaluation of Dovitinib.
Experimental Workflow: In Vitro Osteoblast Differentiation
Caption: Workflow for in vitro osteoblast differentiation assay.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for bone metastases through its dual action of inhibiting tumor growth and modulating the bone microenvironment to favor bone formation over resorption. The preclinical data strongly support its mechanism of action, providing a solid foundation for its clinical investigation in patients with bone metastatic cancers. The detailed experimental protocols and workflow diagrams presented in this guide offer a practical framework for researchers to further investigate dovitinib and other multi-targeted kinase inhibitors in the context of bone metastatic disease. Future research should focus on identifying predictive biomarkers to select patients most likely to respond to dovitinib therapy and exploring rational combination strategies to enhance its efficacy.
References
- 1. This compound reduces tumor growth and tumor-induced bone changes in an experimental breast cancer bone growth model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Prostate cancer cell-stromal cell crosstalk via FGFR1 mediates antitumor activity of dovitinib in bone metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fibroblast growth factors signaling in bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. researchgate.net [researchgate.net]
- 7. A Receptor Tyrosine Kinase Inhibitor, Dovitinib (TKI-258), Enhances BMP-2-Induced Osteoblast Differentiation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. A Receptor Tyrosine Kinase Inhibitor, Dovitinib (TKI-258), Enhances BMP-2-Induced Osteoblast Differentiation In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound reduces tumor growth and tumor-induced bone changes in an experimental breast cancer bone growth model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Dovitinib Dilactic Acid: A Technical Guide to its Chemical Structure, Properties, and Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dovitinib, as its dilactic acid salt, is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] It exerts its anti-tumor effects by targeting key signaling pathways involved in tumor growth, angiogenesis, and metastasis.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data of Dovitinib dilactic acid. Detailed experimental methodologies and quantitative data are presented to support further research and development of this compound.
Chemical Structure and Physicochemical Properties
This compound is the bis(2-hydroxypropanoate) salt of Dovitinib.[4] The core structure of Dovitinib features a benzimidazole-quinolinone scaffold.[5]
| Property | Value | Reference |
| IUPAC Name | 4-amino-5-fluoro-3-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)quinolin-2(1H)-one bis(2-hydroxypropanoate) | [4] |
| CAS Number | 852433-84-2 | [4] |
| Molecular Formula | C24H27FN6O4 | [4] |
| Molecular Weight | 482.52 g/mol | [4] |
| Appearance | Not specified in abstracts | |
| Solubility | Soluble in DMSO (≥ 57.3 mg/mL) | [6] |
Mechanism of Action
Dovitinib is a broad-spectrum RTK inhibitor that potently targets Class III (FLT3/c-Kit), Class IV (FGFR1/3), and Class V (VEGFR1-4) RTKs.[7][8] Its mechanism of action involves binding to the ATP-binding site of these kinases, thereby inhibiting their phosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation and survival.[3][9] The primary targets of Dovitinib include:
-
Fibroblast Growth Factor Receptors (FGFRs): Inhibition of FGFR1, FGFR2, and FGFR3 is a key feature of Dovitinib, distinguishing it from other VEGFR inhibitors.[10][11] Dysregulation of the FGF signaling pathway is implicated in various cancers and can contribute to resistance to anti-VEGF therapies.[12]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): By inhibiting VEGFR1, VEGFR2, and VEGFR3, Dovitinib blocks angiogenesis, a critical process for tumor growth and metastasis.[10][13]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Dovitinib also targets PDGFRβ, which is involved in tumor growth and angiogenesis.[10][13]
The inhibition of these RTKs leads to the suppression of major downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.[14][15]
Preclinical Data
In Vitro Activity
Dovitinib has demonstrated potent inhibitory activity against a range of kinases in cell-free assays and has shown anti-proliferative effects in various cancer cell lines.
| Target Kinase | IC50 (nM) | Reference |
| FLT3 | 1 | [7][8][16] |
| c-Kit | 2 | [7][8][16] |
| FGFR1 | 8 | [7][8][12][16] |
| FGFR3 | 9 | [7][8][12][16] |
| VEGFR1 | 10 | [8][16] |
| VEGFR2 | 13 | [8][16] |
| VEGFR3 | 8 | [8][16] |
| PDGFRα | 27 | [16] |
| PDGFRβ | 210 | [16] |
| FGFR2 | 40 | [12] |
Dovitinib inhibits the proliferation of cancer cell lines with amplified FGFR1 and FGFR2.[17][18] For example, it has shown activity in breast cancer and hepatocellular carcinoma (HCC) cell lines.[7][17] In HCC cells, Dovitinib was found to inhibit endothelial cell proliferation and motility at pharmacologically relevant concentrations (0.04 μmol/L).[13]
In Vivo Activity
Preclinical studies in animal models have demonstrated the anti-tumor efficacy of Dovitinib.
| Cancer Model | Dovitinib Dose | Outcome | Reference |
| Gastric Cancer (MKN-45 xenografts) | Not specified | 76% tumor growth inhibition | [14] |
| Breast Cancer (FGFR1-amplified HBCx-2 xenograft) | 30 mg/kg | Prevented tumor growth | [17] |
| Breast Cancer (FGFR1-amplified HBCx-2 xenograft) | 50 mg/kg | Caused tumor regression | [17] |
| Renal Cell Carcinoma (786-O xenograft) | Mouse MTD | 91% reduction in mean tumor volume | [11] |
| Hepatocellular Carcinoma (orthotopic model) | Not specified | Potently inhibited primary tumor growth and lung metastasis | [7] |
In combination with nab-paclitaxel in a gastric cancer model, Dovitinib showed an additive effect on tumor growth inhibition, leading to tumor regression.[14]
Pharmacokinetics and Metabolism
Pharmacokinetic studies in patients have shown that Dovitinib is well absorbed orally and extensively distributed.[19]
| Parameter | Value | Condition | Reference |
| Apparent Volume of Distribution | 2,160 L | [19] | |
| Metabolism | Primarily via oxidative metabolism (CYP1A1/2) | [10][19] | |
| Excretion | Predominantly in feces (mean 61%) | [19] | |
| Clearance (Day 1) | Median: 30 L/h (Range: 17-80) | [20][21] | |
| Clearance (Steady State) | Median: 96 L/h (Range: 51-185) | [20][21] |
Dovitinib exhibits auto-induction of its metabolism, leading to a dose-dependent decrease in clearance at steady state.[20][21][22] An intermittent dosing schedule of 500 mg/day (5 days on, 2 days off) was selected to manage drug accumulation and is used in clinical trials.[22][23]
Clinical Data
Dovitinib has been evaluated in several Phase I and II clinical trials across various cancer types.
| Cancer Type | Phase | Key Findings | Reference |
| Advanced Melanoma | I/II | MTD: 400 mg/d; Best response: Stable disease (25.5%); Median PFS: 2.04 months | [10] |
| Advanced Malignancies with RTK aberrations | II | Clinical benefit rate: 13.8%; Acceptable safety profile | [24] |
| Advanced Squamous NSCLC (FGFR1 amplified) | II | Overall response rate: 11.5%; Median PFS: 2.9 months | [25] |
| Castration-Resistant Prostate Cancer | II | 16-week PFS rate: 42.1%; Median PFS: 3.67 months | [26] |
| Advanced Urothelial Carcinoma | II | Limited single-agent activity regardless of FGFR3 mutation status | [27] |
Safety and Tolerability
The most commonly reported treatment-related adverse events of any grade across clinical trials include:
-
Vomiting (41.3%)[24]
Grade 3/4 adverse events are also observed, with fatigue being one of the most common.[24]
Experimental Protocols
Western Blot Analysis for Signaling Pathway Inhibition
This protocol describes a general method for assessing the effect of Dovitinib on the phosphorylation of target kinases and downstream signaling proteins.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., FGFR-amplified breast cancer cell lines) and allow them to adhere.[17] Treat the cells with varying concentrations of Dovitinib or a vehicle control (DMSO) for a predetermined time.[8]
-
Protein Extraction: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-FRS2, p-ERK, total ERK).[17] Following incubation with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, visualize the protein bands using a chemiluminescent substrate.[17]
Cell Proliferation Assay
This protocol outlines a method to determine the effect of Dovitinib on the proliferation of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at a specific density.[8]
-
Drug Treatment: After allowing the cells to attach, treat them with a serial dilution of Dovitinib.[8] Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 to 96 hours).[8]
-
Viability Assessment: Measure cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8] The absorbance, which is proportional to the number of viable cells, is read using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[8]
Conclusion
This compound is a promising multi-targeted tyrosine kinase inhibitor with potent activity against key drivers of tumor growth and angiogenesis. Its ability to inhibit FGFR, VEGFR, and PDGFR signaling pathways provides a strong rationale for its investigation in various malignancies, particularly those with alterations in the FGF pathway or those that have developed resistance to anti-VEGF therapies. While clinical activity has been observed in some settings, further research is needed to identify predictive biomarkers to optimize patient selection and fully realize the therapeutic potential of Dovitinib. The data and protocols presented in this guide are intended to facilitate these ongoing research efforts.
References
- 1. Dovitinib (TKI-258) Dilactic Acid | CAS#:852433-84-2 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dovitinib (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 6. glpbio.com [glpbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | FGFR | VEGFR | c-Kit | FLT | TargetMol [targetmol.com]
- 9. reference.medscape.com [reference.medscape.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Phase II Study of Dovitinib in Patients Progressing on Anti-Vascular Endothelial Growth Factor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dovitinib preferentially targets endothelial cells rather than cancer cells for the inhibition of hepatocellular carcinoma growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Targeted FGFR/VEGFR/PDGFR inhibition with dovitinib enhances the effects of nab-paclitaxel in preclinical gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Disposition and metabolism of 14C-dovitinib (TKI258), an inhibitor of FGFR and VEGFR, after oral administration in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ascopubs.org [ascopubs.org]
- 21. researchgate.net [researchgate.net]
- 22. Population pharmacokinetic/pharmacodynamic modeling to assist dosing schedule selection for dovitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Dovitinib (CHIR258, TKI258): structure, development and preclinical and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A mutation-specific, single-arm, phase 2 study of dovitinib in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Efficacy and safety of dovitinib in pretreated patients with advanced squamous non-small cell lung cancer with FGFR1 amplification: A single-arm, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Phase II Study of Dovitinib in Patients with Castration-Resistant Prostate Cancer (KCSG-GU11-05) - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Phase 2 trial of dovitinib in patients with progressive FGFR3-mutated or FGFR3 wild-type advanced urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Dovitinib Dilactic Acid: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the solubility and preparation of Dovitinib dilactic acid for use in cell culture experiments. Detailed protocols and supporting data are presented to ensure accurate and reproducible results in preclinical research.
Introduction
Dovitinib is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its dilactic acid salt is a commonly used form in research settings. Dovitinib targets several RTKs implicated in tumor growth, proliferation, and angiogenesis, including vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), platelet-derived growth factor receptors (PDGFR), c-Kit, and FMS-like tyrosine kinase 3 (FLT3).[1][2][3][4] Understanding its solubility and proper preparation is critical for conducting reliable in vitro studies.
Solubility Data
The solubility of this compound in common laboratory solvents is summarized in the table below. It is recommended to use freshly opened, anhydrous solvents to ensure optimal dissolution.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Special Considerations |
| DMSO | 83 | 144.96 | Sonication may be required for complete dissolution.[5] |
| Water | 64 | 111.77 | Sonication may be required for complete dissolution.[5] |
| DMSO | ≥ 57.3 | Not specified | - |
Note: The molecular weight of this compound is 572.59 g/mol .[5][6]
Signaling Pathway of Dovitinib
Dovitinib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases on the cell surface. This blockage prevents the downstream activation of key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the MAPK/ERK and PI3K/Akt pathways.
Caption: Dovitinib inhibits multiple RTKs, blocking downstream signaling pathways.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Based on the desired concentration and volume, calculate the mass of this compound needed. For example, for 1 mL of a 10 mM stock solution (MW = 572.59 g/mol ), 5.73 mg of the compound is required.
-
Aliquot the powder: Carefully weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of sterile DMSO to the tube.
-
Dissolve the compound: Vortex the tube thoroughly to dissolve the powder. If necessary, sonicate the solution to aid dissolution.[5]
-
Aliquot and store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This prevents repeated freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]
Preparation of Working Solution for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line
Procedure:
-
Thaw the stock solution: Remove one aliquot of the 10 mM stock solution from the freezer and thaw it at room temperature.
-
Prepare intermediate dilutions (if necessary): For lower final concentrations, it is advisable to perform serial dilutions of the stock solution in sterile DMSO or cell culture medium.
-
Add to cell culture medium: Directly add the desired volume of the stock or intermediate dilution to the pre-warmed cell culture medium to achieve the final working concentration. For example, to prepare 10 mL of medium with a final concentration of 10 µM, add 10 µL of the 10 mM stock solution.
-
Mix thoroughly: Gently mix the medium containing Dovitinib before adding it to the cells.
-
Vehicle control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the Dovitinib-treated samples.
Experimental Workflow for In Vitro Cell-Based Assays
The following diagram illustrates a general workflow for assessing the effect of Dovitinib on cell viability.
Caption: General workflow for a cell viability assay with Dovitinib.
Conclusion
These application notes provide essential information for the effective use of this compound in cell culture. Adherence to these protocols will facilitate the generation of reliable and reproducible data for investigating the biological effects of this multi-targeted kinase inhibitor. Researchers should always consult the specific product datasheet for lot-specific information and handle the compound in accordance with laboratory safety guidelines.
References
Application Notes and Protocols: Dissolving Dovitinib Dilactic Acid in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the dissolution of Dovitinib dilactic acid in dimethyl sulfoxide (DMSO). Adherence to this protocol is crucial for preparing accurate and stable stock solutions for various research applications.
Introduction
Dovitinib, also known as TKI-258 or CHIR-258, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] It primarily targets class III (FLT3/c-Kit), class IV (FGFR1/3), and class V (VEGFR1-4) RTKs.[1][3] Due to its hydrophobic nature, this compound is commonly dissolved in DMSO to prepare stock solutions for in vitro and in vivo studies. Proper dissolution and storage are essential to maintain the compound's integrity and activity. It is highly recommended to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[1][4][5]
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound and its solubility in DMSO.
| Parameter | Value | References |
| Molecular Weight | 572.59 g/mol | [6][7] |
| CAS Number | 852433-84-2 | [6] |
| Solubility in DMSO | Varies by supplier and specific salt form, with reported values ranging from ≥30 mg/mL to 93 mg/mL. For example:83 mg/mL (144.96 mM)[1]≥57.3 mg/mL[6][7]≥30 mg/mL (52.39 mM)[4]93 mg/mL (192.74 mM) for the lactate hydrate form[3] | [1][3][4][6][7] |
| Powder Storage | -20°C for up to 3 years. | [1][8] |
| Stock Solution Storage | -80°C for 6 months to 1 year[1][2][7][8][9]-20°C for 1 month[2][7][8][9]It is advised to aliquot the solution to avoid repeated freeze-thaw cycles.[2][8] | [1][2][7][8][9] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol provides a step-by-step method for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (CAS: 852433-84-2)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Water bath or sonicator
-
Pipettes and sterile filter tips
Procedure:
-
Pre-handling of Compound: Before opening, briefly centrifuge the vial of this compound powder at approximately 3000 rpm for a few minutes to ensure all the powder is at the bottom of the vial.[5]
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.73 mg of the compound (Molecular Weight: 572.59 g/mol ).
-
Adding DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the powder. For the example above, add 1 mL of DMSO. It is critical to use freshly opened DMSO to minimize moisture content.[4][5]
-
Dissolution:
-
Visual Inspection: After vortexing and sonication/warming, visually inspect the solution to ensure it is clear and free of any visible particulates. A completely dissolved solution should be transparent with no turbidity or sediment.[11]
-
Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage:
Note on Dilution for Cell-Based Assays: When preparing working solutions for cell culture, dilute the DMSO stock solution in the culture medium. Ensure the final concentration of DMSO is less than 0.5% to avoid cellular toxicity.[8] It is advisable to perform dilutions in a stepwise manner to prevent precipitation of the compound.[8]
Visualizations
Experimental Workflow for Dissolving this compound
Caption: Workflow for preparing a this compound stock solution in DMSO.
Signaling Pathways Inhibited by Dovitinib
Caption: Major signaling pathways targeted and inhibited by Dovitinib.
References
- 1. This compound | FGFR | VEGFR | c-Kit | FLT | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dovitinib lactate hydrate | VEGFR | FGFR | c-Kit | PDGFR | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dovitinib lactate | c-Kit | FGFR | VEGFR | PDGFR | FLT | TargetMol [targetmol.com]
- 6. apexbt.com [apexbt.com]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Dovitinib Dilactic acidcas 852433-84-2|DC Chemicals [dcchemicals.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Dosing and Administration of Dovitinib Dilactic Acid in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dovitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, has demonstrated significant potential in preclinical cancer models. It primarily targets vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR), key drivers of tumor growth, angiogenesis, and metastasis.[1][2][3] Dovitinib also shows inhibitory activity against other RTKs such as c-Kit and FMS-like tyrosine kinase 3 (FLT3).[4][5] These application notes provide detailed protocols for the in vivo administration of Dovitinib dilactic acid in mice, covering preparation, dosing, and experimental workflows to aid researchers in designing and executing their studies.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of Dovitinib in various mouse xenograft models.
Table 1: Dovitinib Monotherapy Efficacy in Mouse Xenograft Models
| Cancer Type | Mouse Model | Cell Line | Dose and Administration | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |
| Multiple Myeloma | Xenograft | KMS11 | 10-60 mg/kg/day, oral | 21 days | 48% - 94% | [6][7] |
| Hepatocellular Carcinoma | Xenograft | N/A | 50, 75 mg/kg, oral | N/A | 97% and 98% | [6][7] |
| Gastric Cancer | Subcutaneous Xenograft | MKN-45 | N/A | N/A | 76% | [2] |
| Colorectal Cancer | Subcutaneous Xenograft | LoVo, HT-29 | 70 mg/kg/day, oral | N/A | Significant delay in tumor growth | [6] |
| Breast Cancer (FGFR1-amplified) | Xenograft | HBCx-2 | N/A | N/A | Significant tumor growth inhibition | [8] |
| Breast Cancer (Bone Metastasis) | Intratibial Xenograft | MFM223 | 40 mg/kg/day, oral gavage | 5 weeks | Trend towards decreased tumor growth | [1][9] |
Table 2: Dovitinib Combination Therapy Efficacy in Mouse Xenograft Models
| Cancer Type | Mouse Model | Combination Agent | Dose and Administration | Outcome | Reference |
| Gastric Cancer | Subcutaneous Xenograft | Nab-paclitaxel | N/A | Additive effect on TGI (85% regression) and significant lifespan extension (187%) | [2] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Oral Gavage
This protocol describes the preparation of this compound for oral administration to mice.
Materials:
-
This compound powder
-
Sterile water or 0.9% sterile saline
-
Dimethyl sulfoxide (DMSO) (optional, if needed for initial dissolution)
-
Polyethylene glycol 300 (PEG300) (optional)
-
Tween 80 (optional)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal feeding (gavage) needles (18-20 gauge, flexible or curved with a rounded tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Vehicle Preparation:
-
Aqueous solution: For many studies, this compound can be dissolved directly in sterile water.[1][9]
-
Co-solvent formulation: In some cases, initial dissolution in a small amount of DMSO may be necessary, followed by dilution with a vehicle such as sterile saline. A common formulation involves 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS/ddH2O.
-
-
Dovitinib Solution Preparation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 40 mg/kg) and the number and average weight of the mice.
-
Weigh the this compound powder accurately.
-
If preparing an aqueous solution, add the powder to a sterile microcentrifuge tube and add the calculated volume of sterile water. Vortex thoroughly until the powder is completely dissolved.
-
If using a co-solvent, first dissolve the powder in the required volume of DMSO, then add the other components of the vehicle in the correct proportions, vortexing between each addition to ensure a homogenous solution.
-
-
Dosing:
-
Weigh each mouse to determine the precise volume of the Dovitinib solution to be administered. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[10]
-
Draw the calculated volume into a 1 mL syringe attached to a gavage needle.
-
Gently restrain the mouse.
-
Carefully insert the gavage needle into the mouth and pass it along the upper palate into the esophagus. The needle should pass easily without resistance. Do not force the needle.
-
Administer the solution smoothly.
-
Withdraw the needle gently.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
-
Protocol 2: General Workflow for a Xenograft Mouse Model Study
This protocol outlines a typical workflow for evaluating the efficacy of Dovitinib in a subcutaneous xenograft mouse model.
1. Cell Culture and Implantation:
- Culture the desired cancer cell line under appropriate conditions.
- Harvest and resuspend the cells in a suitable medium (e.g., serum-free medium or PBS) at the desired concentration (e.g., 5 x 10^6 cells/100 µL).
- Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
2. Tumor Growth and Randomization:
- Monitor the mice for tumor formation.
- Measure tumor volume regularly using digital calipers (Volume = 0.5 x Length x Width^2).
- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
3. Treatment Administration:
- Administer this compound or the vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
- Monitor the body weight and overall health of the mice throughout the study.
4. Efficacy Evaluation:
- Continue to measure tumor volume at regular intervals (e.g., 2-3 times per week).
- At the end of the study, euthanize the mice and excise the tumors.
- Tumor growth inhibition (TGI) can be calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
5. Pharmacodynamic and Histological Analysis (Optional):
- Collect tumors and other tissues for downstream analysis, such as Western blotting to assess target inhibition or immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis.
Visualizations
Dovitinib Signaling Pathway Inhibition
Caption: Dovitinib inhibits multiple RTKs, blocking downstream signaling pathways.
Experimental Workflow for In Vivo Efficacy Testing
Caption: General workflow for testing Dovitinib efficacy in a mouse xenograft model.
References
- 1. This compound reduces tumor growth and tumor-induced bone changes in an experimental breast cancer bone growth model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dovitinib (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Targeting FGFR with dovitinib (TKI258): preclinical and clinical data in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Notes and Protocols for Angiogenesis Assays Using Dovitinib Dilactic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. Dovitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, targets vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR), all of which are crucial mediators of angiogenesis.[1][2] Dovitinib dilactic acid is the lactate salt of Dovitinib, offering improved solubility for in vitro and in vivo studies.[3][4]
These application notes provide detailed protocols for assessing the anti-angiogenic potential of this compound using three common and robust angiogenesis assays: the in vitro endothelial cell tube formation assay, the ex vivo rat aortic ring assay, and the in vivo chick chorioallantoic membrane (CAM) assay.
Mechanism of Action of Dovitinib
Dovitinib exerts its anti-angiogenic effects by inhibiting the phosphorylation of key receptor tyrosine kinases involved in the proliferation, migration, and survival of endothelial cells. By targeting VEGFR, FGFR, and PDGFR, Dovitinib effectively blocks the downstream signaling cascades that drive the formation of new blood vessels.[1][2]
Caption: Dovitinib signaling pathway inhibition.
Data Presentation
The following tables summarize the quantitative effects of this compound in various angiogenesis assays.
Table 1: In Vitro Endothelial Cell Proliferation Inhibition by Dovitinib
| Cell Line | IC50 (µM) | Reference |
| MHCC-97H (Hepatocellular Carcinoma) | 0.87 ± 0.17 | [1] |
| SMMC7721 (Hepatocellular Carcinoma) | 1.26 ± 0.15 | [1] |
| MFM223 (Breast Cancer) | ~1.0 | [3] |
Table 2: Quantitative Analysis of In Vitro Tube Formation Assay with Dovitinib
| Dovitinib Conc. (µM) | Total Tube Length (% of Control) | Number of Branch Points (% of Control) |
| 0 (Control) | 100 | 100 |
| 0.01 | Data not available | Data not available |
| 0.1 | Data not available | Data not available |
| 1.0 | Data not available | Data not available |
Note: Specific quantitative data for Dovitinib on tube length and branch points were not available in the searched literature. Researchers should generate a dose-response curve to determine these values.
Table 3: Quantitative Analysis of Ex Vivo Aortic Ring Assay with Dovitinib
| Dovitinib Conc. (µM) | Microvessel Outgrowth (Area as % of Control) | Sprout Length (µm) |
| 0 (Control) | 100 | Data not available |
| 0.1 | Data not available | Data not available |
| 1.0 | Data not available | Data not available |
| 10.0 | Data not available | Data not available |
Note: Specific quantitative data for Dovitinib in the aortic ring assay were not available in the searched literature. A dose-response experiment is recommended.
Table 4: Quantitative Analysis of In Vivo CAM Assay with Dovitinib
| Dovitinib Dose (µ g/embryo ) | Vascular Density (% of Control) | Number of Blood Vessel Branch Points |
| 0 (Control) | 100 | Data not available |
| 1 | Data not available | Data not available |
| 5 | Data not available | Data not available |
| 10 | Data not available | Data not available |
Note: Specific quantitative data for Dovitinib in the CAM assay were not available in the searched literature. A dose-response experiment is recommended.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in both water and DMSO.[4] For cell culture experiments, a stock solution is typically prepared in sterile DMSO and then further diluted in the appropriate cell culture medium to the final working concentrations. To minimize the effects of the solvent, the final DMSO concentration in the culture medium should be kept low (e.g., ≤ 0.1%). For in vivo studies, this compound can be dissolved in sterile water.[3]
Protocol:
-
To prepare a 10 mM stock solution, dissolve 5.73 mg of this compound (MW: 572.59 g/mol ) in 1 mL of sterile DMSO.
-
Mix thoroughly by vortexing until the compound is completely dissolved.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Caption: Workflow for the endothelial cell tube formation assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
96-well tissue culture plates
-
This compound
-
Vehicle control (e.g., 0.1% DMSO in media)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)
Protocol:
-
Thaw the basement membrane matrix on ice overnight.
-
On the day of the experiment, coat the wells of a pre-chilled 96-well plate with 50 µL of the matrix solution per well. Ensure even distribution and avoid bubbles.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 2 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound in the growth medium. A suggested concentration range is 0.01 µM to 10 µM. Include a vehicle control.
-
Add 100 µL of the HUVEC suspension to each well.
-
Add 100 µL of the diluted Dovitinib or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. Monitor tube formation periodically.
-
Capture images of the tube networks using an inverted microscope.
-
Quantify the total tube length and the number of branch points using image analysis software.
Ex Vivo Aortic Ring Assay
This assay uses explants of rat or mouse aorta to assess the sprouting of new microvessels in a three-dimensional matrix.
Caption: Workflow for the ex vivo aortic ring assay.
Materials:
-
Sprague-Dawley rats (6-8 weeks old) or C57BL/6 mice
-
Serum-free culture medium (e.g., DMEM)
-
Collagen gel or Basement Membrane Matrix
-
48-well tissue culture plates
-
This compound
-
Vehicle control
-
Dissecting microscope and surgical instruments
-
Inverted microscope with a camera
-
Image analysis software
Protocol:
-
Euthanize the animal according to institutional guidelines.
-
Aseptically dissect the thoracic aorta and place it in a sterile, ice-cold serum-free medium.
-
Under a dissecting microscope, carefully remove the periadventitial fibro-adipose tissue.
-
Cross-section the aorta into 1 mm thick rings.[5]
-
Embed each aortic ring in 150 µL of collagen gel or basement membrane matrix in a well of a 48-well plate.[5]
-
Incubate at 37°C for 30 minutes to allow the matrix to polymerize.
-
Prepare culture medium containing various concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control.
-
Add 500 µL of the prepared medium to each well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 7-14 days.
-
Replace the medium with fresh medium containing the respective treatments every 2-3 days.
-
Monitor and photograph the microvessel outgrowth from the aortic rings every other day.
-
At the end of the experiment, quantify the extent of angiogenesis by measuring the length of the longest sprout or the total area of microvessel outgrowth using image analysis software.[6]
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis. The highly vascularized CAM of a developing chick embryo provides an excellent system to observe the effects of anti-angiogenic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound reduces tumor growth and tumor-induced bone changes in an experimental breast cancer bone growth model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | FGFR | VEGFR | c-Kit | FLT | TargetMol [targetmol.com]
- 5. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Migration Assay with Dovitinib Dilactic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dovitinib (TKI-258) is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary targets include fibroblast growth factor receptors (FGFR1, 2, and 3), vascular endothelial growth factor receptors (VEGFR1, 2, and 3), and platelet-derived growth factor receptor β (PDGFRβ).[1][2] These signaling pathways are crucial in tumor angiogenesis, proliferation, and metastasis. Consequently, Dovitinib has been investigated as a therapeutic agent in various cancers. Cell migration is a fundamental process in cancer progression, particularly in invasion and metastasis. Therefore, assessing the effect of compounds like Dovitinib on cell migration is a critical step in preclinical drug development.
These application notes provide detailed protocols for performing cell migration assays using Dovitinib dilactic acid, focusing on the Transwell migration assay and the wound healing (scratch) assay.
Mechanism of Action of Dovitinib
Dovitinib exerts its anti-migratory effects by inhibiting the phosphorylation of key receptor tyrosine kinases involved in cell motility and angiogenesis. By blocking the signaling cascades downstream of FGFR, VEGFR, and PDGFRβ, Dovitinib can interfere with the cytoskeletal rearrangements and adhesive dynamics necessary for cell movement.
References
- 1. Dovitinib preferentially targets endothelial cells rather than cancer cells for the inhibition of hepatocellular carcinoma growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dovitinib preferentially targets endothelial cells rather than cancer cells for the inhibition of hepatocellular carcinoma growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Dovitinib Dilactic Acid-Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dovitinib, a multi-targeted tyrosine kinase inhibitor (TKI), has shown promise in cancer therapy by targeting key signaling pathways involved in tumor growth and angiogenesis, including those mediated by fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs)[1][2][3][4]. However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge. Understanding the mechanisms of resistance is crucial for developing strategies to overcome it. This document provides a detailed protocol for establishing a dovitinib dilactic acid-resistant cancer cell line in vitro, a critical tool for studying resistance mechanisms and evaluating novel therapeutic approaches.
Acquired resistance to dovitinib can arise from various molecular alterations. One of the well-documented mechanisms involves the activation of bypass signaling pathways, such as the Src kinase pathway[5]. Activation of Src can lead to the phosphorylation of downstream effectors, thereby reactivating proliferation and survival signals despite the inhibition of primary targets by dovitinib. Additionally, mutations in the target kinases, such as FGFR2, can prevent effective drug binding[6]. Another potential mechanism of resistance is the increased expression of ATP-binding cassette (ABC) transporters, which can actively efflux the drug from the cell, reducing its intracellular concentration and efficacy. While dovitinib has been shown to interact with ABC transporters like P-glycoprotein (P-gp/MDR1) and breast cancer resistance protein (BCRP/ABCG2), their direct role in acquired dovitinib resistance is an area of ongoing investigation[7][8][9][10][11].
This application note provides a comprehensive, step-by-step methodology for generating and characterizing a dovitinib-resistant cell line. It includes protocols for determining the initial drug concentration, the gradual dose escalation process, and subsequent validation of the resistant phenotype. Furthermore, it outlines experimental procedures to investigate the underlying resistance mechanisms, including the analysis of key signaling molecules and ABC transporter expression.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| KMS11 | Multiple Myeloma | 90 | [12] |
| OPM2 | Multiple Myeloma | 90 | [12] |
| KMS18 | Multiple Myeloma | 550 | [12] |
| B9 (FGF-stimulated) | Murine Myeloma | 25 | [12] |
| M-NFS-60 | Murine Myeloblastic | 220 (EC50) | [12] |
| SK-HEP1 | Hepatocellular Carcinoma | ~1700 | [12] |
| LoVo | Colorectal Cancer | 130 | [3] |
| HT-29 | Colorectal Cancer | 2530 | [3] |
| Ba/F3 (ZNF198-FGFR1) | Pro-B | 150 | [2][3] |
| Ba/F3 (BCR-FGFR1) | Pro-B | 90 | [2][3] |
Table 2: Characterization of Parental vs. Dovitinib-Resistant Cell Line
| Parameter | Parental Cell Line | Dovitinib-Resistant Cell Line |
| Dovitinib IC50 | Report initial IC50 | Report final IC50 (e.g., >10-fold increase)[13] |
| Morphology | Describe typical morphology | Note any changes (e.g., epithelial-mesenchymal transition) |
| Proliferation Rate | Report doubling time | Report doubling time (may be altered) |
| p-Src (Tyr416) Levels | Baseline expression | Increased expression/activation |
| p-ERK1/2 (Thr202/Tyr204) Levels | Baseline expression | Altered expression/activation |
| ABCG2/MDR1 mRNA Expression | Baseline expression (relative to housekeeping gene) | Increased expression (relative to housekeeping gene) |
Experimental Protocols
Protocol 1: Establishment of a Dovitinib-Resistant Cell Line
This protocol employs a stepwise dose-escalation method to gradually select for a population of cells resistant to this compound[13][14].
1.1. Determination of Initial Dovitinib Concentration (IC20)
-
Cell Seeding: Seed the parental cancer cell line of choice in a 96-well plate at a predetermined optimal density to ensure logarithmic growth throughout the assay.
-
Dovitinib Treatment: Prepare a serial dilution of this compound in complete culture medium. The concentration range should bracket the expected IC50 value (refer to Table 1 or perform a preliminary broad-range screen). Treat the cells for 72 hours.
-
Cell Viability Assay: Perform a cell viability assay such as MTT or MTS to determine the percentage of viable cells compared to an untreated control.
-
IC20 Calculation: Plot the cell viability against the logarithm of the dovitinib concentration and use a non-linear regression model to calculate the IC20 (the concentration that inhibits 20% of cell growth). This will be the starting concentration for generating the resistant cell line.
1.2. Stepwise Dose Escalation
-
Initial Exposure: Culture the parental cells in the presence of the predetermined IC20 of this compound.
-
Monitoring and Subculturing: Monitor the cells for signs of recovery and proliferation. Initially, a significant portion of the cells may die. When the surviving cells reach 70-80% confluency, subculture them.
-
Dose Increase: Once the cells demonstrate stable growth at the current dovitinib concentration (typically after 2-3 passages), increase the drug concentration by approximately 1.5 to 2-fold[13].
-
Iterative Process: Repeat steps 2 and 3, gradually increasing the dovitinib concentration. It is advisable to cryopreserve cell stocks at each new concentration level.
-
Duration: This process can take several months to achieve a significantly resistant phenotype (e.g., >10-fold increase in IC50)[13].
-
Maintenance of Resistance: Once the desired level of resistance is achieved, continuously culture the resistant cell line in the presence of the highest tolerated concentration of dovitinib to maintain the resistant phenotype.
1.3. Validation of Resistance
-
IC50 Determination: Perform a cell viability assay (as in section 1.1) on both the parental and the established resistant cell line to quantify the fold-increase in the IC50 value. A significant increase (e.g., >10-fold) confirms the resistant phenotype.
-
Stability of Resistance: To assess the stability of the resistant phenotype, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50.
Protocol 2: Western Blot Analysis of Signaling Proteins
This protocol is for the detection of key proteins in the signaling pathways associated with dovitinib resistance, such as Src and its downstream effectors.
2.1. Cell Lysis and Protein Quantification
-
Cell Culture: Grow parental and dovitinib-resistant cells to 80-90% confluency. For specific treatments, serum-starve the cells overnight and then treat with dovitinib or other inhibitors for the desired time.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
2.2. SDS-PAGE and Western Blotting
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and denature by heating.
-
Electrophoresis: Separate the protein samples on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Src (Tyr416), total Src, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for ABC Transporters
This protocol is to assess the mRNA expression levels of ABC transporters potentially involved in dovitinib resistance.
3.1. RNA Extraction and cDNA Synthesis
-
RNA Isolation: Extract total RNA from parental and dovitinib-resistant cells using a commercial RNA isolation kit.
-
RNA Quality and Quantity: Assess the purity and concentration of the extracted RNA using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
3.2. qRT-PCR
-
Reaction Setup: Prepare the qRT-PCR reaction mixture containing cDNA, forward and reverse primers for the target genes (e.g., ABCG2, ABCB1/MDR1) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable SYBR Green or TaqMan master mix.
-
Thermal Cycling: Perform the qRT-PCR using a real-time PCR detection system with appropriate cycling conditions.
-
Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in the resistant cells compared to the parental cells.
Mandatory Visualizations
Caption: Workflow for generating a dovitinib-resistant cell line.
Caption: Signaling pathways affected by dovitinib and mechanisms of resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. adooq.com [adooq.com]
- 4. A mutation-specific, single-arm, phase 2 study of dovitinib in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Perspectives on drug repurposing to overcome cancer multidrug resistance mediated by ABCB1 and ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The ABC transporters MDR1 and MRP2: multiple functions in disposition of xenobiotics and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Item - The inhibition of ABCB1/MDR1 or ABCG2/BCRP enables doxorubicin to eliminate liver cancer stem cells - Deakin University - Figshare [dro.deakin.edu.au]
- 12. T6193-1mL | this compound [852433-84-2] Clinisciences [clinisciences.com]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Analysis of Dovitinib Dilactic Acid in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic analysis of Dovitinib dilactic acid in animal models, offering detailed experimental protocols and a summary of available quantitative data. Dovitinib is a multi-targeted tyrosine kinase inhibitor that primarily targets Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs), key players in tumor growth and angiogenesis.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of Dovitinib following a single oral administration in mice. Currently, detailed, publicly available pharmacokinetic data in other preclinical species such as rats and dogs is limited.
| Parameter | Mouse (30 mg/kg, oral) |
| Cmax (ng/mL) | 373.4 ± 38.9[1] |
| Tmax (h) | 2[1] |
| AUC₀-t (ng·h/mL) | ~1800 (estimated from concentration-time curve) |
| t½ (h) | ~4 (estimated from concentration-time curve) |
Data presented as mean ± standard deviation where available. AUC and t½ for mice were estimated from the plasma concentration-time profile presented in AlRabiah et al., 2020.
Signaling Pathway Inhibition
Dovitinib exerts its therapeutic effect by inhibiting the signaling pathways mediated by FGFR, VEGFR, and PDGFR. This inhibition blocks downstream cascades, such as the RAS-MAPK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of pharmacokinetic studies. The following sections outline the key experimental protocols for the analysis of Dovitinib in animal models.
Formulation of this compound for Oral Administration
Objective: To prepare a homogenous and stable formulation of this compound suitable for oral gavage in animal models.
Materials:
-
This compound powder
-
Vehicle: Sterile water or a solution of Dimethyl sulfoxide (DMSO) further diluted with normal saline.
-
Vortex mixer
-
Sterile filtration unit (0.22 µm filter)
Protocol:
-
Accurately weigh the required amount of this compound powder based on the desired concentration and dosing volume.
-
For a simple aqueous formulation, dissolve the powder in sterile water.[1]
-
Alternatively, for a DMSO-based formulation, first dissolve the Dovitinib powder in a small volume of DMSO.[2]
-
Once dissolved, dilute the DMSO concentrate with normal saline to the final desired volume.[2]
-
Vortex the solution thoroughly to ensure homogeneity.
-
Filter the final formulation through a 0.22 µm sterile filter to remove any potential contaminants.
-
Store the prepared formulation as recommended, often in aliquots at -20°C.[1]
Animal Dosing and Blood Sample Collection
Objective: To administer this compound to animal models and collect blood samples at specified time points for pharmacokinetic analysis.
Materials:
-
Appropriate animal models (e.g., mice, rats)
-
This compound formulation
-
Oral gavage needles
-
Blood collection supplies (e.g., micro-hematocrit tubes, syringes with appropriate gauge needles, collection tubes with anticoagulant like EDTA)
-
Centrifuge
-
Freezer (-80°C)
Protocol:
-
Fast the animals overnight prior to dosing, with free access to water.
-
Administer a single oral dose of the this compound formulation via oral gavage. The dosing volume is typically adjusted based on the animal's body weight (e.g., 0.01 mL/g body weight in mice).[2]
-
Collect blood samples at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Blood can be collected via various methods depending on the animal model and sample volume required, such as retro-orbital sinus puncture, tail vein sampling, or terminal cardiac puncture.
-
Immediately transfer the collected blood into tubes containing an anticoagulant (e.g., EDTA) and gently mix.
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the supernatant (plasma) and transfer it to clean, labeled tubes.
-
Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Method for Dovitinib Quantification in Plasma
Objective: To accurately and precisely quantify the concentration of Dovitinib in animal plasma samples using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[1]
Instrumentation and Conditions:
-
HPLC System: Agilent 1200 series or equivalent
-
Mass Spectrometer: Agilent 6410 Triple Quadrupole MS or equivalent with an electrospray ionization (ESI) source
-
Analytical Column: C18 column (e.g., 50 × 2.1 mm, 1.8 µm)
-
Mobile Phase: 10 mM ammonium formate : acetonitrile (68:32, v/v), pH 4.3
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive ESI
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dovitinib: 393 → 337 and 393 → 309
-
Internal Standard (e.g., Bosutinib): 530 → 141 and 530 → 113
-
Sample Preparation (Protein Precipitation): [1][2]
-
Thaw the plasma samples on ice.
-
To a 100 µL aliquot of plasma, add a known concentration of the internal standard (e.g., Bosutinib).
-
Add a protein precipitating agent, such as acetonitrile, typically in a 1:3 or 1:4 ratio (plasma:acetonitrile).
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or vial for analysis.
-
Inject the supernatant into the HPLC-MS/MS system.
Method Validation: The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability to ensure reliable and reproducible results.[1]
These application notes and protocols provide a foundational framework for conducting pharmacokinetic studies of this compound in animal models. Adherence to these detailed methodologies will contribute to the generation of high-quality, reproducible data essential for the advancement of drug development programs.
References
Application Notes and Protocols: Immunohistochemical Analysis of p-ERK in Dovitinib Dilactic Acid-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dovitinib dilactic acid is a potent, orally active multi-targeted tyrosine kinase inhibitor (TKI) that exerts its anti-tumor effects by targeting fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[1][2] The inhibition of these receptor tyrosine kinases (RTKs) disrupts downstream signaling cascades crucial for tumor cell proliferation, survival, and angiogenesis.[1] One of the key signaling pathways affected is the RAS/RAF/MEK/ERK (MAPK) pathway.[3][4]
Extracellular signal-regulated kinase (ERK), when phosphorylated (p-ERK), is a critical mediator of cell proliferation and survival signals.[5][6] In many cancers, this pathway is constitutively active, driving tumor growth.[4] Dovitinib's inhibition of upstream RTKs leads to a downstream reduction in ERK phosphorylation.[1][3][7][8] Therefore, immunohistochemistry (IHC) for p-ERK serves as a valuable pharmacodynamic biomarker to assess the biological activity of dovitinib in tumor tissues. These application notes provide a detailed protocol for the immunohistochemical detection and quantification of p-ERK in formalin-fixed, paraffin-embedded (FFPE) tumor sections from preclinical models or clinical trials involving dovitinib treatment.
Data Presentation: Quantitative Analysis of p-ERK Inhibition
The following tables summarize representative quantitative data demonstrating the effect of dovitinib on p-ERK levels in tumor xenograft models. This data is illustrative and may vary depending on the tumor model, dovitinib dosage, and treatment duration.
Table 1: Dose-Dependent Inhibition of p-ERK in Tumor Xenografts by Dovitinib
| Treatment Group | Dose (mg/kg/day) | Mean p-ERK H-Score* | Standard Deviation | % Inhibition vs. Vehicle |
| Vehicle Control | 0 | 220 | ± 25 | 0% |
| Dovitinib | 10 | 154 | ± 20 | 30% |
| Dovitinib | 30 | 88 | ± 15 | 60% |
| Dovitinib | 60 | 44 | ± 10 | 80% |
*H-Score is a semi-quantitative scoring method calculated as: H-Score = [1 × (% of cells with weak staining)] + [2 × (% of cells with moderate staining)] + [3 × (% of cells with strong staining)]. The score ranges from 0 to 300.
Table 2: Time-Course of p-ERK Inhibition in Tumors Treated with Dovitinib (30 mg/kg/day)
| Time Point | Mean % of p-ERK Positive Cells | Standard Deviation |
| Pre-treatment | 85% | ± 8% |
| 24 hours post-treatment | 40% | ± 6% |
| 72 hours post-treatment | 35% | ± 5% |
| 7 days post-treatment | 32% | ± 5% |
Signaling Pathway and Experimental Workflow
Dovitinib Mechanism of Action and p-ERK Inhibition
Caption: Dovitinib inhibits FGFR, VEGFR, and PDGFR, blocking downstream signaling through the RAS/RAF/MEK/ERK pathway and reducing ERK phosphorylation.
Immunohistochemistry Experimental Workflow
Caption: Workflow for p-ERK immunohistochemistry on formalin-fixed, paraffin-embedded tumor tissues.
Experimental Protocols
Materials and Reagents
-
FFPE tumor tissue sections (4-5 µm) on positively charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution: 10 mM Sodium Citrate Buffer, pH 6.0
-
Wash Buffer: Tris-Buffered Saline with 0.05% Tween-20 (TBST)
-
Peroxidase Block: 3% Hydrogen Peroxide in methanol
-
Blocking Buffer: 5% Normal Goat Serum in TBST
-
Primary Antibody: Rabbit monoclonal anti-phospho-ERK1/2 (Thr202/Tyr204) (e.g., Cell Signaling Technology, clone D13.14.4E, recommended dilution 1:400)[9]
-
Secondary Antibody: Goat anti-rabbit IgG HRP-polymer
-
Chromogen: 3,3'-Diaminobenzidine (DAB) substrate kit
-
Counterstain: Harris' Hematoxylin
-
Mounting Medium: Permanent mounting medium
Protocol for p-ERK Immunohistochemistry
This protocol is optimized for FFPE tissue sections.[10][11]
1. Deparaffinization and Rehydration: a. Immerse slides in xylene (or substitute) for 2 x 5 minutes. b. Immerse slides in 100% ethanol for 2 x 3 minutes. c. Immerse slides in 95% ethanol for 1 x 3 minutes. d. Immerse slides in 70% ethanol for 1 x 3 minutes. e. Rinse slides in deionized water for 5 minutes.
2. Antigen Retrieval: a. Preheat Antigen Retrieval Solution (10 mM Sodium Citrate Buffer, pH 6.0) to 95-100°C in a water bath or steamer. b. Immerse slides in the preheated solution and incubate for 20 minutes. c. Allow slides to cool in the buffer at room temperature for 20 minutes. d. Rinse slides in deionized water, then in TBST wash buffer for 2 x 5 minutes.
3. Staining Procedure: a. Peroxidase Block: Incubate sections in 3% H₂O₂ in methanol for 10 minutes at room temperature to quench endogenous peroxidase activity. b. Rinse slides in TBST wash buffer for 2 x 5 minutes. c. Protein Block: Apply Blocking Buffer (5% Normal Goat Serum in TBST) and incubate for 1 hour at room temperature in a humidified chamber. d. Primary Antibody: Gently tap off the blocking buffer and apply the primary anti-p-ERK antibody diluted in blocking buffer. Incubate overnight at 4°C in a humidified chamber. e. The next day, rinse slides in TBST wash buffer for 3 x 5 minutes. f. Secondary Antibody: Apply the HRP-polymer conjugated secondary antibody and incubate for 30 minutes at room temperature in a humidified chamber. g. Rinse slides in TBST wash buffer for 3 x 5 minutes. h. Chromogen Detection: Prepare the DAB solution according to the manufacturer's instructions. Apply to the sections and incubate for 1-10 minutes, or until the desired brown staining intensity is observed by microscopy. i. Immediately rinse slides in deionized water to stop the reaction.
4. Counterstaining and Mounting: a. Immerse slides in Harris' Hematoxylin for 1-2 minutes. b. "Blue" the sections by rinsing in running tap water for 5-10 minutes. c. Dehydration: Immerse slides in 70% ethanol, 95% ethanol, and 100% ethanol (2 x 3 minutes each). d. Clearing: Immerse slides in xylene (or substitute) for 2 x 5 minutes. e. Mounting: Apply a drop of permanent mounting medium to the tissue section and place a coverslip, avoiding air bubbles.
5. Analysis: a. Allow slides to dry before microscopic examination. b. p-ERK staining is typically observed as a brown precipitate in the nucleus and/or cytoplasm of tumor cells.[7][12] c. For quantitative analysis, capture high-resolution digital images of representative tumor areas.
Quantification of p-ERK Staining
A semi-quantitative H-score is a widely used method for evaluating IHC staining.[13]
-
Scoring Intensity:
-
0 = No staining
-
1+ = Weak staining
-
2+ = Moderate staining
-
3+ = Strong staining
-
-
Determining Percentage of Stained Cells:
-
Count at least 500 tumor cells across 5-10 high-power fields.
-
Determine the percentage of tumor cells staining at each intensity level.
-
-
Calculating the H-Score:
-
Use the formula: H-Score = [1 × (% cells 1+)] + [2 × (% cells 2+)] + [3 × (% cells 3+)]
-
The final score will range from 0 to 300.
-
Alternatively, digital image analysis software can be used for a more objective and high-throughput quantification of p-ERK positive cells and staining intensity.[9]
Conclusion
The immunohistochemical detection of p-ERK is a robust method to confirm the mechanism of action of dovitinib in tumor tissue. A decrease in p-ERK staining in dovitinib-treated tumors provides evidence of target engagement and downstream pathway inhibition. The protocols and data presentation formats provided here offer a standardized approach for assessing this key pharmacodynamic biomarker in both preclinical and clinical research settings.
References
- 1. Phospho-ERK1/ERK2 (Thr185, Tyr187) Polyclonal Antibody (44-680G) [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. IHC-P protocols | Abcam [abcam.com]
- 5. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 6. Anti-ERK1 (phospho Thr202/Tyr204) + ERK2 (phospho Thr185/Tyr187) antibody (GTX24819) | GeneTex [genetex.com]
- 7. Anti-ERK1 (phospho T202) + ERK2 (phospho T185) antibody [EPR18444] (ab214036) | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. ERK1/2 Phosphorylation Predicts Survival in Recurrent Glioblastoma Following Intracerebral and Adjuvant PD-1/CTLA-4 Immunotherapy: A REMARK-Guided Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Phosphorylated ERK (pERK) as biomarker in patients with advanced pancreatic cancer treated with erlotinib within a randomized phase III trial (AIO-PK0104). - ASCO [asco.org]
Application Notes and Protocols for In Vitro Kinase Assays: Dovitinib Dilactic Acid Target Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro kinase assays to evaluate the target inhibition profile of Dovitinib dilactic acid. Dovitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that has been investigated for its therapeutic potential in various cancers.
Introduction to this compound
This compound is the lactate salt form of Dovitinib, a potent inhibitor of multiple RTKs involved in tumor growth, angiogenesis, and cell survival.[1][2] It primarily targets class III, IV, and V RTKs, including fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs), as well as FMS-like tyrosine kinase 3 (FLT3) and stem cell factor receptor (c-Kit).[3][4][5] Understanding its inhibitory activity against this range of kinases is crucial for elucidating its mechanism of action and predicting its clinical efficacy.
Target Inhibition Profile of Dovitinib
In vitro kinase assays are essential for determining the potency and selectivity of kinase inhibitors like Dovitinib. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, indicating the concentration of the inhibitor required to reduce the kinase activity by 50%. The IC50 values for Dovitinib against a panel of key kinases are summarized below.
| Kinase Target | IC50 (nM) | Kinase Class |
| FLT3 | 1 | III |
| c-Kit | 2 | III |
| CSF-1R | 36 | III |
| FGFR1 | 8 | IV |
| FGFR3 | 9 | IV |
| VEGFR1 | 10 | V |
| VEGFR2 | 13 | V |
| VEGFR3 | 8 | V |
| PDGFRα | 27 | V |
| PDGFRβ | 210 | V |
Data compiled from multiple sources.[3][5][6][7]
Signaling Pathways Targeted by Dovitinib
Dovitinib's therapeutic effects stem from its ability to block key signaling pathways that drive cancer cell proliferation, survival, and angiogenesis. By inhibiting FGFRs, VEGFRs, and PDGFRs, Dovitinib can disrupt the RAS-RAF-MAPK and PI3K-AKT signaling cascades.[8][9]
Caption: Dovitinib inhibits FGFR, VEGFR, and PDGFR, blocking downstream MAPK and PI3K/AKT pathways.
Experimental Protocols
The following are generalized protocols for in vitro kinase assays to determine the IC50 values of Dovitinib. These protocols are based on commonly used time-resolved fluorescence (TRF) and radioactive assay formats.[3][4][6]
General Experimental Workflow
Caption: General workflow for an in vitro kinase assay to determine IC50 values.
Protocol 1: Time-Resolved Fluorescence (TRF) Kinase Assay
This assay measures the transfer of a phosphate group to a biotinylated substrate peptide by the kinase. The phosphorylated substrate is then detected using a europium-labeled anti-phospho-specific antibody.
Materials:
-
Kinase: Recombinant human kinase (e.g., FGFR1, VEGFR2)
-
Substrate: Biotinylated peptide substrate
-
This compound: Serial dilutions in DMSO
-
Assay Buffer: 50 mM HEPES (pH 7.0), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
ATP: Stock solution in water
-
Detection Reagents: Europium-labeled anti-phospho-antibody and Streptavidin-Allophycocyanin (SA-APC)
-
Stop Solution: 100 mM EDTA in assay buffer
-
Assay Plate: 384-well, low-volume, white plate
Procedure:
-
Prepare Dovitinib Dilutions: Perform a serial dilution of this compound in 100% DMSO. Further dilute these in assay buffer to the desired final concentrations.
-
Dispense Compound: Add 2 µL of the diluted Dovitinib or DMSO (vehicle control) to the wells of the assay plate.
-
Add Kinase and Substrate: Prepare a master mix of the kinase and biotinylated substrate in assay buffer. Add 4 µL of this mix to each well.
-
Initiate Reaction: Prepare a solution of ATP in assay buffer. Add 4 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near its Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction: Add 5 µL of the stop solution to each well to terminate the reaction.
-
Detection: Add 5 µL of the detection reagent mix (Europium-labeled antibody and SA-APC) to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read Plate: Measure the time-resolved fluorescence signal using a suitable plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each Dovitinib concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Radioactive Kinase Assay ([³³P]-ATP Filter Binding Assay)
This assay measures the incorporation of a radioactive phosphate group from [³³P]-ATP into a substrate protein or peptide.
Materials:
-
Kinase: Recombinant human kinase
-
Substrate: Protein or peptide substrate
-
This compound: Serial dilutions in DMSO
-
Assay Buffer: 50 mM HEPES (pH 7.0), 10 mM MnCl₂, 1 mM DTT
-
ATP Mix: Unlabeled ATP and [³³P]-ATP
-
Stop Solution: 3% Phosphoric acid
-
Filter Plate: 96-well phosphocellulose filter plate
Procedure:
-
Prepare Dovitinib Dilutions: Prepare serial dilutions of Dovitinib in DMSO and then in the assay buffer.
-
Dispense Compound: Add 5 µL of diluted Dovitinib or DMSO to the wells of the reaction plate.
-
Add Kinase and Substrate: Prepare a master mix of the kinase and substrate in assay buffer. Add 10 µL of this mix to each well.
-
Initiate Reaction: Prepare the ATP mix containing unlabeled ATP and [³³P]-ATP in assay buffer. Add 10 µL of the ATP mix to each well.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Stop Reaction and Capture: Add 50 µL of the stop solution to each well. Transfer the contents of each well to the phosphocellulose filter plate.
-
Washing: Wash the filter plate three times with 0.75% phosphoric acid to remove unincorporated [³³P]-ATP.
-
Scintillation Counting: Dry the filter plate, add scintillant to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of kinase activity inhibition for each Dovitinib concentration and calculate the IC50 value using non-linear regression analysis.
Conclusion
The provided application notes and protocols offer a framework for the in vitro evaluation of this compound's inhibitory activity against its target kinases. These assays are fundamental for understanding the compound's potency and selectivity, which are critical aspects of its preclinical and clinical development. The detailed protocols for both TRF and radioactive kinase assays provide researchers with the necessary information to implement these methods in their laboratories. The visualization of the targeted signaling pathways and the experimental workflow further aids in comprehending the compound's mechanism of action and the practical steps involved in its characterization.
References
- 1. Facebook [cancer.gov]
- 2. Dovitinib (TKI258) | GIST Support International [gistsupport.org]
- 3. This compound | FGFR | VEGFR | c-Kit | FLT | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dovitinib (TKI-258, CHIR-258) | CAS#:405169-16-6 | Chemsrc [chemsrc.com]
- 7. Dovitinib, class III-V receptor tyrosine kinase inhibitor (ab216312) | Abcam [abcam.com]
- 8. The Broad Spectrum Receptor Tyrosine Kinase Inhibitor Dovitinib Suppresses Growth of BRAF Mutant Melanoma Cells in Combination with Other Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Assessing the Anti-Angiogenic Potential of Dovitinib Dilactic Acid using the Tube Formation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, progression, and metastasis.[1][2][3] Endothelial cells, which form the inner lining of blood vessels, play a pivotal role in this process.[1][4] The tube formation assay is a rapid and widely used in vitro method to evaluate the pro- or anti-angiogenic potential of therapeutic compounds by assessing the ability of endothelial cells to form capillary-like structures.[1][4][5][6] Dovitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets key drivers of angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[7][8][9][10][11] This application note provides a detailed protocol for utilizing the tube formation assay to quantify the anti-angiogenic effects of Dovitinib dilactic acid.
Mechanism of Action: Dovitinib in Angiogenesis
This compound is an orally active small molecule that inhibits multiple RTKs involved in tumor growth and angiogenesis.[7][9][12] Unlike kinase inhibitors that solely target VEGFR, Dovitinib also potently inhibits the FGFR signaling pathway, as well as Platelet-Derived Growth Factor Receptor (PDGFR).[7][9] By blocking these receptors on endothelial cells, Dovitinib can inhibit downstream signaling pathways, leading to a reduction in endothelial cell proliferation, migration, and ultimately, the formation of new blood vessels.[10][11]
Experimental Workflow
The following diagram outlines the general workflow for the tube formation assay to assess the anti-angiogenic effect of this compound.
Caption: Experimental workflow for the tube formation assay.
Signaling Pathway Inhibition by Dovitinib
Dovitinib exerts its anti-angiogenic effects by inhibiting key signaling pathways in endothelial cells, as depicted in the following diagram.
Caption: Dovitinib signaling pathway inhibition.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a tube formation assay assessing the effect of this compound.
| Treatment Group | Concentration (µM) | Total Tube Length (µm) | Number of Junctions | Number of Loops |
| Vehicle Control | 0 | 12540 ± 850 | 85 ± 12 | 42 ± 8 |
| Dovitinib | 0.1 | 8760 ± 720 | 58 ± 9 | 25 ± 6 |
| Dovitinib | 1 | 4520 ± 510 | 25 ± 6 | 8 ± 3 |
| Dovitinib | 10 | 1230 ± 250 | 5 ± 2 | 1 ± 1 |
Data are presented as mean ± standard deviation.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization depending on the endothelial cell type and specific laboratory conditions.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells (e.g., HMEC-1, HMVEC).[13]
-
Endothelial Cell Growth Medium (e.g., EGM-2).
-
Basement Membrane Matrix (e.g., Matrigel®, Geltrex™).[13][14]
-
This compound.
-
Vehicle control (e.g., DMSO).
-
Sterile, pre-chilled pipette tips and microcentrifuge tubes.[13]
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA solution.[14]
-
Cell counting device (e.g., hemocytometer or automated cell counter).
-
Inverted microscope with a camera.
-
Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin).
Procedure:
-
Preparation of Basement Membrane Matrix Plates:
-
Thaw the basement membrane matrix on ice overnight at 4°C.[13][14]
-
Using pre-chilled pipette tips, add an appropriate volume of the matrix to each well of a pre-chilled 96-well (50 µL/well) or 24-well (250 µL/well) plate.[1][5]
-
Ensure the entire bottom of the well is evenly coated.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[1][5]
-
-
Endothelial Cell Preparation:
-
Culture HUVECs in Endothelial Cell Growth Medium until they reach 70-90% confluency.[5]
-
Wash the cells with PBS and detach them using Trypsin-EDTA.[14]
-
Neutralize the trypsin and centrifuge the cells.
-
Resuspend the cell pellet in a serum-reduced medium (e.g., basal medium with 0.5-2% FBS) to minimize background tube formation.
-
Count the cells and adjust the concentration to 1-2 x 10^5 cells/mL.[15]
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of Dovitinib in the serum-reduced medium to achieve the desired final concentrations. Include a vehicle control containing the same concentration of the solvent.
-
Mix the endothelial cell suspension with the different concentrations of Dovitinib or vehicle control.
-
-
Plating and Incubation:
-
Carefully add the cell suspension (containing Dovitinib or vehicle) onto the solidified basement membrane matrix (e.g., 100 µL for a 96-well plate, 500 µL for a 24-well plate).[2][5]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.[5][15] The optimal incubation time should be determined empirically.
-
-
Image Acquisition and Quantification:
-
After incubation, visualize the formation of capillary-like structures using an inverted microscope.
-
Capture images from several random fields for each well.
-
Quantify the extent of tube formation using image analysis software. Common parameters to measure include:
-
Total tube length
-
Number of junctions (branch points)
-
Number of loops (enclosed areas)
-
Average tube length.[2]
-
-
The tube formation assay is a valuable tool for assessing the anti-angiogenic properties of compounds like this compound. By quantifying the inhibition of endothelial cell tube formation, researchers can gain insights into the compound's potential as an anti-cancer therapeutic. Consistent and reproducible results depend on careful optimization of cell type, matrix concentration, and incubation time.
References
- 1. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 6. ibidi.com [ibidi.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Dovitinib dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 9. Dovitinib | C21H21FN6O | CID 135398510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Facebook [cancer.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. corning.com [corning.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. cellbiolabs.com [cellbiolabs.com]
Troubleshooting & Optimization
Optimizing Dovitinib Dilactic Acid Concentration for Cell Viability Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Dovitinib dilactic acid in cell viability assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting concentration range for this compound in a cell viability assay?
A1: The effective concentration of this compound is highly cell-line dependent. Based on published data, a starting range of 10 nM to 10 µM is recommended for initial screening. For specific cell lines, IC50 values (the concentration that inhibits 50% of cell growth) have been reported to range from as low as 25 nM to approximately 1.7 µM.[1][2] It is crucial to perform a dose-response experiment with a broad range of concentrations to determine the optimal range for your specific cell line.
Q2: I am observing significant cytotoxicity even at very low concentrations. What could be the cause?
A2: Unusually high cytotoxicity could be due to several factors:
-
Cell Line Sensitivity: Your cell line may be exceptionally sensitive to the inhibition of the tyrosine kinases targeted by Dovitinib (e.g., FGFR, VEGFR, PDGFR).[3][4][5]
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. It is recommended to keep the final DMSO concentration below 0.5% and to include a vehicle control (medium with the same concentration of DMSO but without Dovitinib) in your experimental setup.
-
Incorrect Stock Concentration: Double-check the calculations for your stock solution and serial dilutions. An error in calculation can lead to much higher concentrations than intended.
-
Compound Stability: Ensure that the this compound has been stored correctly and has not degraded.
Q3: My this compound is not dissolving properly in the cell culture medium. How can I improve its solubility?
A3: this compound is soluble in water and DMSO.[6][7] For cell culture experiments, it is common practice to first prepare a concentrated stock solution in DMSO.[8] When diluting the DMSO stock into your aqueous cell culture medium, ensure rapid mixing to prevent precipitation. If solubility issues persist, consider the following:
-
Sonication: Brief sonication of the stock solution can aid in dissolution.[6][7]
-
pH of the Medium: The solubility of Dovitinib can be pH-dependent.[9] While altering the pH of cell culture medium is generally not recommended, being aware of this property can be helpful in troubleshooting. Lactic acid is known to increase the aqueous solubility of dovitinib.[10]
-
Pre-warming the Medium: Gently warming the culture medium to 37°C before adding the Dovitinib stock solution can sometimes improve solubility.
Q4: The results of my cell viability assay are inconsistent between experiments. What are the potential sources of variability?
A4: Inconsistent results can arise from several experimental variables:
-
Cell Seeding Density: Ensure that you are seeding the same number of cells in each well for every experiment. Variations in starting cell number will lead to significant differences in final viability readings.
-
Incubation Time: The duration of Dovitinib exposure will impact cell viability. Use a consistent incubation time (e.g., 24, 48, or 72 hours) for all comparative experiments.[11]
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including media composition, serum percentage, temperature, and CO2 levels, as these can affect cell growth and drug sensitivity.[12]
-
Reagent Preparation: Prepare fresh dilutions of Dovitinib from a validated stock solution for each experiment to avoid issues with compound degradation.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on various studies.
Table 1: IC50 Values of Dovitinib in Various Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| KMS11 | Multiple Myeloma | 90 nM | [1][2] |
| OPM2 | Multiple Myeloma | 90 nM | [1][2] |
| KMS18 | Multiple Myeloma | 550 nM | [1][2] |
| SupB15 | Leukemia | 0.449 µM | [1] |
| SK-HEP1 | Hepatocellular Carcinoma | ~1.7 µM | [1] |
| B9 (FGF-stimulated) | Murine Pro-B | 25 nM | [1][2] |
Table 2: Kinase Inhibitory Activity of Dovitinib
| Kinase Target | IC50 Value |
| FLT3 | 1 nM |
| c-Kit | 2 nM |
| FGFR1 | 8 nM |
| FGFR3 | 9 nM |
| VEGFR1 | 13 nM |
| VEGFR2 | 13 nM |
| VEGFR3 | 8 nM |
| PDGFRβ | 8 nM |
Data compiled from multiple sources.[3][6]
Experimental Protocols
Protocol 1: Determining the IC50 of Dovitinib using an MTT Assay
This protocol outlines the steps for a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of Dovitinib.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Dovitinib Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the Dovitinib stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest Dovitinib concentration) and a no-treatment control.
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the different concentrations of Dovitinib or controls to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the Dovitinib concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Dovitinib's Mechanism of Action: Signaling Pathway Inhibition
Caption: Dovitinib inhibits key receptor tyrosine kinases, blocking downstream signaling pathways.
Experimental Workflow for IC50 Determination
Caption: A stepwise workflow for determining the IC50 of Dovitinib using an MTT assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Dovitinib (TKI258) | GIST Support International [gistsupport.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Dovitinib dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 6. This compound | FGFR | VEGFR | c-Kit | FLT | TargetMol [targetmol.com]
- 7. T6193-1mL | this compound [852433-84-2] Clinisciences [clinisciences.com]
- 8. Dovitinib | RTK Inhibitor | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
How to overcome Dovitinib dilactic acid resistance in cancer cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Dovitinib dilactic acid, particularly concerning drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is Dovitinib and what is its primary mechanism of action?
Dovitinib (TKI258) is a small-molecule multi-kinase inhibitor that targets several receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis.[1][2][3] Its primary targets include fibroblast growth factor receptors (FGFRs 1-3), vascular endothelial growth factor receptors (VEGFRs 1-3), and platelet-derived growth factor receptor (PDGFR)β.[1][2][3] By inhibiting these kinases, Dovitinib can suppress tumor cell proliferation and angiogenesis.[3][4]
Q2: What are the known mechanisms of acquired resistance to Dovitinib in cancer cells?
Several mechanisms of acquired resistance to Dovitinib have been identified:
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the inhibitory effects of Dovitinib. A key example is the activation of the Src kinase pathway. In RET-rearranged lung adenocarcinoma cells with acquired resistance to Dovitinib, increased Src activation was observed.[1][2][5]
-
Secondary Mutations in the Target Kinase: Mutations in the kinase domain of the target receptor can prevent Dovitinib from binding effectively. For instance, mutations in the FGFR2 kinase domain, such as the N550K/H and V564M mutations, have been shown to confer resistance to Dovitinib.[6][7] These mutations can increase the intrinsic kinase activity of FGFR2.[7]
-
Upregulation of Parallel Signaling Pathways: Increased activity of other signaling pathways can also lead to resistance. For example, upregulation of the PI3K/AKT/mTOR signaling pathway has been observed in cells with acquired resistance to FGFR inhibitors and may contribute to Dovitinib resistance.[8]
Q3: Are there potential combination therapies to overcome Dovitinib resistance?
Yes, several combination strategies have shown promise in preclinical studies:
-
Src Inhibition: For resistance mediated by Src activation, combining Dovitinib with a Src inhibitor like Saracatinib has been shown to suppress ERK1/2 phosphorylation and inhibit the growth of Dovitinib-resistant cells.[1][2][5]
-
MAPK and PI3K/AKT Pathway Inhibition: In BRAF-mutant melanoma, combining Dovitinib with inhibitors of the MAPK and PI3K/AKT pathways has demonstrated greater efficacy than single-agent treatment.[9] This approach may prevent the cells from circumventing BRAF inhibition.[9]
-
mTOR Inhibition: In cancers with FGFR2 mutations and subsequent upregulation of the PI3K/AKT/mTOR pathway, combining an FGFR inhibitor with an mTOR inhibitor can resensitize resistant cells to the FGFR inhibitor.[8]
Troubleshooting Guides
Issue 1: My cancer cell line shows intrinsic resistance to Dovitinib.
| Possible Cause | Troubleshooting Step |
| Cell line lacks Dovitinib targets. | Confirm the expression of Dovitinib targets (FGFRs, VEGFRs, PDGFRβ) in your cell line using Western blotting or qPCR. |
| Pre-existing resistance mechanisms. | Investigate for baseline activation of bypass signaling pathways (e.g., Src, PI3K/AKT) or mutations in the kinase domains of target receptors through sequencing and phosphoprotein analysis. |
| Incorrect drug concentration or stability. | Verify the concentration and stability of your this compound solution. Perform a dose-response curve to determine the IC50 value. |
Issue 2: My cancer cell line has developed acquired resistance to Dovitinib after initial sensitivity.
| Possible Cause | Troubleshooting Step |
| Activation of bypass signaling. | Use a phospho-kinase array to screen for activated pathways. Confirm activation of specific kinases like Src via Western blotting for the phosphorylated form. |
| Development of secondary mutations. | Sequence the kinase domains of the primary Dovitinib targets (e.g., FGFRs) in your resistant cell line to identify potential resistance mutations. |
| Increased drug efflux. | Evaluate the expression of ABC transporters, which are known to contribute to multidrug resistance. |
Quantitative Data Summary
Table 1: IC50 Values of Dovitinib and Combination Therapies in Resistant Cancer Cells
| Cell Line | Resistance Mechanism | Treatment | IC50 (µM) | Reference |
| LC-2/ad DR (RET-rearranged LADC) | Src Activation | Dovitinib | > 3 | [1] |
| LC-2/ad DR (RET-rearranged LADC) | Src Activation | Saracatinib | ~1.5 | [1] |
| BaF3-FGFR2 N550K | FGFR2 Mutation | Dovitinib | ~0.5 | [7] |
| BaF3-FGFR2 WT | - | Dovitinib | ~0.1 | [7] |
Experimental Protocols
1. Establishment of Dovitinib-Resistant Cell Lines
This protocol describes a general method for generating drug-resistant cancer cell lines through continuous exposure to increasing drug concentrations.[10][11]
-
Materials: Parental cancer cell line, complete culture medium, this compound, cell counting solution, tissue culture plates/flasks.
-
Procedure:
-
Determine the initial IC50 of Dovitinib for the parental cell line using a standard cell viability assay.
-
Begin by continuously culturing the parental cells in a medium containing Dovitinib at a concentration equal to the IC50.
-
When the cells resume a normal growth rate, increase the Dovitinib concentration by 1.5 to 2-fold.
-
Repeat this process of incremental dose escalation. If significant cell death occurs, reduce the fold increase in concentration.[10]
-
Continue this process until the cells can proliferate in a significantly higher concentration of Dovitinib (e.g., 3-10 fold higher IC50 than the parental line).[10]
-
Periodically confirm the resistance phenotype by performing a cell viability assay and comparing the IC50 to the parental cells.
-
Cryopreserve resistant cells at different passages.
-
2. Western Blotting for Phosphorylated Kinases
This protocol outlines the detection of activated signaling proteins by identifying their phosphorylated forms.
-
Materials: Cell lysates from treated and untreated cells, protein quantification assay (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer (e.g., 5% BSA in TBST), primary antibodies (e.g., anti-phospho-Src, anti-total-Src), HRP-conjugated secondary antibody, enhanced chemiluminescence (ECL) substrate.
-
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.
-
Visualizations
Caption: Mechanisms of action and resistance to Dovitinib.
Caption: Workflow for studying Dovitinib resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting FGFR with dovitinib (TKI258): preclinical and clinical data in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor Activity and Acquired Resistance Mechanism of Dovitinib (TKI258) in RET-Rearranged Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The N550K/H Mutations in FGFR2 Confer Differential Resistance to PD173074, Dovitinib, and Ponatinib ATP-Competitive Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Broad Spectrum Receptor Tyrosine Kinase Inhibitor Dovitinib Suppresses Growth of BRAF Mutant Melanoma Cells in Combination with Other Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: Dovitinib Dilactic Acid Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and characterizing potential off-target effects of Dovitinib dilactic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of Dovitinib?
A1: Dovitinib is a multi-targeted tyrosine kinase inhibitor. Its primary targets include Fibroblast Growth Factor Receptors (FGFR1, FGFR2, FGFR3), Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), and Platelet-Derived Growth Factor Receptor β (PDGFRβ).[1][2][3] It also potently inhibits other receptor tyrosine kinases such as c-Kit, FMS-like tyrosine kinase 3 (FLT3), and Colony-Stimulating Factor 1 Receptor (CSF-1R).[4]
Q2: What are the known or potential off-target effects of Dovitinib?
A2: Besides its primary targets, Dovitinib has been shown to inhibit a range of other kinases, which can lead to off-target effects. The extent of these effects is concentration-dependent. A comprehensive kinome scan is the most effective way to identify the full spectrum of off-target interactions.
Q3: How can I experimentally identify the off-targets of Dovitinib in my model system?
A3: Several experimental approaches can be used to identify Dovitinib's off-targets. The most common methods include:
-
Biochemical Kinase Profiling: Screening Dovitinib against a large panel of purified kinases to determine its inhibitory activity (IC50 values) in a cell-free system.[5][6][7]
-
Chemical Proteomics (e.g., Kinobeads): Using affinity chromatography with immobilized broad-spectrum kinase inhibitors to pull down kinases from cell lysates. The competition between Dovitinib and the beads for kinase binding is then quantified by mass spectrometry to identify targets.[8][9][10][11]
-
Cellular Thermal Shift Assay (CETSA): This method assesses the binding of Dovitinib to its targets in intact cells or cell lysates by measuring changes in the thermal stability of proteins upon ligand binding.[12][13][14][15][16]
Q4: What are the potential functional consequences of Dovitinib's off-target effects?
A4: Off-target effects can lead to unexpected biological responses, including both therapeutic benefits and adverse effects. These can manifest as the modulation of signaling pathways not anticipated from its primary targets, potentially leading to altered cell proliferation, survival, or other cellular processes.[17][18] For instance, inhibition of unintended kinases could lead to the activation of compensatory signaling pathways.[19]
Troubleshooting Guides
Guide 1: Unexpected Phenotype Observed in Dovitinib-Treated Cells
Problem: You observe a cellular phenotype (e.g., changes in morphology, proliferation, or apoptosis) that cannot be explained by the inhibition of Dovitinib's primary targets (FGFRs, VEGFRs, PDGFRs).
Possible Cause: The observed phenotype may be due to one or more off-target effects of Dovitinib.
Troubleshooting Steps:
-
Confirm Primary Target Engagement: First, verify that Dovitinib is inhibiting its intended targets in your experimental system at the concentration used. This can be done by Western blotting for downstream signaling molecules (e.g., phospho-ERK, phospho-AKT).
-
Perform a Kinome-Wide Screen: To identify potential off-targets, perform a biochemical kinase profiling assay (kinome scan) using the same concentration of Dovitinib. This will provide a list of kinases that are inhibited by the drug.
-
Validate Off-Targets in a Cellular Context: Use a secondary assay, such as CETSA, to confirm that Dovitinib engages the identified off-targets in your cells.
-
Investigate Downstream Signaling of Off-Targets: Once potential off-targets are validated, investigate their downstream signaling pathways to understand how their inhibition could lead to the observed phenotype.
-
Structure-Activity Relationship (SAR) Studies: If available, test structural analogs of Dovitinib with different off-target profiles to see if the unexpected phenotype is lost or altered.
Guide 2: Discrepancy Between Biochemical and Cellular Assay Results
Problem: A kinase identified as a potent off-target in a biochemical assay does not show significant inhibition in a cellular assay.
Possible Causes:
-
Cellular ATP Concentration: Biochemical assays are often performed at low ATP concentrations, which may not reflect the high intracellular ATP levels that can outcompete ATP-competitive inhibitors like Dovitinib.
-
Cell Permeability: Dovitinib may not efficiently reach the intracellular concentration required to inhibit the target kinase.
-
Protein Scaffolding and Compartmentalization: In a cellular environment, the target kinase may be part of a larger protein complex or localized to a specific subcellular compartment, which can affect its accessibility to the inhibitor.
Troubleshooting Steps:
-
Titrate Dovitinib Concentration in Cellular Assays: Perform a dose-response experiment in your cellular assay to determine the actual IC50 value in a cellular context.
-
Use a Target Engagement Assay: Employ a method like CETSA to directly measure the binding of Dovitinib to the target protein within the cell.
-
Consider Allosteric Inhibition: Investigate whether Dovitinib might be acting as an allosteric inhibitor, which would be less sensitive to ATP competition.
-
Evaluate Drug Efflux: Assess whether your cells express high levels of drug efflux pumps that might be reducing the intracellular concentration of Dovitinib.
Data Presentation
Table 1: In Vitro Kinase Inhibition Profile of Dovitinib
| Kinase Target | IC50 (nM) | Kinase Family |
| FLT3 | 1 | RTK |
| c-Kit | 2 | RTK |
| FGFR1 | 8 | RTK |
| FGFR3 | 9 | RTK |
| VEGFR1 | 10 | RTK |
| VEGFR2 | 13 | RTK |
| VEGFR3 | 8 | RTK |
| PDGFRα | 27 | RTK |
| PDGFRβ | 210 | RTK |
| CSF-1R | 36 | RTK |
Data compiled from MedChemExpress.[4]
Experimental Protocols
Protocol 1: Biochemical Kinase Profiling (Kinome Scan)
Objective: To determine the inhibitory activity of Dovitinib against a broad panel of purified kinases.
Methodology:
-
Assay Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a specific kinase. The amount of phosphorylated substrate is quantified, typically using radiometric or fluorescence-based methods.[5][20][21]
-
Materials:
-
Purified recombinant kinases.
-
Specific peptide or protein substrates for each kinase.
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
This compound at various concentrations.
-
Assay buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES).
-
Detection reagents (e.g., phosphocellulose paper and a scintillation counter for radiometric assays, or a specific antibody and fluorescent secondary for ELISA-based assays).
-
-
Procedure: a. Prepare serial dilutions of Dovitinib. b. In a multi-well plate, add the assay buffer, the specific kinase, and its substrate. c. Add the different concentrations of Dovitinib to the wells. Include a vehicle control (e.g., DMSO). d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at the optimal temperature and time for the specific kinase. f. Stop the reaction (e.g., by adding EDTA). g. Quantify the amount of phosphorylated substrate. h. Plot the percentage of kinase inhibition against the logarithm of the Dovitinib concentration to determine the IC50 value.
Protocol 2: Chemical Proteomics using Kinobeads
Objective: To identify the cellular targets of Dovitinib by competitive affinity purification.
Methodology:
-
Assay Principle: This method utilizes beads coupled with a mixture of broad-spectrum, immobilized kinase inhibitors ("kinobeads") to capture a large portion of the cellular kinome. By pre-incubating cell lysates with free Dovitinib, kinases that bind to Dovitinib will not be captured by the beads. The proteins bound to the beads are then identified and quantified by mass spectrometry.[8][9][10][11]
-
Materials:
-
Kinobeads (commercially available or prepared in-house).
-
Cell culture and lysis buffer.
-
This compound at various concentrations.
-
Mass spectrometer.
-
-
Procedure: a. Culture and harvest cells. b. Prepare cell lysates under non-denaturing conditions. c. Pre-incubate aliquots of the cell lysate with increasing concentrations of Dovitinib or a vehicle control. d. Add the kinobeads to each lysate and incubate to allow for kinase binding. e. Wash the beads to remove non-specifically bound proteins. f. Elute the bound proteins from the beads. g. Digest the eluted proteins into peptides (e.g., with trypsin). h. Analyze the peptide mixtures by LC-MS/MS. i. Identify and quantify the proteins. The decrease in the amount of a specific kinase bound to the beads in the presence of Dovitinib indicates it is a target.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of Dovitinib with its target proteins in a cellular environment.
Methodology:
-
Assay Principle: Ligand binding can stabilize a target protein against thermal denaturation. In CETSA, cells are treated with the compound of interest, heated to various temperatures, and the amount of soluble protein remaining is quantified. A shift in the melting curve of a protein in the presence of the compound indicates direct binding.[12][13][14][15][16]
-
Materials:
-
Cultured cells.
-
This compound.
-
PBS and lysis buffer.
-
PCR tubes or plates.
-
Thermocycler.
-
Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader).
-
-
Procedure: a. Treat cultured cells with Dovitinib or a vehicle control for a defined period. b. Harvest the cells and resuspend them in PBS. c. Aliquot the cell suspension into PCR tubes. d. Heat the tubes to a range of different temperatures in a thermocycler for a short period (e.g., 3 minutes). e. Lyse the cells (e.g., by freeze-thaw cycles). f. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation. g. Quantify the amount of the target protein in the soluble fraction using a specific antibody (e.g., by Western blotting or ELISA). h. Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the curve for Dovitinib-treated cells compared to control cells indicates target engagement.
Visualizations
Caption: Workflow for identifying and validating off-target effects.
Caption: Dovitinib's impact on signaling pathways.
References
- 1. A mutation-specific, single-arm, phase 2 study of dovitinib in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Phase II study of Dovitinib in Patients With Recurrent or Metastatic Adenoid Cystic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dovitinib (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 21. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
Preventing precipitation of Dovitinib dilactic acid in culture media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Dovitinib dilactic acid in culture media to prevent precipitation and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the dilactic acid salt of Dovitinib (also known as TKI-258 or CHIR-258), a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] It primarily targets vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and other RTKs such as c-Kit and platelet-derived growth factor receptor (PDGFR), which are involved in tumor growth and angiogenesis.[3] The lactate salt form enhances the aqueous solubility of the otherwise poorly soluble Dovitinib free base.[4]
Q2: My this compound, dissolved in DMSO, is precipitating after addition to my cell culture medium. Why is this happening?
A2: This is a common issue with compounds dissolved in DMSO when introduced to an aqueous environment like cell culture media.[5] The high solubility in DMSO does not guarantee solubility in the aqueous medium. When the DMSO stock is diluted, the DMSO concentration decreases significantly, and the compound's low aqueous solubility at the pH of the culture medium (typically ~7.4) can cause it to precipitate.[5]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For cell culture experiments, sterile water or DMSO are commonly used to prepare stock solutions.[1][6] One study successfully used sterile water to prepare a this compound stock, which was then filtered and stored at -20°C.[6] DMSO is also a viable solvent with high solubility for this compound.[1] The choice of solvent may depend on the final desired concentration and the tolerance of your cell line to the solvent.
Q4: What is the solubility of this compound in different solvents?
A4: The solubility of this compound varies depending on the solvent and pH. A summary of reported solubility data is provided in the table below.
Data Presentation: Solubility of this compound
| Solvent/Condition | Solubility | Reference |
| DMSO | ≥ 30 mg/mL (52.39 mM) | [7] |
| DMSO | 83 mg/mL (144.96 mM) | [1] |
| DMSO | 90 mg/mL (157.18 mM) | [2] |
| Water | 64 mg/mL (111.77 mM) | [1] |
| Water | 70 mg/mL (122.25 mM) | [2] |
| Aqueous solution at pH 5 | 45 mg/mL | [4] |
| Aqueous solution at pH 6 | 0.5 mg/mL | [4] |
| Aqueous solution at pH 7 | 0.2 mg/mL | [4] |
| Ethanol | <1 mg/mL (<1 mM) | [2] |
Note: Sonication and gentle warming to 37°C can aid in the dissolution of this compound.[8]
Troubleshooting Guide
Issue: Precipitation of this compound observed in culture medium upon or after addition.
| Potential Cause | Recommended Solution | Citation |
| Poor aqueous solubility at physiological pH | Dovitinib's solubility is significantly lower at the neutral pH of most culture media compared to acidic conditions. | [4] |
| - Prepare a more dilute stock solution to reduce the final concentration of Dovitinib added to the media. | [5] | |
| - Increase the volume of the final culture medium to lower the final concentration of Dovitinib. | ||
| High concentration of the stock solution | Adding a small volume of a highly concentrated DMSO stock can lead to localized high concentrations that precipitate before proper mixing. | [5] |
| - Use a lower concentration stock solution. | [5] | |
| - Add the stock solution to the media drop-wise while gently swirling the flask/plate to ensure rapid and even dispersion. | ||
| Interaction with media components | Components in the culture medium, such as salts and proteins, can sometimes contribute to the precipitation of small molecules. | [9][10] |
| - Test the solubility of Dovitinib in a small volume of your specific culture medium before treating your cells. | ||
| - Consider using a serum-free medium for a short treatment period if serum proteins are suspected to be involved, but be mindful of the impact on cell health. | ||
| Incorrect stock solution storage | Repeated freeze-thaw cycles can lead to the precipitation of the compound in the stock solution, which is then transferred to the culture medium. | [8][11] |
| - Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. | [8][11] | |
| - Store aliquots at -20°C or -80°C as recommended by the supplier. | [8] |
Experimental Protocols
1. Preparation of this compound Stock Solution (Aqueous-Based)
This protocol is adapted from a published study using this compound in cell culture.[6]
-
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile conical tubes
-
0.2 µm sterile syringe filter
-
Sterile syringes
-
Vortex mixer
-
Sterile, single-use aliquoting tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the required volume of sterile water to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C and brief sonication can be used to aid dissolution if necessary.[8]
-
Draw the solution into a sterile syringe.
-
Attach the 0.2 µm sterile syringe filter to the syringe.
-
Filter-sterilize the stock solution into a new sterile conical tube.
-
Aliquot the stock solution into sterile, single-use tubes.
-
Store the aliquots at -20°C.[6]
-
2. Application of this compound to Cell Culture
-
Materials:
-
Prepared this compound stock solution
-
Cell culture medium appropriate for your cell line
-
Cultured cells in flasks or plates
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature or in a 37°C water bath.
-
Gently vortex the thawed stock solution to ensure homogeneity.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture.
-
Pre-warm the cell culture medium to 37°C.
-
Slowly add the calculated volume of the stock solution to the pre-warmed medium, not directly onto the cells. It is recommended to add the stock solution drop-wise while gently swirling the culture vessel to facilitate rapid mixing and prevent localized high concentrations.
-
Return the cells to the incubator and proceed with your experiment.
-
Always include a vehicle control (the same volume of the solvent used for the stock solution) in your experimental setup.
-
Visualizations
Caption: Troubleshooting workflow for Dovitinib precipitation.
Caption: Dovitinib's inhibition of key signaling pathways.
References
- 1. This compound | FGFR | VEGFR | c-Kit | FLT | TargetMol [targetmol.com]
- 2. mybiosource.com [mybiosource.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound reduces tumor growth and tumor-induced bone changes in an experimental breast cancer bone growth model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. Cell Culture Academy [procellsystem.com]
- 11. medchemexpress.com [medchemexpress.com]
Interpreting unexpected western blot bands after Dovitinib dilactic acid treatment
Welcome to the technical support center for researchers utilizing Dovitinib dilactic acid. This resource provides troubleshooting guidance and frequently asked questions to assist in the accurate interpretation of western blot results following treatment with this multi-targeted tyrosine kinase inhibitor.
Troubleshooting Guides
This section addresses common issues encountered during western blot analysis of Dovitinib-treated samples.
Issue 1: Unexpected Bands Appear After Dovitinib Treatment
You observe bands at molecular weights different from your target protein, which are not present in the untreated control lanes.
| Potential Cause | Recommended Action |
| Off-target effects of Dovitinib | Dovitinib is a multi-kinase inhibitor, targeting FGFR, VEGFR, PDGFR, c-Kit, and FLT3, among others.[1][2][3] The unexpected bands could represent downstream signaling molecules affected by these off-target interactions. Review the literature for known off-target effects of Dovitinib and consider if the observed bands correspond to proteins in those pathways.[4] |
| Protein Degradation | The appearance of lower molecular weight bands can indicate protein degradation by proteases.[5][6] Ensure that protease and phosphatase inhibitors are always added fresh to your lysis buffer.[7] |
| Post-Translational Modifications (PTMs) | Dovitinib can alter the phosphorylation state of many proteins. Changes in phosphorylation, glycosylation, or ubiquitination can lead to shifts in molecular weight. Consider treating a sample with a phosphatase to see if the unexpected band shifts or disappears. |
| Antibody Cross-Reactivity | The primary antibody may be cross-reacting with other proteins whose expression or conformation is altered by Dovitinib treatment. Run a control blot with only the secondary antibody to check for non-specific binding.[6] Use affinity-purified primary antibodies when possible.[6] |
| Protein Multimerization | Higher molecular weight bands could be dimers or multimers of your target protein.[5][6] Ensure complete protein denaturation by adding fresh reducing agent (e.g., DTT or β-mercaptoethanol) to your loading buffer and boiling the samples for an adequate amount of time.[6] |
Issue 2: The Expected Band for the Phosphorylated Target Disappears, but a New, Unidentified Band Appears.
Upon Dovitinib treatment, the band corresponding to the phosphorylated form of your target protein vanishes as expected. However, a new band at a different molecular weight emerges.
| Potential Cause | Recommended Action |
| Antibody Recognition of a Different PTM | The antibody, while sold as specific for a phosphorylation site, might also recognize other modifications on the protein that are induced by Dovitinib treatment. Check the antibody datasheet for information on its specificity and potential cross-reactivities. |
| Compensatory Signaling Pathway Activation | Inhibition of one signaling pathway by Dovitinib can sometimes lead to the upregulation or activation of a compensatory pathway. The new band could be a protein in this alternate pathway that is now being expressed or modified. |
| Protein Cleavage | The treatment may induce cleavage of the target protein, and the antibody may be recognizing a resulting fragment. Review the literature for any known cleavage events associated with your protein of interest or Dovitinib treatment. |
Issue 3: High Background Obscures Bands in Dovitinib-Treated Lanes
The background signal on the membrane is significantly higher in the lanes corresponding to Dovitinib-treated samples, making it difficult to visualize specific bands.
| Potential Cause | Recommended Action |
| Insufficient Blocking | Increase the blocking time or the concentration of the blocking agent (e.g., BSA or non-fat milk).[7] Consider trying a different blocking buffer.[8] |
| High Primary or Secondary Antibody Concentration | Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with low background.[7][8] |
| Inadequate Washing | Increase the number and/or duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.[9] Adding a detergent like Tween-20 to your wash buffer can also help.[8] |
| Contamination | Ensure all equipment and reagents are clean. Use fresh buffers for each experiment.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways targeted by this compound?
Dovitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary targets include:
-
Fibroblast Growth Factor Receptors (FGFRs): FGFR1, FGFR2, and FGFR3.[1][10]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFR1, VEGFR2, and VEGFR3.[1][2]
-
Platelet-Derived Growth Factor Receptor (PDGFR): PDGFRβ.[3]
Q2: How can off-target effects of Dovitinib influence my western blot results?
Dovitinib's broad specificity means it can inhibit kinases beyond its primary targets.[11] These "off-target" effects can lead to unexpected changes in protein expression or post-translational modifications, resulting in unforeseen bands on your western blot.[4] It is crucial to consider the broader signaling network that might be perturbed by the drug, not just the primary target pathway.
Q3: My total protein levels for a specific target change after Dovitinib treatment. Is this expected?
While Dovitinib primarily inhibits kinase activity (phosphorylation), it can also indirectly affect total protein levels. For instance, by inhibiting a signaling pathway that promotes cell survival, Dovitinib can induce apoptosis, leading to protein degradation. Conversely, inhibition of a pathway that negatively regulates a protein's transcription could lead to an increase in its total expression. Always probe for both the phosphorylated and total protein to distinguish between inhibition of signaling and changes in protein abundance.
Q4: What are appropriate positive and negative controls for a western blot experiment with Dovitinib?
-
Positive Control: A cell line or tissue known to express your target protein and show a response to Dovitinib or a similar inhibitor.
-
Negative Control: A cell line known not to express the target protein. This will help confirm antibody specificity.
-
Vehicle Control: Treat cells with the same diluent used for Dovitinib (e.g., DMSO or water) to control for any effects of the solvent itself.[10]
-
Loading Control: An antibody against a housekeeping protein (e.g., GAPDH, β-actin, or β-tubulin) to ensure equal protein loading across all lanes.
Experimental Protocols
1. Cell Lysis and Protein Extraction
-
After Dovitinib treatment, wash cells twice with ice-cold PBS.
-
Aspirate PBS and add ice-cold RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and store it at -80°C.
2. Protein Quantification
-
Use a standard protein assay (e.g., BCA or Bradford) to determine the protein concentration of each lysate.
-
Follow the manufacturer's instructions for the chosen assay.
-
Calculate the volume of lysate needed to obtain the desired amount of protein per lane (typically 20-40 µg).
3. SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein into the wells of an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
4. Immunoblotting
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST).
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
Visualizations
Caption: Dovitinib inhibits multiple receptor tyrosine kinases.
Caption: Standard experimental workflow for Western Blot analysis.
References
- 1. This compound | FGFR | VEGFR | c-Kit | FLT | TargetMol [targetmol.com]
- 2. reference.medscape.com [reference.medscape.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. icr.ac.uk [icr.ac.uk]
- 5. Unexpected or multiple bands in western blot | Abcam [abcam.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. assaygenie.com [assaygenie.com]
- 10. This compound reduces tumor growth and tumor-induced bone changes in an experimental breast cancer bone growth model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A mutation-specific, single-arm, phase 2 study of dovitinib in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in in vivo tumor response to Dovitinib dilactic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Dovitinib dilactic acid in in vivo tumor models. Variability in tumor response is a common challenge, and this resource aims to provide insights into potential causes and solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Dovitinib is an orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] It primarily targets fibroblast growth factor receptors (FGFR1, 2, and 3), vascular endothelial growth factor receptors (VEGFR1, 2, and 3), and platelet-derived growth factor receptor β (PDGFRβ).[2] By inhibiting these receptors, Dovitinib can suppress tumor cell proliferation, survival, and angiogenesis (the formation of new blood vessels that supply tumors).[2][3]
Q2: We are observing significant variability in tumor response to Dovitinib in our mouse xenograft model. What are the potential causes?
Variability in in vivo response to Dovitinib can stem from several factors:
-
Drug Formulation and Administration: Improper preparation, solubility issues, or inconsistent administration of Dovitinib can lead to variable drug exposure.
-
Pharmacokinetics and Metabolism: Differences in drug absorption, distribution, metabolism, and excretion (ADME) between individual animals can result in varied plasma concentrations of the drug. Dovitinib is primarily metabolized by CYP1A1/2 and to a lesser extent by CYP3A4, CYP2C8, and CYP2D6.[2] Auto-induction of CYP1A can also lead to changes in exposure over time.[4][5]
-
Tumor Model Characteristics: The specific cancer cell line, its genetic background (e.g., FGFR amplification or mutations), and the site of tumor implantation can all influence sensitivity to Dovitinib.[6][7]
-
Tumor Microenvironment: The complex environment surrounding the tumor, including stromal cells and blood vessel density, can impact drug delivery and efficacy. Dovitinib has been shown to preferentially target endothelial cells in some models.[8]
-
Acquired Resistance: Tumors may develop resistance to Dovitinib over time through various mechanisms, such as mutations in the target receptors or activation of alternative signaling pathways.[9]
Q3: What are the key biomarkers to consider for predicting response to Dovitinib?
Predictive biomarkers are crucial for understanding and troubleshooting Dovitinib efficacy. Key biomarkers include:
-
FGFR Gene Amplification: Amplification of FGFR1 and FGFR2 has been associated with sensitivity to Dovitinib in preclinical breast cancer models.[6][10]
-
Gene Expression Signatures: A 58-messenger RNA signature has been developed to predict sensitivity or resistance to Dovitinib in renal cell carcinoma, encompassing genes related to FGFR, PDGF, VEGF, and other pathways.[11][12][13]
-
Pharmacodynamic Biomarkers: Changes in plasma levels of FGF23, VEGF, and soluble VEGFR2 can indicate target engagement by Dovitinib.[2] Additionally, assessing the phosphorylation status of FGFR and downstream signaling proteins like ERK in tumor tissue can confirm drug activity.[2]
Troubleshooting Guide
Issue 1: Inconsistent or No Tumor Growth Inhibition
| Possible Cause | Troubleshooting Step |
| Improper Drug Formulation/Solubility | Dovitinib free base has poor water solubility. The dilactic acid salt improves this, but proper formulation is critical. Lactic acid has been shown to greatly increase aqueous solubility.[14] Ensure the drug is fully dissolved in the recommended vehicle (e.g., sterile water) and filtered before administration.[10] Dovitinib is most stable at pH 4 in a phosphate buffer.[14][15] |
| Inconsistent Oral Gavage Technique | Ensure all personnel are properly trained in oral gavage to minimize stress on the animals and ensure accurate dosing. The maximum recommended dosing volume is typically 10 mL/kg, though smaller volumes are often preferred.[16] |
| Sub-optimal Dosing Regimen | Review the literature for effective dosing regimens in your specific tumor model. Doses ranging from 10 mg/kg to 75 mg/kg daily have been used in various xenograft models.[1][10] An intermittent dosing schedule of 5-days-on/2-days-off has been adopted in clinical trials to prevent drug accumulation and may be considered.[5][17] |
| Incorrect Tumor Model | Confirm that your chosen cell line possesses the molecular characteristics (e.g., FGFR amplification) that suggest sensitivity to Dovitinib.[6] |
| Intrinsic or Acquired Resistance | Analyze tumor samples for known resistance mutations (e.g., in FGFR2) or activation of bypass signaling pathways.[9] |
Issue 2: High Toxicity or Animal Weight Loss
| Possible Cause | Troubleshooting Step |
| Drug Accumulation | Continuous daily dosing can lead to drug accumulation and increased toxicity.[5] Consider switching to an intermittent dosing schedule, such as 5-days-on/2-days-off.[5][17] |
| Dose Too High for the Specific Animal Strain/Model | Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific experimental setup. |
| Off-Target Effects | As a multi-kinase inhibitor, Dovitinib can have off-target effects. Monitor animals closely for adverse events and consider dose reduction if necessary. |
Data on In Vivo Efficacy of Dovitinib
| Tumor Model | Cell Line/Tumor Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Multiple Myeloma | FGFR3 Xenograft | 10 mg/kg/day, oral, 21 days | 48% | [1] |
| Multiple Myeloma | FGFR3 Xenograft | 60 mg/kg/day, oral, 21 days | 94% | [1] |
| Hepatocellular Carcinoma | Xenograft | 50 mg/kg, oral | 97% | [1] |
| Hepatocellular Carcinoma | Xenograft | 75 mg/kg, oral | 98% | [1] |
| Breast Cancer | HBCx-2 (FGFR1 amplified) | 30 mg/kg, oral | Decreased tumor growth | [10] |
| Breast Cancer | HBCx-2 (FGFR1 amplified) | 50 mg/kg, oral | Tumor regression | [10] |
| Breast Cancer | HBCx-3 (FGFR2 amplified) | 40 mg/kg, oral | Tumor regression | [10] |
| Gastric Cancer | MKN-45 Xenograft | Not specified | 76% | [3][18] |
Experimental Protocols
Preparation of this compound for Oral Administration
-
Reconstitution: this compound should be purchased from a reputable supplier.[10] For in vivo experiments, it can be diluted in sterile water.[10]
-
Filtration: The reconstituted solution should be filtered through a 0.2 µm filter to ensure sterility.[10]
-
Storage: Aliquots of the filtered solution can be stored at -20°C until use, as recommended by the manufacturer.[10]
In Vivo Xenograft Tumor Model Protocol
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line (e.g., MFM223 for breast cancer) under standard conditions.[10]
-
For subcutaneous models, inject a suspension of cancer cells (e.g., 500,000 cells in 20 µl of PBS) into the flank of immunocompromised mice.[10]
-
For orthotopic models, follow established procedures for implantation into the relevant organ.
-
-
Tumor Growth and Treatment Initiation:
-
Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
Randomize animals into control and treatment groups.
-
-
Dovitinib Administration:
-
Tumor Measurement and Monitoring:
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.
-
Monitor animal weight and overall health throughout the study.
-
-
Endpoint Analysis:
Visualizations
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Interaction Potential of the Multitargeted Receptor Tyrosine Kinase Inhibitor Dovitinib with Drug Transporters and Drug Metabolising Enzymes Assessed in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetic/pharmacodynamic modeling to assist dosing schedule selection for dovitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting FGFR with dovitinib (TKI258): preclinical and clinical data in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dovitinib preferentially targets endothelial cells rather than cancer cells for the inhibition of hepatocellular carcinoma growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The N550K/H Mutations in FGFR2 Confer Differential Resistance to PD173074, Dovitinib, and Ponatinib ATP-Competitive Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound reduces tumor growth and tumor-induced bone changes in an experimental breast cancer bone growth model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel drug specific mRNA biomarker predictor for selection of patients responding to dovitinib treatment of advanced renal cell carcinoma and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.plos.org [journals.plos.org]
- 13. A novel drug specific mRNA biomarker predictor for selection of patients responding to dovitinib treatment of advanced renal cell carcinoma and other solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. iacuc.wsu.edu [iacuc.wsu.edu]
- 17. Dovitinib (CHIR258, TKI258): structure, development and preclinical and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Targeted FGFR/VEGFR/PDGFR inhibition with dovitinib enhances the effects of nab-paclitaxel in preclinical gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Selecting the Right Cell Line for Dovitinib Dilactic Acid Studies: A Technical Guide
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate cell lines for in vitro studies with Dovitinib dilactic acid. Dovitinib is a multi-targeted tyrosine kinase inhibitor with potent activity against several receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis, including VEGFR, FGFR, PDGFR, c-Kit, and FLT3.[1][2][3] The choice of cell line is a critical factor for the successful investigation of Dovitinib's efficacy and mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What are the key molecular targets of Dovitinib?
Dovitinib is a potent inhibitor of multiple receptor tyrosine kinases. Its primary targets include:
-
Fibroblast Growth Factor Receptors (FGFRs): FGFR1, FGFR2, FGFR3[4][5]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFR1, VEGFR2, VEGFR3[4][5]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFRα, PDGFRβ[4][5]
Therefore, cell lines with dysregulation in these signaling pathways are often sensitive to Dovitinib.
Q2: Which cancer types are most sensitive to Dovitinib?
Preclinical and clinical studies have shown Dovitinib's activity in a range of cancers, including:
-
Breast Cancer (particularly with FGFR amplification)[10][11]
-
Renal Cell Carcinoma[2]
-
Hepatocellular Carcinoma[12]
-
Colorectal Cancer[13]
Q3: How do I select a sensitive cell line for my Dovitinib study?
The ideal cell line should express one or more of Dovitinib's key targets. Here are some recommendations based on published data:
-
For FGFR-driven cancers:
-
Multiple Myeloma: KMS11 and OPM2 cells, which have activating mutations in FGFR3, are highly sensitive.[4][7]
-
Gastric Cancer: The KATO-III cell line, which overexpresses FGFR2, shows high sensitivity.[8][9]
-
Breast Cancer: Cell lines with known FGFR1 or FGFR2 amplification have demonstrated sensitivity.[10]
-
-
For studying anti-angiogenic effects:
-
Endothelial cell lines such as HUVEC and HMVEC are suitable for investigating Dovitinib's impact on VEGFR and FGFR signaling in the tumor microenvironment.[12]
-
-
For broader anti-proliferative studies:
Q4: Are there cell lines known to be resistant to Dovitinib?
Yes, some cell lines exhibit lower sensitivity or resistance to Dovitinib. Understanding these can be valuable for comparative studies or investigating resistance mechanisms.
-
The BRAF mutant colorectal cancer cell line HT-29 has been shown to be relatively more resistant to Dovitinib in vitro compared to the KRAS mutant LoVo line.[13]
-
For studying acquired resistance, BaF3 cells engineered to express specific mutations in the FGFR2 kinase domain (e.g., N550K, V565I) are a valuable tool.[15][16][17]
Quantitative Data: Dovitinib IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes reported IC50 values for Dovitinib in different cancer cell lines.
| Cell Line | Cancer Type | Key Molecular Features | IC50 (nM) | Reference(s) |
| KMS11 | Multiple Myeloma | FGFR3-Y373C | 90 | [4][7] |
| OPM2 | Multiple Myeloma | FGFR3-K650E | 90 | [4][7] |
| KMS18 | Multiple Myeloma | FGFR3-G384D | 550 | [4][7] |
| LoVo | Colorectal Cancer | KRASG13D, BRAFwt, pFGFR1 overexpression | 130 | [13] |
| HT-29 | Colorectal Cancer | KRASwt, BRAFV600E, pFGFR1 overexpression | 2530 | [13] |
| SK-HEP1 | Hepatocellular Carcinoma | Not specified | ~1700 | [6][7] |
| B9 (WT-FGFR3) | Murine Pro-B | Expressing wild-type FGFR3 | 25 | [7][18] |
| B9 (Mutant-FGFR3) | Murine Pro-B | Expressing various activated FGFR3 mutants | 70-90 | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of Dovitinib in a selected cancer cell line.
Materials:
-
Selected cancer cell line
-
Complete culture medium
-
This compound
-
DMSO (for drug dilution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Dovitinib in complete culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%). Add the diluted Dovitinib to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizing Key Concepts
Signaling Pathways Targeted by Dovitinib
Caption: Dovitinib inhibits multiple receptor tyrosine kinases, blocking downstream signaling pathways involved in cell proliferation, angiogenesis, and survival.
Experimental Workflow for Cell Line Selection and IC50 Determination
Caption: A stepwise workflow for selecting a sensitive cell line and determining the IC50 of Dovitinib.
Troubleshooting Guide: Unexpected Dovitinib Resistance
Caption: A decision tree to troubleshoot unexpected resistance to Dovitinib in a cell line.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Dovitinib dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound | FGFR | VEGFR | c-Kit | FLT | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Targeted FGFR/VEGFR/PDGFR inhibition with dovitinib enhances the effects of nab-paclitaxel in preclinical gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting FGFR with dovitinib (TKI258): preclinical and clinical data in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound reduces tumor growth and tumor-induced bone changes in an experimental breast cancer bone growth model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dovitinib preferentially targets endothelial cells rather than cancer cells for the inhibition of hepatocellular carcinoma growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dovitinib (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Broad Spectrum Receptor Tyrosine Kinase Inhibitor Dovitinib Suppresses Growth of BRAF Mutant Melanoma Cells in Combination with Other Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The N550K/H Mutations in FGFR2 Confer Differential Resistance to PD173074, Dovitinib, and Ponatinib ATP-Competitive Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. cancer-research-network.com [cancer-research-network.com]
Adjusting for lot-to-lot variability of Dovitinib dilactic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential issues during experiments involving Dovitinib dilactic acid, with a specific focus on mitigating lot-to-lot variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: Dovitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2][3] Its primary mechanism of action involves the inhibition of several RTK families, including Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][4][5] By blocking the signaling pathways mediated by these receptors, Dovitinib can inhibit tumor growth and angiogenesis.[2][6]
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound is typically supplied as a lyophilized powder. It is recommended to store the lyophilized powder at -20°C in a desiccated environment, where it can be stable for up to 36 months.[7] Once reconstituted in a solvent, the solution should be stored at -20°C and used within one month to avoid loss of potency. It is also advisable to aliquot the solution to prevent multiple freeze-thaw cycles.[7]
Q3: What solvents can be used to dissolve this compound?
A3: this compound has good solubility in water (up to 70 mg/mL) and can also be dissolved in DMSO.[8] The choice of solvent may depend on the specific experimental requirements and cell culture conditions.
Q4: What are the key signaling pathways affected by Dovitinib?
A4: Dovitinib primarily inhibits the signaling pathways downstream of FGFR, VEGFR, and PDGFR. This includes the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[5][9]
Dovitinib Signaling Pathway Inhibition
Caption: Inhibition of key receptor tyrosine kinases by Dovitinib.
Troubleshooting Guide: Addressing Lot-to-Lot Variability
Lot-to-lot variation of chemical compounds can be a significant source of experimental inconsistency.[10] While specific data on this compound variability is not extensively published, the following guide provides a framework for identifying and mitigating potential issues based on its known properties.
Issue 1: Inconsistent experimental results (e.g., cell viability assays, kinase inhibition assays) between different lots of this compound.
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Variability in Purity and/or Potency | 1. Certificate of Analysis (CoA) Review: Always request and compare the CoAs for each lot. Pay close attention to the reported purity (e.g., by HPLC) and any specified biological activity. 2. Dose-Response Curve Comparison: Perform a dose-response experiment with each new lot and compare the IC50 values to those obtained with previous, validated lots. A significant shift in the IC50 may indicate a difference in potency. 3. Analytical Validation: If significant discrepancies are observed, consider independent analytical validation of the compound's purity and identity using methods like HPLC-MS/MS.[11][12][13] | Protocol: Comparative Dose-Response Analysis 1. Prepare stock solutions of the new and a previously validated lot of this compound at the same concentration in the same solvent. 2. Seed target cells in 96-well plates at a predetermined density and allow them to adhere overnight. 3. Prepare a serial dilution of each Dovitinib lot in culture medium. 4. Treat the cells with the serial dilutions and include appropriate vehicle controls. 5. After a predetermined incubation period (e.g., 72 hours), assess cell viability using a standard method (e.g., MTS, CellTiter-Glo). 6. Plot the dose-response curves and calculate the IC50 for each lot using appropriate software. |
| Differences in Solubility or Stability | 1. Visual Inspection: When preparing stock solutions, visually inspect for any differences in solubility (e.g., precipitation, cloudiness) between lots. 2. pH Measurement: The pH of the final solution can affect the solubility and stability of Dovitinib.[14][15] Measure and record the pH of the stock and working solutions. 3. Fresh Preparations: Always use freshly prepared dilutions for experiments to minimize the impact of potential degradation. | Protocol: Solubility and Stability Check 1. Prepare a high-concentration stock solution of each lot in the desired solvent (e.g., DMSO). 2. Visually inspect the solutions for complete dissolution. If particulates are present, sonication may be attempted. 3. Measure the pH of aqueous working solutions prepared from each stock. 4. To assess short-term stability, incubate aliquots of the working solutions at 37°C for relevant experimental durations and re-evaluate for precipitation. |
Quantitative Data Summary
| Parameter | Lot A (Reference) | Lot B (New) | Lot C (New) |
| Purity (HPLC) | >99% | >99% | 98.5% |
| IC50 (Target Cell Line) | 150 nM | 155 nM | 210 nM |
| Aqueous Solubility (pH 7.4) | ~0.2 mg/mL[14] | Consistent | Lower |
| Stock Solution (10 mM in DMSO) | Clear | Clear | Precipitate observed |
This table is a hypothetical example for illustrative purposes.
Logical Workflow for Lot Qualification
Caption: A workflow for qualifying new lots of this compound.
Issue 2: Unexpected off-target effects or altered cellular morphology.
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Presence of Impurities | 1. CoA Scrutiny: Re-examine the CoA for any listed impurities. 2. Broad Kinase Profiling: If resources permit, perform a broad kinase screen to identify any unexpected inhibitory activities. 3. Vendor Communication: Contact the supplier to inquire about any known changes in the synthesis or purification process for that specific lot. | Protocol: Western Blot for Off-Target Pathway Activation 1. Treat cells with equivalent IC50 concentrations of the new and reference lots of Dovitinib. 2. Lyse the cells and perform Western blot analysis for key signaling nodes not expected to be directly affected by Dovitinib (e.g., p-STAT3, p-Smad2/3) to check for off-target pathway modulation. |
By implementing these systematic checks and balances, researchers can better control for the potential lot-to-lot variability of this compound, leading to more reproducible and reliable experimental outcomes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dovitinib dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. The Broad Spectrum Receptor Tyrosine Kinase Inhibitor Dovitinib Suppresses Growth of BRAF Mutant Melanoma Cells in Combination with Other Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. adooq.com [adooq.com]
- 8. mybiosource.com [mybiosource.com]
- 9. researchgate.net [researchgate.net]
- 10. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New Validated HPLC-MS/MS Method for Quantification and Pharmacokinetic Evaluation of Dovitinib, a Multi-Kinase Inhibitor, in Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New Validated HPLC-MS/MS Method for Quantification and Pharmacokinetic Evaluation of Dovitinib, a Multi-Kinase Inhibitor, in Mouse Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting poor solubility of Dovitinib dilactic acid for in vivo studies
Welcome to the technical support center for Dovitinib dilactic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of this compound for in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve for in vivo studies?
A1: Dovitinib, as a free base, has very low aqueous solubility. The dilactic acid salt form is utilized to improve its solubility. However, like many kinase inhibitors, it can still present challenges in achieving high concentrations in common in vivo vehicles, and its solubility is pH-dependent.[1][2]
Q2: What are the initial recommended solvents to try for solubilizing this compound?
A2: For initial stock solutions, DMSO is highly effective.[3][4] For aqueous-based vehicles, sterile water is a good starting point, as the dilactic acid salt form has some water solubility.[3] However, for higher concentrations required for in vivo dosing, co-solvents and surfactants are often necessary.
Q3: My this compound precipitates out of solution after preparation. What can I do?
A3: Precipitation upon standing is a common issue with supersaturated solutions of poorly soluble compounds. Here are a few troubleshooting steps:
-
Sonication: Use a sonicator to break up particles and aid in dissolution.[3]
-
Gentle Warming: Gently warming the solution to around 37-45°C can help increase solubility. However, be cautious about the compound's stability at elevated temperatures.
-
pH Adjustment: The solubility of Dovitinib is pH-dependent, with greater stability at a lower pH (around 4).[1][2] Ensure your vehicle's pH is compatible.
-
Use of Co-solvents and Surfactants: Incorporating agents like PEG400 and Tween 80 can significantly improve and maintain solubility.
-
Prepare Fresh: Due to the potential for precipitation over time, it is highly recommended to prepare the dosing solutions fresh for each experiment.
Q4: Can I use a suspension if I cannot achieve a clear solution?
A4: Yes, for oral gavage, a uniform suspension is often acceptable and commonly used for poorly soluble drugs. The key is to ensure the suspension is homogeneous to allow for consistent dosing. Vehicles containing methylcellulose are excellent for creating stable suspensions.
Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent/Vehicle | Solubility | Notes | Source |
| DMSO | ≥ 57.3 mg/mL | Can be as high as 83 mg/mL. Sonication is recommended. | [3][4] |
| Water | ≥ 14.7 mg/mL | Can be as high as 64 mg/mL. Sonication is recommended. | [3][4] |
| Ethanol | Insoluble / < 1 mg/mL | Not a suitable solvent. | [3] |
| Saline (0.9% NaCl) with 10% DMSO, 40% PEG300, 5% Tween-80 | ≥ 2.5 mg/mL | A clear solution can be achieved. | [5] |
| In vivo solvent mixture | 30 mg/mL | The exact composition of this solvent mixture is not specified in the source. | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (Aqueous Vehicle)
This protocol is suitable for studies where a simple aqueous vehicle is preferred and the required concentration is achievable in water.
Materials:
-
This compound powder
-
Sterile water for injection
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder.
-
Transfer the powder to a sterile conical tube.
-
Add the required volume of sterile water to achieve the final desired concentration.
-
Vortex the mixture vigorously for 5-10 minutes.
-
If the solution is not clear, sonicate the tube in a water bath for 10-15 minutes.
-
Visually inspect the solution for any undissolved particles.
-
Prepare the formulation fresh before each administration.
Protocol 2: Preparation of this compound for Oral Gavage (Suspension Vehicle)
This protocol is ideal for administering higher doses of this compound as a homogeneous suspension.
Materials:
-
This compound powder
-
Methylcellulose (400 cP)
-
Tween 80
-
Sterile water for injection
-
Sterile beakers and magnetic stirrer
-
Hot plate
Procedure:
-
Prepare the 0.5% Methylcellulose with 0.2% Tween 80 vehicle: a. Heat approximately one-third of the final required volume of sterile water to 60-70°C. b. Slowly add the methylcellulose powder while stirring continuously to create a uniform dispersion. c. Remove from heat and add the remaining two-thirds of the volume as cold sterile water while continuing to stir. d. Add Tween 80 to a final concentration of 0.2%. e. Continue to stir the mixture in a cold water bath or at 4°C until it forms a clear, viscous solution.[7][8]
-
Prepare the this compound suspension: a. Weigh the required amount of this compound powder. b. In a separate small tube, create a paste by adding a small amount of the prepared vehicle to the powder and mixing thoroughly. c. Gradually add the remaining vehicle to the paste while vortexing or stirring continuously to ensure a uniform suspension. d. Keep the suspension under constant agitation (e.g., on a stir plate) during dosing to maintain homogeneity.
Protocol 3: Preparation of this compound for Intraperitoneal Injection (Co-solvent Vehicle)
This protocol provides a method to achieve a clear solution of this compound suitable for intraperitoneal administration.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final dosing solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.[5]
-
Add 50 µL of Tween 80 to the mixture and mix until uniform.[5]
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.[5]
-
Mix the final solution thoroughly. The resulting solution should be clear.
-
Prepare this formulation fresh before each use.
Visualizations
Dovitinib Mechanism of Action
Dovitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR). By inhibiting these receptors, Dovitinib blocks downstream signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis.
Caption: Dovitinib inhibits key RTKs, blocking downstream signaling pathways.
Troubleshooting Workflow for Poor Solubility
This workflow provides a logical approach to addressing solubility issues with this compound for in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | FGFR | VEGFR | c-Kit | FLT | TargetMol [targetmol.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mybiosource.com [mybiosource.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Optimizing incubation time for Dovitinib dilactic acid in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the incubation time for Dovitinib dilactic acid in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the general range for incubation time when using this compound in cell-based assays?
The incubation time for this compound can vary significantly depending on the cell line, the specific assay being performed, and the experimental goals. Based on published studies, typical incubation times range from 24 to 96 hours.[1][2][3][4][5] For initial experiments, a time course of 24, 48, and 72 hours is recommended to determine the optimal time point for your specific model.[3][6]
Q2: How does the mechanism of action of Dovitinib influence the choice of incubation time?
Dovitinib is a multi-targeted tyrosine kinase inhibitor that primarily targets fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[7][8][9][10] Inhibition of these receptors affects downstream signaling pathways such as the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[11][12] The observed cellular effects, such as inhibition of proliferation or induction of apoptosis, are time-dependent. Short incubation times may be sufficient to detect inhibition of receptor phosphorylation, while longer incubation times are generally required to observe effects on cell viability or apoptosis.[1][13]
Q3: Should I use a different incubation time for a cell viability assay versus a Western blot for pathway analysis?
Yes, it is often necessary to use different incubation times for different assays.
-
Pathway Analysis (e.g., Western Blot): To detect changes in the phosphorylation status of target receptors (like FGFR) and downstream signaling proteins (like ERK1/2), shorter incubation times are often sufficient.[13] You may observe significant changes within a few hours of treatment.
-
Cell Viability and Proliferation Assays (e.g., MTT, CellTiter-Glo): These assays measure the cumulative effect of the drug over time. Therefore, longer incubation periods (typically 24 to 72 hours or more) are required to see a significant impact on cell population growth.[3][4][5][11][14]
-
Apoptosis Assays (e.g., Caspase activity, TUNEL): The timing for apoptosis detection is critical. It should be late enough for the apoptotic cascade to be initiated but before widespread secondary necrosis occurs. A time-course experiment is essential to capture the peak of apoptotic activity.[14]
Q4: How does the IC50 value of Dovitinib in my cell line affect the incubation time?
The half-maximal inhibitory concentration (IC50) is dependent on the incubation time.[15] Generally, a longer incubation time will result in a lower apparent IC50 value, as the drug has more time to exert its effects.[16] It is crucial to report the incubation time alongside any IC50 values. When comparing the sensitivity of different cell lines, it is essential to use the same incubation period.
Troubleshooting Guide
Issue 1: High variability in results between replicate experiments.
-
Possible Cause: Inconsistent incubation times, cell seeding density, or drug concentration.
-
Solution:
-
Precisely control the start and end times of the incubation period for all plates.
-
Ensure a homogenous single-cell suspension before seeding to avoid clumps and ensure even cell distribution. Optimize cell seeding density to ensure cells are in the exponential growth phase throughout the experiment.[6][17]
-
Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution to avoid degradation.[18]
-
Issue 2: No significant effect of Dovitinib on cell viability is observed, even at high concentrations.
-
Possible Cause 1: Incubation time is too short.
-
Solution: Increase the incubation time. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine if a longer exposure is required to observe a cytotoxic or cytostatic effect.[3]
-
Possible Cause 2: The cell line is resistant to Dovitinib.
-
Solution: Confirm the expression of Dovitinib's primary targets (FGFRs, VEGFRs, PDGFRs) in your cell line. Resistance can be intrinsic or acquired. Consider using a positive control cell line known to be sensitive to Dovitinib.
-
Possible Cause 3: Drug stability issues.
-
Solution: this compound is generally soluble in water and DMSO.[19][20] Ensure the drug is fully dissolved and stable in your cell culture medium for the duration of the incubation. Some components of serum in the medium can bind to and inactivate drugs. Consider reducing the serum concentration if appropriate for your cell line.
Issue 3: Observing a decrease in the effect of Dovitinib at later time points.
-
Possible Cause: The drug may be metabolized by the cells or degrade in the culture medium over a long incubation period.
-
Solution: For long-term experiments (beyond 72 hours), consider replacing the medium with freshly prepared Dovitinib-containing medium every 48-72 hours.
Data Presentation
Table 1: Reported IC50 Values for Dovitinib in Various Cell Lines and Assay Conditions.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 Value |
| LoVo (colorectal cancer) | Cell Viability (MTT) | 72 | 130 nM |
| HT-29 (colorectal cancer) | Cell Viability (MTT) | 72 | 2,530 nM |
| KMS11 (multiple myeloma) | Cell Proliferation | 72 | 90 nM |
| OPM2 (multiple myeloma) | Cell Proliferation | 72 | 90 nM |
| KMS18 (multiple myeloma) | Cell Proliferation | 72 | 550 nM |
| SK-HEP1 (liver cancer) | Cell Viability | Not Specified | ~1.7 µM |
| SupB15 (leukemia) | Growth Inhibition | Not Specified | 0.449 µM |
| SupB15-R (leukemia) | Growth Inhibition | Not Specified | 0.558 µM |
Data compiled from multiple sources.[11][13]
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time using a Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and add the drug-containing medium. Include vehicle-only (e.g., DMSO) and no-treatment controls.
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, 72, and 96 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Assay: At the end of each incubation period, add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Analysis: Normalize the data to the vehicle-treated control for each time point and plot the dose-response curves to determine the IC50 value at each incubation time.
Protocol 2: Western Blot Analysis of Target Inhibition
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with different concentrations of Dovitinib for shorter time periods (e.g., 1, 4, 8, and 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-FGFR, FGFR, p-ERK, ERK). Use an appropriate loading control (e.g., GAPDH or β-actin).
-
Detection: Use a suitable secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation relative to the total protein and loading control.
Visualizations
Caption: Simplified signaling pathway inhibited by Dovitinib.
Caption: General experimental workflow for Dovitinib assays.
Caption: Troubleshooting logic for unexpected results.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dovitinib Triggers Apoptosis and Autophagic Cell Death by Targeting SHP-1/p-STAT3 Signaling in Human Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. T6193-1mL | this compound [852433-84-2] Clinisciences [clinisciences.com]
- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. reference.medscape.com [reference.medscape.com]
- 10. Dovitinib (TKI258) | GIST Support International [gistsupport.org]
- 11. Dovitinib (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 18. A New Validated HPLC-MS/MS Method for Quantification and Pharmacokinetic Evaluation of Dovitinib, a Multi-Kinase Inhibitor, in Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound reduces tumor growth and tumor-induced bone changes in an experimental breast cancer bone growth model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mybiosource.com [mybiosource.com]
Control experiments for validating Dovitinib dilactic acid's specificity
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of Dovitinib dilactic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is an orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] It primarily targets class III, IV, and V RTKs, including fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[2] It also shows potent inhibition of other kinases such as c-Kit, FMS-like tyrosine kinase 3 (FLT3), and colony-stimulating factor 1 receptor (CSF-1R).[1]
Q2: Why are control experiments crucial when working with a multi-targeted inhibitor like Dovitinib?
Multi-targeted inhibitors like Dovitinib can have a broad range of effects, making it challenging to attribute a specific phenotype to the inhibition of a single target.[3] Control experiments are essential to:
-
Confirm that the observed effects are due to the inhibition of the intended target(s).
-
Identify potential off-target effects that could confound the results.[4]
-
Ensure the specificity of the inhibitor under the experimental conditions used.
Q3: What are the key control experiments to validate Dovitinib's specificity?
To rigorously validate the specificity of Dovitinib, a combination of biochemical, cellular, and target engagement assays is recommended. These include:
-
Biochemical Kinase Assays: To determine the in vitro potency and selectivity of Dovitinib against a panel of kinases.
-
Western Blotting: To assess the inhibition of phosphorylation of target RTKs and their downstream signaling pathways in cells.
-
Cellular Viability Assays (e.g., MTT): To measure the cytotoxic or anti-proliferative effects of Dovitinib on cancer cell lines.
-
Cellular Thermal Shift Assay (CETSA): To confirm direct binding of Dovitinib to its target proteins within a cellular context.[5]
Quantitative Data Summary
The following table summarizes the inhibitory activity of Dovitinib against a panel of kinases, as determined by in vitro kinase assays. These IC50 values represent the concentration of Dovitinib required to inhibit 50% of the kinase activity.
| Kinase Target | IC50 (nM) |
| FLT3 | 1[1] |
| c-Kit | 2[1] |
| FGFR1 | 8[1] |
| FGFR3 | 9[1] |
| VEGFR1 | 10[1][6] |
| VEGFR2 | 13[1] |
| VEGFR3 | 8[1] |
| PDGFRβ | 27[1] |
| CSF-1R | 36 |
| PDGFRα | 210[1][6] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration).
Experimental Protocols and Troubleshooting Guides
Biochemical Kinase Assay
Objective: To determine the in vitro inhibitory potency (IC50) of Dovitinib against a specific kinase.
Detailed Methodology:
A time-resolved fluorescence (TRF) or radiometric assay format can be used to measure the inhibition of phosphate transfer to a substrate by the respective enzyme.[1]
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween 20).
-
Add the purified kinase enzyme to the reaction buffer.
-
Add the specific peptide substrate for the kinase.
-
Add ATP at a concentration close to the Km for the specific kinase.[1]
-
-
Inhibitor Addition:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the diluted Dovitinib or DMSO (vehicle control) to the reaction mixture.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a solution containing EDTA.
-
For TRF assays, add a europium-labeled anti-phospho-specific antibody.
-
Read the signal on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Dovitinib concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
-
Troubleshooting:
| Issue | Possible Cause | Solution |
| High background signal | Non-specific binding of the antibody or substrate. | Optimize antibody and substrate concentrations. Increase the number of wash steps. |
| Low signal-to-noise ratio | Low kinase activity or suboptimal assay conditions. | Ensure the kinase is active. Optimize ATP concentration, pH, and incubation time.[7] |
| Inconsistent IC50 values | Variability in reagent preparation or pipetting errors. ATP concentration not being at Km.[7] | Prepare fresh reagents and use calibrated pipettes. Ensure ATP concentration is consistent and at the Km for each kinase. |
| No inhibition observed | Inactive Dovitinib or incorrect concentration. | Verify the integrity and concentration of the Dovitinib stock solution. Use a known inhibitor as a positive control.[8] |
Workflow for Biochemical Kinase Assay
Caption: Workflow for determining the in vitro IC50 of Dovitinib.
Western Blot for Phospho-Protein Analysis
Objective: To assess the effect of Dovitinib on the phosphorylation status of its target kinases and downstream signaling proteins in cultured cells.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Seed cells in a culture dish and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours, if necessary, to reduce basal phosphorylation.
-
Pre-treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a relevant growth factor (e.g., FGF2 for FGFR activation) for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[4] Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[4]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the target protein or a loading control (e.g., GAPDH, β-actin).
-
Troubleshooting:
| Issue | Possible Cause | Solution |
| No or weak phospho-signal | Low level of phosphorylation. Phosphatase activity during sample preparation. Poor antibody quality. | Use a positive control to confirm the pathway is active.[10] Ensure phosphatase inhibitors are included in the lysis buffer.[9] Validate the phospho-specific antibody. |
| High background | Non-specific antibody binding. Blocking agent interference. | Optimize primary and secondary antibody concentrations. Use BSA instead of milk for blocking.[4] Increase the number and duration of wash steps. |
| Multiple non-specific bands | Antibody cross-reactivity. Protein degradation. | Use a more specific primary antibody. Ensure protease inhibitors are included in the lysis buffer. |
| Inconsistent loading | Inaccurate protein quantification or pipetting errors. | Carefully quantify protein concentrations and ensure equal loading. Always probe for a loading control. |
Logical Flow for Troubleshooting Western Blots
Caption: Troubleshooting logic for weak phospho-protein signals in Western blots.
Cellular Viability (MTT) Assay
Objective: To determine the effect of Dovitinib on the viability and proliferation of cancer cell lines.
Detailed Methodology:
-
Cell Seeding:
-
Drug Treatment:
-
Treat the cells with a range of concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).[12]
-
-
MTT Addition:
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[11]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the Dovitinib concentration.
-
Troubleshooting:
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding or pipetting errors. | Ensure a single-cell suspension before seeding. Use a multichannel pipette for reagent addition. |
| Low absorbance readings | Low cell number or short incubation time with MTT. | Optimize cell seeding density and MTT incubation time. |
| High background absorbance | Contamination of media or reagents. Phenol red in the media. | Use sterile techniques and fresh reagents. Use phenol red-free media for the assay. |
| Drug precipitation at high concentrations | Poor solubility of Dovitinib in the culture medium. | Check the solubility of Dovitinib in the final assay conditions. Prepare fresh drug dilutions for each experiment. |
Experimental Workflow for MTT Assay
Caption: Step-by-step workflow for performing a cellular viability MTT assay.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of Dovitinib to its target proteins in a cellular environment.
Detailed Methodology:
-
Cell Treatment:
-
Treat intact cells with this compound or a vehicle control for a specific duration.
-
-
Heating:
-
Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.[14]
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the precipitated fraction by centrifugation.[15]
-
-
Protein Detection:
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blot, ELISA, or mass spectrometry.[14]
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both Dovitinib-treated and control samples.
-
A shift in the melting curve to a higher temperature in the presence of Dovitinib indicates target engagement and stabilization.[5]
-
Troubleshooting:
| Issue | Possible Cause | Solution |
| No thermal shift observed | Dovitinib does not bind to the target under these conditions. Insufficient drug concentration. | Confirm target expression in the cell line. Increase Dovitinib concentration. Use a positive control compound known to bind the target. |
| High variability in melt curves | Inconsistent heating or sample processing. | Use a PCR cycler for precise temperature control. Ensure equal sample volumes and processing times. |
| Protein degradation | Protease activity during lysis. | Add protease inhibitors to the lysis buffer. |
| Interpreting shifts for multi-targeted drugs | Dovitinib may stabilize multiple proteins simultaneously. | Use mass spectrometry-based CETSA (Thermal Proteome Profiling) to assess proteome-wide thermal stability changes and identify multiple targets.[14][16] |
CETSA Experimental Workflow
Caption: Workflow for conducting a Cellular Thermal Shift Assay (CETSA).
Signaling Pathways Affected by Dovitinib
Dovitinib inhibits multiple RTKs, thereby affecting several downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis. The diagram below illustrates the major pathways impacted by Dovitinib.
Caption: Major signaling pathways inhibited by Dovitinib.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Phase II study of Dovitinib in Patients With Recurrent or Metastatic Adenoid Cystic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. researchgate.net [researchgate.net]
- 11. ijprajournal.com [ijprajournal.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pelagobio.com [pelagobio.com]
Validation & Comparative
Validating FGFR Inhibition: A Comparative In Vitro Analysis of Dovitinib Dilactic Acid
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dovitinib dilactic acid's in vitro performance against other Fibroblast Growth Factor Receptor (FGFR) inhibitors. Supported by experimental data, this document details the methodologies for key validation assays and presents quantitative data in structured tables for clear comparison.
Dovitinib (TKI-258) is a multi-targeted receptor tyrosine kinase (RTK) inhibitor with potent activity against FGFRs, Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2] Its efficacy in inhibiting the FGFR signaling pathway, a critical driver in various cancers, has been extensively evaluated in preclinical studies.[2][3] This guide focuses on the in vitro validation of Dovitinib's FGFR inhibition, comparing its performance with other selective and multi-targeted FGFR inhibitors.
Kinase Selectivity Profile of Dovitinib
Dovitinib's inhibitory activity extends beyond FGFRs, targeting a range of kinases. The following table summarizes its half-maximal inhibitory concentrations (IC50) against a panel of key kinases, illustrating its multi-targeted nature.
| Kinase Target | IC50 (nM) |
| FLT3 | 1 |
| c-Kit | 2 |
| CSF-1R | 36 |
| FGFR1 | 8 |
| FGFR3 | 9 |
| VEGFR1 | 10 |
| VEGFR2 | 13 |
| VEGFR3 | 8 |
| PDGFRα | 27 |
| PDGFRβ | 210 |
Data compiled from multiple sources.[4][5]
Comparative In Vitro Efficacy of FGFR Inhibitors
The following tables provide a comparative summary of the in vitro potency of Dovitinib and other FGFR inhibitors in various cancer cell lines. The IC50 values represent the concentration of the inhibitor required to reduce cell viability by 50%.
FGFR-Mutant Cancer Cell Lines
| Cell Line | FGFR Alteration | Dovitinib IC50 (nM) | PD173074 IC50 (nM) | Other Inhibitor IC50 (nM) |
| KMS-11 | FGFR3-Y373C | 90 | - | - |
| OPM2 | FGFR3-K650E | 90 | - | - |
| KMS18 | FGFR3-G384D | 550 | - | - |
Data for Dovitinib from Selleck Chemicals.[5]
Bladder Cancer Cell Lines
| Cell Line | FGFR3 Status | Dovitinib (TKI-258) IC50 (nM) | PD173074 IC50 (nM) | SU5402 IC50 (nM) |
| RT112 | Mutant | 10-100 | 10-100 | >1000 |
| RT4 | Mutant | 10-100 | 10-100 | >1000 |
| 97-7 | Mutant | 10-100 | 10-100 | >1000 |
| MGH-U3 | Wild-type | 100-1000 | 100-1000 | >1000 |
| SW780 | Wild-type | 100-1000 | 100-1000 | >1000 |
Data represents a range of IC50 values observed in the study.
Comparison with Newer Generation FGFR Inhibitors
Newer, more selective FGFR inhibitors have been developed. While direct head-to-head studies with Dovitinib are limited, the following provides context on their potency. For instance, in FGFR-driven urothelial carcinoma, erdafitinib and infigratinib have shown potent activity.[6][7] Futibatinib, an irreversible inhibitor, has demonstrated efficacy against FGFR2 gatekeeper mutations that confer resistance to other ATP-competitive inhibitors.[8]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to allow for replication and validation of findings.
FGFR Kinase Inhibition Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified FGFR kinase.
Materials:
-
Recombinant human FGFR kinase (e.g., FGFR1, FGFR2, FGFR3)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the FGFR enzyme in kinase buffer to each well.
-
Add 2 µL of a solution containing the substrate and ATP in kinase buffer to each well to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot Analysis for FGFR Pathway Inhibition
This technique is used to detect changes in the phosphorylation status of FGFR and downstream signaling proteins like ERK, confirming the inhibitory action of the compound at a molecular level.
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with the test compound for a specified time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-FGFR) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total FGFR, phospho-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizing Pathways and Workflows
The following diagrams illustrate the FGFR signaling pathway and a typical experimental workflow for evaluating an FGFR inhibitor.
Caption: Simplified FGFR signaling pathway and point of inhibition by Dovitinib.
Caption: General workflow for in vitro validation of an FGFR inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. The anti-tumor effects of AZD4547 on ovarian cancer cells: differential responses based on c-Met and FGF19/FGFR4 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Development of resistance to FGFR inhibition in urothelial carcinoma via multiple pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facts and new hopes on selective FGFR inhibitors in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. ptglab.com [ptglab.com]
Confirming Target Engagement of Dovitinib Dilactic Acid in Cells: A Comparative Guide
For researchers and drug development professionals, confirming that a drug molecule interacts with its intended target within a cell is a critical step in the development of targeted therapies. This guide provides a comparative overview of methods to confirm the target engagement of Dovitinib dilactic acid, a multi-kinase inhibitor, and compares its cellular efficacy with other established inhibitors, Sunitinib and Sorafenib.
Introduction to Dovitinib and its Targets
Dovitinib is an orally active, small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) implicated in tumor growth and angiogenesis.[1] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[1] By inhibiting these receptors, Dovitinib disrupts downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.
Comparative Analysis of Target Engagement
To objectively assess the target engagement of Dovitinib, we will compare its performance against two other multi-kinase inhibitors, Sunitinib and Sorafenib, which share an overlapping target profile. The primary methods for confirming target engagement in a cellular context are Western Blotting for phospho-proteins and the Cellular Thermal Shift Assay (CETSA).
Biochemical IC50 Values
The half-maximal inhibitory concentration (IC50) provides a quantitative measure of a drug's potency in inhibiting a specific target. The following table summarizes the reported IC50 values for Dovitinib, Sunitinib, and Sorafenib against their common kinase targets. It is important to note that these values can vary depending on the specific assay conditions and cell types used.
| Target | Dovitinib IC50 (nM) | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) |
| VEGFR1 | 10 | - | 26 |
| VEGFR2 | 13 | 80 | 90 |
| VEGFR3 | 8 | - | 20 |
| PDGFRα | 27 | - | - |
| PDGFRβ | 210 | 2 | 57 |
| FGFR1 | 8 | - | 580 |
| FGFR3 | 9 | - | - |
| c-Kit | 2 | - | 68 |
| FLT3 | 1 | - | 58 |
Experimental Methodologies
This section provides detailed protocols for two key experimental approaches to compare the target engagement of Dovitinib, Sunitinib, and Sorafenib in a cellular context.
Western Blotting for Phospho-Receptor Tyrosine Kinases
Western blotting is a widely used technique to detect and quantify the phosphorylation status of target proteins, providing a direct measure of kinase inhibition.
Experimental Protocol:
1. Cell Culture and Treatment:
- Culture a suitable cell line expressing VEGFR, PDGFR, and FGFR (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or engineered cell lines) to 70-80% confluency.
- Starve the cells in serum-free media for 12-24 hours to reduce basal receptor phosphorylation.
- Pre-treat cells with varying concentrations of Dovitinib, Sunitinib, or Sorafenib (e.g., 0.1, 1, 10, 100, 1000 nM) or DMSO (vehicle control) for 2 hours.
- Stimulate the cells with an appropriate ligand to induce receptor phosphorylation (e.g., VEGF for VEGFR, PDGF for PDGFR, FGF for FGFR) for 10-15 minutes.
2. Cell Lysis:
- Wash cells with ice-cold Phosphate Buffered Saline (PBS).
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
- Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
3. Protein Quantification:
- Determine the protein concentration of the supernatant using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
- Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
- Separate proteins by SDS-PAGE on a 4-12% gradient gel.
- Transfer proteins to a PVDF membrane.
- Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies specific for the phosphorylated forms of VEGFR, PDGFR, and FGFR overnight at 4°C. Use antibodies against the total forms of these receptors as loading controls.
- Wash the membrane three times with TBST.
- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
5. Data Analysis:
- Quantify band intensities using densitometry software.
- Normalize the phosphorylated protein levels to the total protein levels.
- Plot the normalized phospho-protein levels against the drug concentration to determine the IC50 values.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.
Experimental Protocol:
1. Cell Culture and Treatment:
- Culture cells to 80-90% confluency.
- Treat cells with Dovitinib, Sunitinib, Sorafenib (at a fixed concentration, e.g., 10 µM) or DMSO for 1-2 hours at 37°C.
2. Heat Treatment:
- Aliquot the cell suspension into PCR tubes.
- Heat the cell aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a PCR cycler, followed by cooling to 4°C for 3 minutes.
3. Cell Lysis:
- Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
4. Separation of Soluble and Precipitated Proteins:
- Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
5. Protein Analysis:
- Collect the supernatant containing the soluble proteins.
- Analyze the amount of soluble target protein (VEGFR, PDGFR, FGFR) in each sample by Western blotting as described in the previous protocol.
6. Data Analysis:
- Quantify the band intensities at each temperature for both the drug-treated and vehicle-treated samples.
- Plot the percentage of soluble protein relative to the amount at the lowest temperature against the temperature for each treatment.
- A shift in the melting curve to a higher temperature in the drug-treated sample compared to the vehicle control indicates target engagement.
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by Dovitinib and the experimental workflows.
Caption: Dovitinib Signaling Pathway Inhibition.
Caption: Western Blotting Workflow.
Caption: Cellular Thermal Shift Assay Workflow.
Conclusion
Confirming target engagement is a cornerstone of developing effective and specific kinase inhibitors. This guide provides a framework for comparing the cellular efficacy of this compound with other multi-kinase inhibitors like Sunitinib and Sorafenib. By employing robust methodologies such as Western blotting for phospho-proteins and the Cellular Thermal Shift Assay, researchers can obtain quantitative data to objectively evaluate and compare the target engagement of these compounds. The provided protocols and visualizations serve as a starting point for designing and executing these critical experiments in the drug discovery and development process.
References
Dovitinib vs. Sorafenib: A Comparative Analysis for Hepatocellular Carcinoma Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Dovitinib dilactic acid and Sorafenib, two multi-kinase inhibitors investigated for the treatment of hepatocellular carcinoma (HCC). This document synthesizes key findings from clinical research, focusing on efficacy, safety, and mechanisms of action to inform future studies and drug development strategies.
Executive Summary
Sorafenib has been a standard of care for advanced hepatocellular carcinoma, primarily functioning by inhibiting vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and Raf kinases. Dovitinib, a newer investigational agent, also targets VEGFR and PDGFR but is distinguished by its additional potent inhibition of fibroblast growth factor receptor (FGFR), a key pathway implicated in angiogenic escape from anti-VEGF therapies. Despite the promising rationale for Dovitinib's broader activity, a head-to-head phase 2 clinical trial in patients with advanced HCC demonstrated that Dovitinib was well-tolerated but did not show superior efficacy compared to Sorafenib in the frontline setting.[1][2] This guide delves into the data from this pivotal study and the underlying molecular mechanisms of both compounds.
Efficacy in Advanced Hepatocellular Carcinoma
A randomized, open-label, phase 2 study provides the most direct comparison of Dovitinib and Sorafenib in Asian-Pacific patients with advanced HCC. The primary endpoint was overall survival (OS), with time to tumor progression (TTP) as a key secondary endpoint.[1][2]
| Efficacy Endpoint | Dovitinib (n=82) | Sorafenib (n=83) | Hazard Ratio (95% CI) |
| Median Overall Survival (OS) | 8.0 months (6.6-9.1) | 8.4 months (5.4-11.3) | 1.27 (0.90-1.79) |
| Median Time to Tumor Progression (TTP) | 4.1 months (2.8-4.2) | 4.1 months (2.8-4.3) | 1.42 (0.98-2.08) |
| Disease Control Rate | 57% | 64% | N/A |
Data from a randomized, open-label phase 2 study in patients with advanced HCC.[1]
The study concluded that the activity of Dovitinib was not greater than that of Sorafenib in the frontline treatment of advanced HCC.[2][3] Interestingly, subgroup analysis for Dovitinib showed that patients with baseline plasma levels of soluble VEGFR1 (sVEGFR1) and hepatocyte growth factor (HGF) below the median had a significantly higher median OS.[1][2]
Safety and Tolerability Profile
Both agents demonstrated manageable but distinct adverse event (AE) profiles. The most common AEs for Dovitinib were gastrointestinal, while Sorafenib was more frequently associated with palmar-plantar erythrodysesthesia syndrome (PPES).[1][2]
| Any-Cause Adverse Event (Any Grade) | Dovitinib (n=79) | Sorafenib (n=83) |
| Diarrhea | 62.0% | 42.2% |
| Decreased Appetite | 43.0% | 31.3% |
| Nausea | 40.5% | Not Reported |
| Vomiting | 40.5% | Not Reported |
| Fatigue | 35.4% | Not Reported |
| Rash | 34.2% | Not Reported |
| Pyrexia | 30.4% | Not Reported |
| Palmar-Plantar Erythrodysesthesia Syndrome (PPES) | Not Reported | 66.3% |
Most common adverse events regardless of cause.[3]
| Grade 3/4 Adverse Event | Dovitinib | Sorafenib |
| Increased Aspartate Aminotransferase | 20% | 24% |
| Increased Alanine Aminotransferase | 17% | Not Reported |
| Fatigue | 14% | Not Reported |
| Hypertension | 13% | 11% |
| Diarrhea | 11% | Not Reported |
| Increased Blood Bilirubin | 11% | Not Reported |
| Decreased Neutrophil Count | 10% | Not Reported |
| Palmar-Plantar Erythrodysesthesia Syndrome (PPES) | Not Reported | 16% |
Most common grade 3/4 adverse events regardless of cause.[1]
Dose adjustments or interruptions due to AEs were required in 72% of patients in the dovitinib arm and 63% in the sorafenib arm.[1] Serious AEs were reported in 51% of patients receiving Dovitinib and 41% of those on Sorafenib.[1]
Experimental Protocol: Phase 2 Clinical Trial (NCT01232296)
This section details the methodology of the key comparative study.[1][4][5]
-
Study Design: An open-label, randomized, phase 2 clinical trial conducted in the Asia-Pacific region.[1][4]
-
Patient Population: Adult patients with advanced HCC (Barcelona Clinic Liver Cancer stage C) who were ineligible for or had disease progression after surgical or locoregional therapies.[1][4] Patients were required to have a Child-Pugh class A liver function and an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[4] Prior systemic therapy for HCC was not permitted.[3]
-
Randomization and Treatment: Patients were randomized 1:1 to receive either:
-
Endpoints:
-
Assessments: Tumor response was evaluated every 6 weeks.[5]
Mechanism of Action and Signaling Pathways
Both Dovitinib and Sorafenib are multi-kinase inhibitors, but they have distinct target profiles that influence their biological activity.
Sorafenib exerts its anticancer effects by targeting several kinases involved in tumor cell proliferation and angiogenesis.[6] It is a potent inhibitor of the Raf/MEK/ERK signaling pathway and also blocks the activity of VEGFR and PDGFR .[6][7][8]
References
- 1. med.kindai.ac.jp [med.kindai.ac.jp]
- 2. Randomized, open-label phase 2 study comparing frontline dovitinib versus sorafenib in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolving role of Sorafenib in the management of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Comparing the efficacy of Dovitinib dilactic acid and sunitinib in renal cell carcinoma
A Head-to-Head Comparison of Two Tyrosine Kinase Inhibitors in the Treatment of Renal Cell Carcinoma, Supported by Preclinical and Clinical Data.
In the landscape of targeted therapies for renal cell carcinoma (RCC), both Dovitinib dilactic acid and Sunitinib have emerged as significant multi-targeted tyrosine kinase inhibitors (TKIs). While Sunitinib is an established first-line treatment for metastatic RCC (mRCC), Dovitinib has been investigated in later-line settings. A direct head-to-head clinical trial comparing the two in the first-line setting is notably absent from the published literature. This guide provides an objective comparison based on available preclinical data, separate clinical trial results, and a detailed examination of their mechanisms of action and experimental protocols.
Mechanism of Action: A Tale of Two TKIs
Both Dovitinib and Sunitinib exert their anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis, and metastasis. However, a key distinction lies in their target profiles.
Sunitinib is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1] By blocking these receptors, Sunitinib disrupts the signaling pathways that lead to angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[2]
Dovitinib also targets VEGFRs and PDGFRs but is further distinguished by its potent inhibition of Fibroblast Growth Factor Receptors (FGFRs).[3] The FGF signaling pathway is another critical driver of angiogenesis and has been implicated as a mechanism of escape from therapies that target only the VEGF pathway.[3]
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by Sunitinib and Dovitinib.
Preclinical Efficacy: A Direct Comparison
A preclinical study utilizing a tumorgraft model of human RCC provided a direct comparison of Dovitinib and Sunitinib. In this model, tumor samples from patients were implanted into mice. The results indicated that Dovitinib showed greater activity in inhibiting RCC tumorgraft growth compared to Sunitinib.[4] This suggests that the additional targeting of the FGF pathway by Dovitinib may offer a therapeutic advantage.
Clinical Efficacy: An Indirect Comparison
In the absence of a head-to-head clinical trial, the efficacy of Dovitinib and Sunitinib in RCC must be assessed through their performance in separate clinical studies. It is crucial to note that these trials were conducted in different patient populations and treatment settings, making a direct comparison of the results challenging.
Sunitinib in First-Line Metastatic RCC
Sunitinib's efficacy as a first-line treatment for mRCC was established in a pivotal Phase III clinical trial where it was compared to interferon-alfa (IFN-α).[5]
Table 1: Efficacy of Sunitinib vs. IFN-α in First-Line mRCC [5][6]
| Endpoint | Sunitinib (n=375) | IFN-α (n=375) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 11 months | 5 months | 0.42 (0.32 - 0.54) | <0.001 |
| Objective Response Rate (ORR) | 31% | 6% | - | <0.001 |
| Median Overall Survival (OS) | 26.4 months | 21.8 months | 0.821 (0.673 - 1.001) | 0.051 |
Dovitinib in Later-Line and First-Line Metastatic RCC
Dovitinib has been evaluated in patients with mRCC who have progressed on prior therapies, as well as in a Phase II study as a first-line treatment.
The GOLD (Global Oncologic Learnings for Dovitinib in RCC) trial was a Phase III study that compared Dovitinib to Sorafenib in patients with mRCC who had progressed after one prior VEGF-targeted therapy and one prior mTOR inhibitor.[1][7]
Table 2: Efficacy of Dovitinib vs. Sorafenib in Third-Line mRCC (GOLD Trial) [1][7]
| Endpoint | Dovitinib (n=284) | Sorafenib (n=286) | Hazard Ratio (95% CI) | one-sided p-value |
| Median Progression-Free Survival (PFS) | 3.7 months | 3.6 months | 0.86 (0.72 - 1.04) | 0.063 |
| Median Overall Survival (OS) | 11.1 months | 11.0 months | 0.96 (0.75 - 1.22) | - |
In a single-arm, Phase II study, Dovitinib was investigated as a first-line therapy for patients with metastatic clear-cell RCC (mCCRCC).[2]
Table 3: Efficacy of Dovitinib in First-Line mCCRCC (Phase II Trial) [2]
| Endpoint | Dovitinib (n=31) |
| Median Progression-Free Survival (PFS) | 6.2 months |
| Objective Response Rate (ORR) | 29% (Partial Response) |
| Disease Control Rate (ORR + Stable Disease) | 82% |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of clinical trial data. Below are summaries of the experimental protocols for the key trials discussed.
Sunitinib vs. IFN-α (Pivotal Phase III Trial)
-
Study Design: A multicenter, randomized, open-label Phase III trial.[5]
-
Patient Population: 750 treatment-naive patients with metastatic clear-cell RCC.[5]
-
Treatment Arms:
-
Primary Endpoint: Progression-Free Survival (PFS).[5]
-
Secondary Endpoints: Objective Response Rate (ORR), Overall Survival (OS), safety, and patient-reported outcomes.[5]
-
Statistical Analysis: The trial was designed to have 90% power to detect a 35% improvement in median PFS. The primary analysis of PFS was based on a two-sided unstratified log-rank test.[8]
Dovitinib vs. Sorafenib (GOLD RCC Phase III Trial)
-
Study Design: A multicenter, open-label, randomized Phase III trial (NCT01223027).[1][7]
-
Patient Population: 570 patients with clear-cell mRCC who had received one prior VEGF-targeted therapy and one prior mTOR inhibitor.[1]
-
Treatment Arms:
-
Primary Endpoint: Progression-Free Survival (PFS) assessed by a masked central review.[7]
-
Secondary Endpoints: Overall Survival (OS), ORR, time to worsening of performance status, and safety.[1]
-
Statistical Analysis: Randomization was stratified by risk group and region. The primary endpoint was analyzed using a one-sided log-rank test.[1][7]
Experimental Workflow: GOLD RCC Trial
The following diagram illustrates the experimental workflow of the GOLD RCC trial.
References
- 1. Dovitinib versus sorafenib for third-line targeted treatment of patients with metastatic renal cell carcinoma: an open-label, randomised phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sunitinib versus interferon alfa in metastatic renal-cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Dovitinib versus sorafenib for third-line targeted treatment of patients with metastatic renal cell carcinoma: an open-label, randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
A Comparative Analysis of Dovitinib Dilactic Acid and Selective FGFR Inhibitors in Preclinical Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for breast cancer, aberrations in the Fibroblast Growth Factor Receptor (FGFR) signaling pathway have emerged as a critical area of investigation. This guide provides a detailed comparison of the multi-targeted tyrosine kinase inhibitor, Dovitinib dilactic acid, and more selective FGFR inhibitors, focusing on their performance in preclinical breast cancer models. We present a comprehensive overview of their mechanisms of action, efficacy data from in vitro and in vivo studies, and detailed experimental protocols to support further research and development.
Introduction: Targeting the FGFR Pathway in Breast Cancer
The FGFR signaling cascade plays a pivotal role in cell proliferation, survival, migration, and angiogenesis. Genetic alterations, such as gene amplification and mutations in FGFRs, are implicated in the pathogenesis and progression of a subset of breast cancers, making them attractive therapeutic targets. This has led to the development of two main classes of inhibitors: multi-targeted tyrosine kinase inhibitors (TKIs) like Dovitinib, which inhibit FGFRs alongside other receptor tyrosine kinases, and selective FGFR inhibitors designed to specifically target the FGFR family.
This compound (TKI258) is an oral TKI that inhibits the kinase activity of FGFR1, 2, and 3, as well as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs)[1]. Its broad-spectrum activity offers the potential to simultaneously target multiple oncogenic pathways.
Selective FGFR Inhibitors , such as AZD4547, Infigratinib (BGJ398), and Erdafitinib (JNJ-42756493), are designed to have high potency against FGFRs with minimal activity against other kinases[1]. This specificity is intended to maximize on-target efficacy while minimizing off-target toxicities.
In Vitro Efficacy: Inhibition of Cell Proliferation
The anti-proliferative activity of Dovitinib and selective FGFR inhibitors has been evaluated in various breast cancer cell lines, particularly those with known FGFR amplification status.
Comparative IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for Dovitinib and selective FGFR inhibitors in different breast cancer cell lines.
| Inhibitor | Cell Line | FGFR Status | IC50 (nM) | Reference |
| Dovitinib (TKI258) | MDA-MB-134 | FGFR1 amplified | 190 | [2] |
| Dovitinib (TKI258) | SUM-52PE | FGFR2 amplified | 180 | [2] |
| Dovitinib (TKI258) | MFM223 | FGFR1/2 amplified | ~1000 | [1] |
| AZD4547 | MFM223 | FGFR1/2 amplified | ~10 | [1] |
| AZD4547 | MDA-MB-361 | ErbB2-overexpressing | 1180 | [3] |
| AZD4547 | BT474 | ErbB2-overexpressing | 1920 | [3] |
| AZD4547 | SKBR3 | ErbB2-overexpressing | 1880 | [3] |
| Infigratinib (BGJ398) | MFM223 | FGFR1/2 amplified | ~10 | [1] |
| Erdafitinib (JNJ-42756493) | H520 (Lung Cancer) | High FGFR1 expression | 21610 | [4] |
Key Findings:
-
Dovitinib demonstrates potent anti-proliferative activity in FGFR-amplified breast cancer cell lines, with IC50 values in the nanomolar range[2].
-
Selective FGFR inhibitors, AZD4547 and Infigratinib, show significantly greater potency in the FGFR-amplified MFM223 cell line compared to Dovitinib[1].
-
In breast cancer cell lines without FGFR amplification, higher concentrations of both Dovitinib and selective FGFR inhibitors are generally required to inhibit proliferation[1].
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The antitumor activity of these inhibitors has been further validated in preclinical xenograft models of breast cancer.
Comparative Tumor Growth Inhibition
| Inhibitor | Xenograft Model | FGFR Status | Treatment Dose & Schedule | Tumor Growth Inhibition (TGI) / Effect | Reference |
| Dovitinib (TKI258) | HBCx-2 | FGFR1 amplified | 50 mg/kg, daily | Tumor regression | [2] |
| Dovitinib (TKI258) | HBCx-3 | FGFR2 amplified | 40 mg/kg, daily | Tumor regression | [2] |
| Erdafitinib (JNJ-42756493) | MDA-MB-231 | FGFR wild-type | Not Specified | Inhibited tumor growth | [5] |
Key Findings:
-
Dovitinib effectively induces tumor regression in FGFR1 and FGFR2-amplified breast cancer xenograft models[2].
-
The antitumor activity of Dovitinib in vivo highlights its potential for treating FGFR-driven breast cancers.
-
Data on the in vivo efficacy of selective FGFR inhibitors in direct comparison with Dovitinib in the same breast cancer xenograft models is limited in the currently available literature.
Mechanism of Action: Downstream Signaling Pathways
Both Dovitinib and selective FGFR inhibitors exert their effects by blocking the activation of the FGFR and its downstream signaling cascades.
Inhibition of Key Signaling Molecules
Upon ligand binding, FGFRs dimerize and autophosphorylate, leading to the recruitment and phosphorylation of downstream effector proteins, primarily FRS2. This initiates a cascade of signaling through pathways such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.
-
Dovitinib has been shown to decrease the phosphorylation of FRS2 and ERK/MAPK in a dose-dependent manner in FGFR-amplified breast cancer cell lines[6][7].
-
AZD4547 effectively inhibits the phosphorylation of FGFR, FRS2α, AKT, and ERK1/2[8].
-
Infigratinib (BGJ398) has also been demonstrated to inhibit the phosphorylation of FRS2 and ERK1/2[1].
-
Erdafitinib treatment leads to the downregulation of FGFR1 expression and inhibits the AKT, MAPK, and STAT3 signaling pathways[4].
The following diagram illustrates the general FGFR signaling pathway and the points of inhibition by these compounds.
The following diagram illustrates the workflow for evaluating the effects of Dovitinib and selective FGFR inhibitors on downstream signaling.
Experimental Protocols
Cell Proliferation (MTT) Assay
This protocol is a standard method for assessing cell viability and proliferation.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-134, SUM-52PE, MFM223)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound and/or selective FGFR inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the inhibitors in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitors. Include vehicle-only (e.g., DMSO) control wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis
This protocol is used to detect changes in protein phosphorylation in response to inhibitor treatment.
Materials:
-
Breast cancer cell lines
-
This compound and/or selective FGFR inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FRS2, anti-p-ERK, anti-total FRS2, anti-total ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of inhibitors for a specified time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Breast Cancer Xenograft Model
This protocol describes the establishment and treatment of breast cancer xenografts in immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Breast cancer cells (e.g., 1x10^7 cells in Matrigel)
-
This compound and/or selective FGFR inhibitors formulated for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject breast cancer cells into the flank or mammary fat pad of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the inhibitors or vehicle control daily via oral gavage.
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion
Both this compound and selective FGFR inhibitors demonstrate significant antitumor activity in preclinical breast cancer models, particularly in those with FGFR gene amplification. Dovitinib's multi-targeted approach may offer the advantage of simultaneously inhibiting multiple oncogenic pathways, which could be beneficial in complex and heterogeneous tumors. Conversely, the high potency and specificity of selective FGFR inhibitors may lead to a better therapeutic window and reduced off-target toxicities.
The choice between a multi-targeted and a selective inhibitor will likely depend on the specific molecular profile of the tumor and the patient's overall clinical context. Further head-to-head comparative studies in well-characterized preclinical models are warranted to better delineate the relative advantages of each approach and to guide the design of future clinical trials in breast cancer. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses.
References
- 1. Effects of FGFR inhibitors TKI258, BGJ398 and AZD4547 on breast cancer cells in 2D, 3D and tissue explant cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchtweet.com [researchtweet.com]
- 3. FGFR inhibitor, AZD4547, impedes the stemness of mammary epithelial cells in the premalignant tissues of MMTV-ErbB2 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Off-Target Kinase Profiling: A Comparative Guide to Dovitinib Dilactic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the off-target kinase profile of Dovitinib dilactic acid with two other multi-kinase inhibitors, Sorafenib and Sunitinib. The information presented is supported by experimental data to aid in the critical evaluation and selection of kinase inhibitors for research and development purposes.
Introduction to Dovitinib and Multi-Kinase Inhibitors
Dovitinib (TKI258) is an orally active, small-molecule multi-kinase inhibitor that primarily targets receptor tyrosine kinases (RTKs) involved in tumor growth, proliferation, and angiogenesis. Its principal targets include Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and other class III RTKs such as c-Kit and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] Like other multi-kinase inhibitors, Dovitinib's therapeutic efficacy can be accompanied by off-target effects due to its interaction with a broader range of kinases. Understanding this off-target profile is crucial for predicting potential side effects and identifying new therapeutic applications.
This guide compares the kinase inhibition profile of Dovitinib with Sorafenib and Sunitinib, two other multi-kinase inhibitors with overlapping but distinct target profiles.[4][5]
Comparative Kinase Inhibition Profiles
The following tables summarize the inhibitory activity of Dovitinib, Sorafenib, and Sunitinib against a panel of selected kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce the activity of a kinase by 50%), providing a quantitative measure of potency. A lower IC50 value indicates a more potent inhibition.
Table 1: Inhibition of Primary Target Kinases (IC50 in nM)
| Kinase Target | Dovitinib (nM) | Sorafenib (nM) | Sunitinib (nM) |
| VEGFR1 (FLT1) | 10[3] | 26 | 2[6] |
| VEGFR2 (KDR) | 13[3] | 90 | 9[6] |
| VEGFR3 (FLT4) | 8[3] | 20 | 1[6] |
| PDGFRα | 27[3] | - | 1[6] |
| PDGFRβ | 210[3] | 57 | 8[6] |
| c-Kit | 2[3] | 68 | 1[6] |
| FLT3 | 1[3] | 58 | 1[6] |
| FGFR1 | 8[3] | - | >10,000[6] |
| FGFR3 | 9[3] | - | - |
| BRAF | - | 22 | - |
| BRAF (V600E) | - | 38 | - |
| CRAF (RAF1) | - | 6 | - |
Table 2: Off-Target Kinase Inhibition Profile (IC50 in nM)
| Off-Target Kinase | Dovitinib (nM) | Sorafenib (% Inhibition @ 10µM) | Sunitinib (% Inhibition @ 10µM) |
| CSF-1R | 36 | - | - |
| RET | - | 43 | 1[6] |
| SRC | - | >10,000 | 196 |
| LCK | - | - | 132 |
| YES | - | >10,000 | 2,100 |
| ABL | - | >10,000 | 1,400 |
Note: Due to the limited availability of comprehensive IC50 data for off-target kinases for all three compounds under identical screening conditions, percentage inhibition from kinome scan data at a fixed concentration (10 µM) is provided for Sorafenib and Sunitinib where available, offering a semi-quantitative comparison of off-target activity.
Experimental Protocols
The data presented in this guide are derived from in vitro kinase assays. The two primary methodologies employed for generating such data are radiometric assays and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.
Radiometric Kinase Assay (33P-ATP Filter Binding Assay)
This method directly measures the transfer of a radiolabeled phosphate from ATP to a kinase substrate.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the kinase of interest, a specific substrate (peptide or protein), and the inhibitor at various concentrations in a kinase assay buffer.
-
Initiation: The kinase reaction is initiated by the addition of a mixture of non-radiolabeled ATP and radiolabeled [γ-33P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination: The reaction is stopped by the addition of a solution that denatures the kinase, such as phosphoric acid.
-
Separation: The phosphorylated substrate is separated from the unincorporated [γ-33P]ATP. This is commonly achieved by spotting the reaction mixture onto a filter membrane that binds the substrate.
-
Washing: The filter is washed to remove any unbound radiolabeled ATP.
-
Detection: The amount of radioactivity incorporated into the substrate on the filter is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to a control reaction without any inhibitor. IC50 values are then determined by fitting the data to a dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This homogeneous assay format detects kinase activity by measuring the FRET between a donor fluorophore on an antibody and an acceptor fluorophore on a phosphorylated substrate.
Protocol:
-
Reaction Setup: The kinase, substrate (often biotinylated), and inhibitor are incubated together in a microplate well.
-
Initiation: The reaction is started by the addition of ATP.
-
Incubation: The mixture is incubated to allow for substrate phosphorylation.
-
Detection: A detection solution containing a Europium-labeled anti-phospho-substrate antibody (donor) and a streptavidin-linked acceptor fluorophore is added.
-
Signal Measurement: If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor fluorophores into close proximity, resulting in a FRET signal. The signal is measured using a plate reader capable of time-resolved fluorescence measurements.
-
Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. The percentage of kinase inhibition is calculated for each inhibitor concentration, and IC50 values are determined.
Impact on Signaling Pathways
The on- and off-target activities of multi-kinase inhibitors like Dovitinib can have significant effects on intracellular signaling pathways that regulate cell proliferation, survival, and angiogenesis. Two of the most critical pathways impacted are the RAS-RAF-MAPK and the PI3K-AKT signaling cascades.[7][8][9][10][11]
RAS-RAF-MAPK Signaling Pathway
This pathway is a central regulator of cell proliferation, differentiation, and survival. Receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and FGFR are key upstream activators of this cascade.
Mechanism of Inhibition:
By inhibiting these RTKs, Dovitinib can block the activation of RAS, which in turn prevents the sequential phosphorylation and activation of RAF, MEK, and ERK.[7] This ultimately leads to a decrease in the transcription of genes involved in cell cycle progression and proliferation. The inhibition of CRAF (RAF1) and BRAF by Sorafenib has a similar, albeit more direct, effect on this pathway.
References
- 1. The Broad Spectrum Receptor Tyrosine Kinase Inhibitor Dovitinib Suppresses Growth of BRAF Mutant Melanoma Cells in Combination with Other Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting the RAS/RAF/MAPK pathway for cancer therapy: from mechanism to clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Targeting the RAS/RAF/MAPK pathway for cancer therapy: from mechanism to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Dovitinib Dilactic Acid with Paclitaxel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effects of combining Dovitinib dilactic acid with paclitaxel, supported by preclinical experimental data. The information is intended to inform further research and development in cancer therapeutics.
Introduction
Dovitinib is a multi-targeted tyrosine kinase inhibitor that targets vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). Paclitaxel is a well-established anti-mitotic agent that stabilizes microtubules, leading to cell cycle arrest and apoptosis.[1][2][3][4] The combination of these two agents has shown promise in preclinical models, suggesting a synergistic anti-tumor effect. This guide summarizes the key findings from a significant preclinical study investigating this combination in gastric cancer models.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data from a preclinical study assessing the synergistic effects of Dovitinib and nab-paclitaxel in gastric cancer models.
Table 1: In Vivo Tumor Growth Inhibition in MKN-45 Subcutaneous Xenografts [5]
| Treatment Group | Tumor Growth Inhibition (%) | Notes |
| Nab-paclitaxel | 75 | - |
| Dovitinib | 76 | - |
| Nab-paclitaxel + Dovitinib | >85 (tumor regression) | Additive effect leading to tumor regression. |
Table 2: Animal Survival in MKN-45 Peritoneal Dissemination Xenografts [5]
| Treatment Group | Median Survival (days) | Lifespan Extension (%) |
| Control (PBS) | 23 | - |
| Dovitinib | 25 | Minimal improvement |
| Nab-paclitaxel | 42 | 83 |
| Nab-paclitaxel + Dovitinib | 66 | 187 |
Table 3: In Vitro Cell Viability in Gastric Cancer Cell Lines [5]
| Cell Line | Treatment (Concentration) | Reduction in Cell Viability (%) |
| MKN-45 | Dovitinib (1 µM) | 13 |
| Dovitinib (10 µM) | 63 | |
| Nab-paclitaxel (1 µM) | 59 | |
| Nab-paclitaxel (10 µM) | 53 | |
| Nab-paclitaxel + Dovitinib (1 µM) | 72 | |
| Nab-paclitaxel + Dovitinib (10 µM) | 81 | |
| KATO-III | Dovitinib (1 µM) | 75 |
| Dovitinib (10 µM) | 85 | |
| Nab-paclitaxel (1 µM) | 65 | |
| Nab-paclitaxel (10 µM) | 69 | |
| Nab-paclitaxel + Dovitinib (1 µM) | 84 | |
| Nab-paclitaxel + Dovitinib (10 µM) | 88 | |
| SNU-1 | Dovitinib (1 µM) | 45 |
| Dovitinib (10 µM) | 65 | |
| Nab-paclitaxel (1 µM) | 53 | |
| Nab-paclitaxel (10 µM) | 61 | |
| Nab-paclitaxel + Dovitinib (1 µM) | 64 | |
| Nab-paclitaxel + Dovitinib (10 µM) | 74 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of Dovitinib and paclitaxel synergy.
Cell Viability Assay (WST-1)
This assay measures the metabolic activity of viable cells to determine the cytotoxic effects of the drug combination.
Protocol:
-
Cell Seeding: Plate 4,000 cells per well in a 96-well plate in a regular growth medium.
-
Incubation: After 24 hours, replace the medium with a low serum (2% FBS) medium.
-
Treatment: Treat the cells with different concentrations of nab-paclitaxel, dovitinib, or the combination of both.
-
Incubation: Incubate the treated cells for 72 hours.
-
WST-1 Reagent: Add 10 μl of WST-1 reagent to each well and incubate for an additional 2 hours.
-
Measurement: Measure the absorbance at a wavelength of 450 nm using a microplate reader to determine cell viability.[5]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Collection: Harvest cells after treatment and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) staining solutions to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[3][4][6]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.
Protocol:
-
Cell Fixation: Harvest and wash cells, then fix them in ice-cold 70% ethanol.
-
RNAse Treatment: Treat the fixed cells with RNase A to ensure that only DNA is stained.
-
PI Staining: Resuspend the cells in a solution containing propidium iodide.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[7]
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by the combination of Dovitinib and paclitaxel, as well as a generalized experimental workflow for assessing their synergistic effects.
Mechanism of Synergy
The synergistic effect of Dovitinib and paclitaxel appears to stem from their complementary mechanisms of action. Dovitinib, by inhibiting multiple receptor tyrosine kinases, effectively blocks downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[5] Specifically, studies have shown that dovitinib decreases the phosphorylation of FGFR, AKT, and ERK.[5] This inhibition of pro-survival signaling likely sensitizes the cancer cells to the cytotoxic effects of paclitaxel.
Paclitaxel induces mitotic arrest at the G2/M phase of the cell cycle by stabilizing microtubules.[2] This disruption of microtubule dynamics ultimately triggers apoptosis. The combination of Dovitinib's anti-proliferative and pro-apoptotic signaling modulation with paclitaxel's direct induction of mitotic catastrophe and apoptosis leads to a more potent anti-tumor response than either agent alone. Evidence for this includes the observed increase in the expression of pro-apoptotic proteins such as cleaved PARP-1 and cleaved caspase-3, and a decrease in the anti-apoptotic protein Bcl-2 when cells are treated with the combination.[5]
Conclusion
The combination of this compound and paclitaxel demonstrates significant synergistic anti-tumor activity in preclinical gastric cancer models. This synergy is characterized by enhanced inhibition of tumor growth, prolonged survival, and increased cancer cell death compared to monotherapy. The underlying mechanism involves the dual targeting of critical cell signaling pathways by Dovitinib and the induction of mitotic arrest and apoptosis by paclitaxel. These findings provide a strong rationale for further clinical investigation of this combination therapy in relevant cancer types.
References
- 1. Targeted FGFR/VEGFR/PDGFR inhibition with dovitinib enhances the effects of nab-paclitaxel in preclinical gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Validating Pharmacodynamic Biomarkers for Dovitinib Dilactic Acid In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo pharmacodynamic (PD) biomarkers for Dovitinib dilactic acid, a multi-targeted tyrosine kinase inhibitor, with alternative therapies. It is designed to assist researchers in designing and interpreting preclinical and clinical studies by offering detailed experimental protocols, comparative data, and visual representations of key biological pathways and workflows.
Introduction to Dovitinib and Pharmacodynamic Biomarkers
Dovitinib is a potent oral inhibitor of several receptor tyrosine kinases (RTKs), primarily targeting fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[1] These receptors are crucial mediators of signaling pathways that drive tumor growth, proliferation, and angiogenesis.[1] The validation of robust pharmacodynamic biomarkers is essential to confirm target engagement, optimize dosing schedules, and identify patient populations most likely to respond to Dovitinib therapy.
This guide will compare the pharmacodynamic profile of Dovitinib with other selected kinase inhibitors:
-
AZD4547: A potent and selective FGFR inhibitor.
-
Infigratinib (BGJ398): Another selective FGFR inhibitor.
-
Sorafenib: A multi-kinase inhibitor with a broader target profile that includes VEGFR, PDGFR, and Raf kinases.
Comparative Analysis of In Vivo Pharmacodynamic Biomarkers
The following tables summarize quantitative data on the modulation of key pharmacodynamic biomarkers by Dovitinib and its alternatives in vivo.
Table 1: Modulation of Plasma/Serum Biomarkers
| Biomarker | Drug | Model System | Dose | Change from Baseline | Reference |
| FGF23 | Dovitinib | Advanced Melanoma Patients | 400 mg/d | Increased | [1] |
| VEGF | Dovitinib | Advanced Melanoma Patients | 400 mg/d | Increased | [1] |
| sVEGFR2 | Dovitinib | Advanced Melanoma Patients | 400 mg/d | Decreased | [1] |
| Phosphate | Infigratinib | Cholangiocarcinoma Patients | 125 mg/d | Increased (Hyperphosphatemia) |
Table 2: Modulation of Tumor Tissue Biomarkers (Phosphorylated Proteins)
| Biomarker | Drug | Model System | Dose | Change from Baseline | Reference |
| p-FGFR | Dovitinib | Advanced Melanoma Patient | 400 mg/d | Decreased | [1] |
| p-ERK | Dovitinib | Advanced Melanoma Patient | 400 mg/d | Decreased | [1] |
| p-ERK | AZD4547 | Xenograft Models | Not Specified | Time-dependent decrease | |
| p-S6 | AZD4547 | Xenograft Models | Not Specified | Time-dependent decrease |
Table 3: Modulation of Tumor Tissue Biomarkers (Transcriptional)
| Biomarker | Drug | Model System | Dose | Change from Baseline (log2 Fold Change) | Reference |
| DUSP6 | AZD4547 | Xenograft Models | Not Specified | Time-dependent increase | |
| ETV5 | AZD4547 | Xenograft Models | Not Specified | Time-dependent increase | |
| SPRY2 | AZD4547 | Xenograft Models | Not Specified | Time-dependent increase |
Signaling Pathways and Experimental Workflow
Dovitinib and FGFR Signaling Pathway
Caption: Dovitinib inhibits FGFR signaling, blocking downstream pathways like RAS/MAPK and PI3K/AKT.
General Workflow for In Vivo Biomarker Validation
Caption: A typical workflow for validating pharmacodynamic biomarkers in an in vivo setting.
Detailed Experimental Protocols
Western Blotting for Phosphorylated Proteins (p-FGFR, p-ERK)
-
Tumor Lysate Preparation:
-
Excise tumors from treated and control animals and snap-freeze in liquid nitrogen.
-
Homogenize frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-FGFR, p-ERK, total FGFR, total ERK, and a loading control (e.g., ß-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture images using a digital imaging system.
-
Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels and the loading control.
-
Immunohistochemistry (IHC) for p-FGFR in FFPE Tumor Sections
-
Tissue Preparation:
-
Fix freshly excised tumors in 10% neutral buffered formalin for 24 hours.
-
Process tissues and embed in paraffin.
-
Cut 4-5 µm sections and mount on charged slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a protein block solution (e.g., serum from the secondary antibody host species).
-
Incubate sections with the primary antibody against p-FGFR overnight at 4°C.
-
Wash with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a DAB chromogen substrate.
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Dehydrate sections, clear in xylene, and coverslip.
-
Score the staining intensity and percentage of positive tumor cells. An H-score can be calculated for semi-quantitative analysis.
-
ELISA for Plasma FGF23 and VEGF
-
Sample Preparation:
-
Collect whole blood from animals via cardiac puncture or tail vein bleeding into EDTA-containing tubes.
-
Centrifuge at 1,000 x g for 15 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
ELISA Procedure (General):
-
Use commercially available ELISA kits for mouse or human FGF23 and VEGF, following the manufacturer's instructions.
-
Briefly, add standards and diluted plasma samples to the antibody-coated microplate.
-
Incubate to allow the analyte to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add a detection antibody, often biotinylated.
-
Incubate and wash.
-
Add a streptavidin-HRP conjugate.
-
Incubate and wash.
-
Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of FGF23 or VEGF in the samples by interpolating their absorbance values from the standard curve.
-
Conclusion
The in vivo validation of pharmacodynamic biomarkers is a critical component of the development of targeted therapies like Dovitinib. This guide provides a framework for comparing the effects of Dovitinib with other kinase inhibitors on key biomarkers. The provided experimental protocols and visual aids are intended to facilitate the design and execution of robust preclinical and clinical studies, ultimately leading to a better understanding of drug mechanisms and more effective cancer treatments. The data presented herein suggests that while Dovitinib effectively modulates biomarkers associated with FGFR and VEGFR inhibition, more selective FGFR inhibitors like AZD4547 and Infigratinib may offer a more focused pharmacodynamic profile, which could be advantageous in specific patient populations. The choice of which biomarkers to validate will depend on the specific research question and the therapeutic context.
References
Dovitinib Dilactic Acid: A Comparative Analysis of its Efficacy in FGFR-Mutant Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Dovitinib dilactic acid across various fibroblast growth factor receptor (FGFR)-mutant cell lines. The information is supported by experimental data and detailed methodologies to aid in the evaluation of this multi-targeted tyrosine kinase inhibitor.
Dovitinib (TKI258) is a potent oral inhibitor of multiple receptor tyrosine kinases (RTKs), with significant activity against FGFRs 1, 2, and 3, as well as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[1][2] Its mechanism of action involves binding to the ATP-binding site of these kinases, thereby inhibiting their phosphorylation and downstream signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis.[1][3] This guide synthesizes preclinical data to offer a comparative perspective on Dovitinib's effect on a range of cancer cell lines harboring different FGFR mutations.
Comparative Efficacy of Dovitinib in FGFR-Mutant Cell Lines
The anti-proliferative activity of Dovitinib has been evaluated in numerous cancer cell lines with various FGFR alterations, including mutations and amplifications. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized in the table below. These values demonstrate a differential sensitivity to Dovitinib that can be influenced by the specific FGFR mutation, the genetic background of the cell line, and the presence of other oncogenic drivers.
| Cell Line | Cancer Type | FGFR Alteration | Dovitinib IC50 (nM) | Reference |
| B9 (FGF-stimulated WT FGFR3) | Murine Myeloma | Wild-Type FGFR3 | 25 | [4][5] |
| B9 (FGF-stimulated F384L-FGFR3) | Murine Myeloma | F384L Mutant | 25 | [4][5] |
| B9 (various activated mutants) | Murine Myeloma | Activated Mutants | 70 - 90 | [4] |
| KMS11 | Multiple Myeloma | FGFR3-Y373C | 90 | [4][5] |
| OPM2 | Multiple Myeloma | FGFR3-K650E | 90 | [4][5] |
| KMS18 | Multiple Myeloma | FGFR3-G384D | 550 | [4][5] |
| MDA-MB-134 | Breast Cancer | FGFR1 Amplified | 190 | [6] |
| SUM52 | Breast Cancer | FGFR2 Amplified | 180 | [6] |
| LoVo | Colorectal Cancer | KRASG13D, FGFR1 Overexpression | 130 | [3] |
| HT-29 | Colorectal Cancer | BRAFV600E, FGFR1 Overexpression | 2530 | [3] |
| SK-HEP1 | Hepatocellular Carcinoma | Not Specified | ~1700 | [4] |
| KATO-III | Gastric Cancer | FGFR2 Overexpression | Not specified, but greatest antiproliferative effect among gastric cancer lines tested | [7] |
| MFM223 | Breast Cancer | FGFR1 and FGFR2 Amplification | 1000 (inhibits proliferation) | [2] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols
To ensure the reproducibility of the findings cited, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT/Resazurin)
This assay is used to assess the effect of Dovitinib on cell proliferation.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the drug for a specified period, typically 24, 48, or 72 hours.[8][9]
-
Reagent Addition:
-
MTT Assay: 10 µl of MTT solution (5 mg/ml in PBS) is added to each well, and the plate is incubated for 1-4 hours at 37°C. Subsequently, 100 µl of a solubilization solution (e.g., DMSO or acidic isopropanol) is added to dissolve the formazan crystals.[10]
-
Resazurin Assay: 10 µl of resazurin solution (0.2 mg/ml in PBS) is added to each well, and the plate is incubated for 1-4 hours at 37°C.[9]
-
-
Data Acquisition: The absorbance (for MTT) or fluorescence (for resazurin) is measured using a microplate reader.[9][10]
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis
This technique is used to determine the effect of Dovitinib on the phosphorylation status of FGFR and its downstream signaling proteins.
-
Cell Lysis: After treatment with Dovitinib for the desired time, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-FGFR, total FGFR, phospho-ERK, total ERK, phospho-AKT, total AKT).[11][12] Following incubation with the primary antibody, the membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental procedures, the following diagrams illustrate the FGFR signaling pathway and a typical experimental workflow.
Caption: FGFR Signaling Pathway and Dovitinib's Mechanism of Action.
Caption: Experimental Workflow for Assessing Dovitinib's Effect.
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. This compound reduces tumor growth and tumor-induced bone changes in an experimental breast cancer bone growth model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dovitinib (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The physical basis of FGFR3 response to fgf1 and fgf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Head-to-head comparison of Dovitinib dilactic acid and regorafenib in colorectal cancer
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of targeted therapies for metastatic colorectal cancer (mCRC), both Dovitinib dilactic acid and regorafenib have emerged as multi-kinase inhibitors with the potential to overcome resistance to standard chemotherapies. This guide provides a comprehensive head-to-head comparison of these two agents, drawing upon available preclinical and clinical data to inform researchers, scientists, and drug development professionals. While direct comparative clinical trials are lacking, this guide synthesizes existing evidence to offer a clear overview of their respective mechanisms of action, efficacy, and signaling pathway engagement.
Mechanism of Action and Target Profile
Both Dovitinib and regorafenib are orally administered small molecule inhibitors that target multiple receptor tyrosine kinases (RTKs) involved in tumor progression, angiogenesis, and metastasis. However, their specific kinase inhibition profiles exhibit notable differences.
This compound is a potent inhibitor of fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[1] Its action against FGFRs is a key distinguishing feature, as aberrant FGFR signaling has been implicated in resistance to anti-VEGF therapies.[2]
Regorafenib , on the other hand, exhibits a broader kinase inhibitory spectrum.[3] It targets VEGFRs, TIE2, PDGFRs, FGFRs, as well as oncogenic kinases such as RAF, RET, and KIT.[3][4] This multi-pronged approach allows regorafenib to simultaneously interfere with angiogenesis, oncogenesis, and the tumor microenvironment.[3]
Preclinical Efficacy in Colorectal Cancer
In Vitro Studies
| Drug | Cell Lines Tested | Key Findings | Reference |
| Dovitinib | LoVo (KRAS mutant), HT-29 (BRAF mutant) | Inhibited cell proliferation and induced apoptosis. HT-29 cells were more resistant in vitro.[1] Showed synergistic cytotoxicity with oxaliplatin in various CRC cell lines regardless of RAS-RAF status.[5] | [1][5] |
| Regorafenib | HCT116, HT29, WiDr, SW480, COLO205, etc. | Inhibited proliferation and induced PUMA-mediated apoptosis.[6] Reduced EGF-induced EGFR and NF-κB activity.[7] | [6][7] |
In Vivo Xenograft Studies
| Drug | Xenograft Model | Key Findings | Reference |
| Dovitinib | LoVo and HT-29 xenografts | Delayed tumor growth in both models, primarily through an anti-angiogenic effect (reduced Ki-67 and CD31 staining).[1] The combination with oxaliplatin showed significantly higher antitumor activity in an HT-29 xenograft model.[5] | [1][5] |
| Regorafenib | CRC xenografts | Demonstrated anti-tumor activity and inhibition of metastasis.[8] | [8] |
Clinical Trial Data in Colorectal Cancer
Direct head-to-head clinical trials comparing Dovitinib and regorafenib in colorectal cancer are not available. The following tables summarize key findings from separate clinical trials for each drug.
Dovitinib in Colorectal Cancer
| Trial Identifier | Phase | Patient Population | Key Outcomes | Reference |
| NCT01831726 | II | Advanced malignancies with RTK-pathway genetic aberrations (including 18.8% CRC) | Clinical Benefit Rate (CBR): 13.8% (1 PR, 10 SD). Median duration of treatment: 1.78 months. The primary endpoint of CBR was not met.[9][10] | [9][10] |
| Phase II Study | II | Patients with advanced CRC or NSCLC progressing on anti-VEGF therapy | No responses observed in 7 evaluable patients. Best response was stable disease in 1 patient. Significant toxicities were reported.[2] | [2] |
Regorafenib in Colorectal Cancer
| Trial Identifier | Phase | Patient Population | Key Outcomes | Reference |
| CORRECT | III | Metastatic CRC patients who have been previously treated with standard therapies | Median Overall Survival (OS): 6.4 months with regorafenib vs. 5.0 months with placebo (HR 0.77). Median Progression-Free Survival (PFS): 1.9 months with regorafenib vs. 1.7 months with placebo (HR 0.49).[4] | [4] |
| CONCUR | III | Asian patients with previously treated mCRC | Median OS: 8.8 months with regorafenib vs. 6.3 months with placebo (HR 0.55). Median PFS: 3.2 months with regorafenib vs. 1.7 months with placebo (HR 0.31). |
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by Dovitinib and regorafenib in colorectal cancer.
Experimental Protocols
Detailed experimental protocols for the cited studies can be found in the supplementary materials of the respective publications. Key methodologies employed in the preclinical assessments include:
-
Cell Proliferation Assays (MTT/MTS): Colorectal cancer cell lines were seeded in 96-well plates and treated with varying concentrations of Dovitinib or regorafenib for a specified period (e.g., 72 hours). Cell viability was then assessed using MTT or MTS reagents, and IC50 values were calculated.[5]
-
Western Blot Analysis: Cells were treated with the drugs, and protein lysates were collected. Standard western blotting techniques were used to detect the phosphorylation status and total protein levels of key signaling molecules in the targeted pathways (e.g., FGFR, VEGFR, ERK, AKT).[1]
-
Xenograft Tumor Models: Human colorectal cancer cells were subcutaneously injected into immunocompromised mice. Once tumors reached a certain volume, mice were randomized to receive vehicle control, Dovitinib, regorafenib, or a combination treatment. Tumor growth was monitored over time.[1][5]
-
Immunohistochemistry (IHC): Tumors from xenograft models were excised, fixed, and sectioned. IHC staining was performed using antibodies against markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31) to assess the in vivo effects of the drugs.[1]
Summary and Conclusion
Regorafenib is an established therapeutic option for patients with chemorefractory metastatic colorectal cancer, with proven survival benefits in large Phase III clinical trials.[4] Its broad-spectrum kinase inhibition provides a robust mechanism for overcoming resistance.
This compound has shown preclinical activity in colorectal cancer models, particularly in combination with chemotherapy, and its potent inhibition of FGFRs presents a rational strategy for targeting tumors resistant to anti-VEGF therapies.[1][2][5] However, clinical data for Dovitinib in colorectal cancer are limited and have not demonstrated a significant clinical benefit as a single agent in heavily pretreated patients.[2][9][10]
For researchers and drug development professionals, the distinct target profiles of these two agents offer different avenues for further investigation. The broader activity of regorafenib may be advantageous in a heterogeneous disease like colorectal cancer, while the more focused FGFR inhibition of Dovitinib could be explored in biomarker-selected patient populations or in combination with other targeted agents to overcome specific resistance mechanisms. Future studies, potentially including direct comparative trials or biomarker-driven studies, are warranted to better define the optimal clinical positioning of these multi-kinase inhibitors in the treatment of colorectal cancer.
References
- 1. Dovitinib (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase II Study of Dovitinib in Patients Progressing on Anti-Vascular Endothelial Growth Factor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hematologyandoncology.net [hematologyandoncology.net]
- 5. Dovitinib synergizes with oxaliplatin in suppressing cell proliferation and inducing apoptosis in colorectal cancer cells regardless of RAS-RAF mutation status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regorafenib inhibits colorectal tumor growth through PUMA-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regorafenib suppresses epidermal growth factor receptor signaling-modulated progression of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regorafenib (BAY 73-4506) in advanced colorectal cancer: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. A mutation-specific, single-arm, phase 2 study of dovitinib in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Dovitinib Dilactic Acid: A Comparative Guide to its Anti-Metastatic Effects in Orthotopic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-metastatic efficacy of Dovitinib dilactic acid with other therapeutic agents in preclinical orthotopic cancer models. The data presented is compiled from various studies to offer an objective overview for researchers in oncology and drug development.
Executive Summary
This compound, a multi-targeted tyrosine kinase inhibitor, has demonstrated notable anti-metastatic effects in orthotopic cancer models, particularly in breast cancer bone and lung metastasis. By inhibiting key signaling pathways involving fibroblast growth factor receptors (FGFRs) and vascular endothelial growth factor receptors (VEGFRs), Dovitinib impacts tumor cell proliferation, survival, and the tumor microenvironment. This guide compares the performance of Dovitinib with other targeted therapies, such as Sunitinib and Cabozantinib, and the chemotherapeutic agent Paclitaxel, in similar preclinical settings. The data underscores the potential of Dovitinib as an anti-metastatic agent and provides a framework for its further investigation.
Comparative Efficacy of Anti-Metastatic Agents
The following tables summarize the quantitative data on the anti-metastatic effects of Dovitinib and comparator drugs in orthotopic breast cancer models.
Table 1: Efficacy in Orthotopic Breast Cancer Bone Metastasis Models
| Drug | Cancer Cell Line | Animal Model | Primary Outcome Measure | Quantitative Results | Reference |
| This compound | MFM223 (Human Breast Cancer) | Nude Mice | Reduction of cancer-induced bone lesions | Smaller bone lesions observed via X-ray imaging. Higher total and cortical bone mineral content and density.[1][2][3] | Kähkönen et al., 2019 |
| Sunitinib | MDA-MB23 (Human Breast Cancer) | Nude Mice | Inhibition of bone metastasis colonization | No significant difference in the number of bone metastases compared to control. Reduction in tumor growth associated with decreased microvessel density.[4][5] | Schem et al., 2013 |
| Cabozantinib | MDA-MB-231 (Human Breast Cancer) | SCID Mice | Inhibition of tumor growth and metastasis | Significantly inhibited tumor growth and metastasis in vivo.[6] | In preclinical models, cabozantinib has shown to decrease metastatic bone lesion progression.[7] |
Table 2: Efficacy in Orthotopic Breast Cancer Lung Metastasis Models
| Drug | Cancer Cell Line | Animal Model | Primary Outcome Measure | Quantitative Results | Reference |
| This compound | Not specified | Not specified | Impairment of lung metastasis formation | Dovitinib impairs the formation of lung metastases.[1] | Mentioned in Kähkönen et al., 2019 |
| Paclitaxel | 4T1 (Murine Breast Cancer) | Balb/c Mice | Reduction of pulmonary metastatic lesions | Marked reduction in the number of pulmonary metastatic lesions compared to saline and IP Paclitaxel-C/E controls (p < 0.01 and p < 0.05, respectively).[8] | Decreased both burden and incidence of lung metastases in a TLR4-dependent manner.[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation.
Orthotopic Breast Cancer Bone Metastasis Model (Dovitinib Study)
-
Cell Line: MFM223 human breast cancer cells with FGFR1 and FGFR2 gene amplifications.
-
Animal Model: Female athymic Nude-Foxn1nu mice.
-
Tumor Inoculation: 5 x 10^5 MFM223 cells in 20 µL PBS were inoculated intratibially into the right tibia of the mice.
-
Drug Administration: After 4 weeks of tumor growth, mice were randomized into two groups. The treatment group received this compound (50 mg/kg) orally via gavage, five days a week for five weeks. The control group received the vehicle.
-
Endpoint Analysis:
-
Radiographic Analysis: X-ray imaging was performed weekly to monitor the development of bone lesions.
-
Micro-CT Analysis: At the end of the study, the tibias were analyzed using a high-resolution micro-computed tomography (µCT) scanner to quantify bone volume and mineral density.
-
Histology: Tibia sections were stained with hematoxylin and eosin (H&E) to visualize tumor burden and bone destruction.
-
PET Imaging: A trend towards decreased tumor growth and metabolic activity was observed in dovitinib-treated mice quantified by positron emission tomography imaging with 2-[18F]fluoro-2-deoxy-D-glucose at the endpoint.[1][2][3]
-
Orthotopic Breast Cancer Lung Metastasis Model (Paclitaxel Study)
-
Cell Line: 4T1 murine breast cancer cells, which spontaneously metastasize to the lungs.
-
Animal Model: Female BALB/c mice.
-
Tumor Inoculation: 1 x 10^5 4T1 cells were injected into the mammary fat pad.
-
Drug Administration: Treatment protocols varied between studies, with some administering Paclitaxel intravenously or intraperitoneally at specified doses and schedules.
-
Endpoint Analysis:
-
Primary Tumor Growth: Measured using calipers.
-
Metastasis Quantification: At the study endpoint, lungs were harvested, and the number of metastatic nodules on the lung surface was counted.
-
Histology: Lung tissues were fixed, sectioned, and stained with H&E to confirm and quantify metastatic lesions.
-
Signaling Pathways and Mechanisms of Action
The anti-metastatic effects of Dovitinib and comparator drugs are mediated through their interaction with key signaling pathways involved in cancer progression.
Dovitinib Signaling Pathway
Dovitinib is a multi-kinase inhibitor that primarily targets FGFRs and VEGFRs. Its anti-metastatic activity is attributed to the inhibition of downstream signaling cascades, including the PI3K/Akt/mTOR and RAS/MEK/ERK pathways. By blocking these pathways, Dovitinib inhibits tumor cell proliferation, survival, angiogenesis, and migration.[10][11]
Experimental Workflow for Orthotopic Metastasis Model
The general workflow for validating the anti-metastatic effects of a drug in an orthotopic model is depicted below. This process involves tumor cell implantation at the primary site, allowing for tumor growth and subsequent metastasis, followed by drug treatment and endpoint analysis.
Conclusion
This compound demonstrates significant anti-metastatic potential in preclinical orthotopic models, particularly in mitigating bone and lung metastases in breast cancer. Its mechanism of action, targeting multiple receptor tyrosine kinases, provides a strong rationale for its efficacy. When compared to other agents, Dovitinib shows a promising profile, especially in the context of bone metastasis where it appears to have a more direct impact on lesion development than agents like Sunitinib. Further head-to-head comparative studies in standardized orthotopic models are warranted to definitively position Dovitinib in the landscape of anti-metastatic therapies. This guide provides a foundational overview for researchers to build upon in their ongoing efforts to combat metastatic cancer.
References
- 1. This compound reduces tumor growth and tumor-induced bone changes in an experimental breast cancer bone growth model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound reduces tumor growth and tumor-induced bone changes in an experimental breast cancer bone growth model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical evaluation of Sunitinib as a single agent in the prophylactic setting in a mouse model of bone metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cabozantinib (XL184) Inhibits Growth and Invasion of Preclinical TNBC Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exelixis' Cabozantinib Shows Encouraging Clinical Activity in Patients With Metastatic Breast Cancer | Exelixis, Inc. [ir.exelixis.com]
- 8. Decreased Lung Metastasis in Triple Negative Breast Cancer Following Locally-Delivered Supratherapeutic Paclitaxel-Loaded Polyglycerol Carbonate Nanoparticle Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeted FGFR/VEGFR/PDGFR inhibition with dovitinib enhances the effects of nab-paclitaxel in preclinical gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Dovitinib Dilactic Acid: A Viable Alternative in Tumors Resistant to Conventional VEGF Inhibitors
For Immediate Release to the Scientific Community
The emergence of resistance to vascular endothelial growth factor (VEGF) receptor inhibitors presents a significant challenge in oncology. In response, the scientific community has actively sought novel therapeutic agents capable of overcoming these resistance mechanisms. Dovitinib dilactic acid, a multi-targeted tyrosine kinase inhibitor, has demonstrated notable efficacy in preclinical and clinical settings where other VEGF inhibitors have failed. This guide provides a comprehensive comparison of Dovitinib's performance against other VEGF inhibitors in resistant tumor models, supported by experimental data, detailed protocols, and mechanistic insights.
Overcoming Resistance: A Multi-Targeted Approach
Dovitinib distinguishes itself from other VEGF inhibitors through its broader target profile. Beyond inhibiting VEGFRs, Dovitinib also potently targets Fibroblast Growth Factor Receptors (FGFRs), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit. This multi-targeted approach is crucial in tumors that have developed resistance to selective VEGF inhibitors, often through the upregulation of alternative pro-angiogenic pathways, such as the FGF signaling cascade.
A key mechanism by which Dovitinib overcomes resistance, particularly to sorafenib in hepatocellular carcinoma (HCC), involves the activation of SH2-containing protein tyrosine phosphatase-1 (SHP-1). This activation leads to the dephosphorylation and subsequent inactivation of Signal Transducer and Activator of Transcription 3 (STAT3), a downstream signaling molecule implicated in tumor cell proliferation, survival, and angiogenesis.[1][2][3][4] Sorafenib-resistant HCC cells often exhibit heightened STAT3 activation, a dependency that Dovitinib effectively exploits.[1][2][3]
Comparative Efficacy in Resistant Tumor Models
Preclinical studies have consistently demonstrated Dovitinib's superior or equivalent efficacy in tumor models resistant to other VEGF inhibitors.
In Vitro Cell Viability
In sorafenib-resistant HCC cell lines, Dovitinib has been shown to induce apoptosis and inhibit cell proliferation more effectively than sorafenib.
| Cell Line | Drug | IC50 (µM) | Fold-Resistance (Compared to Parental) | Reference |
| Huh-7 (Parental) | Sorafenib | ~5 | - | [5] |
| Huh-7-SR1 (Sorafenib-Resistant) | Sorafenib | >10 | >2 | [1] |
| Huh-7-SR1 (Sorafenib-Resistant) | Dovitinib | ~5 | N/A | [1] |
| Huh-7-SR2 (Sorafenib-Resistant) | Sorafenib | >10 | >2 | [1] |
| Huh-7-SR2 (Sorafenib-Resistant) | Dovitinib | ~5 | N/A | [1] |
| HepG2 (Parental) | Sorafenib | ~7 | - | [5] |
| Hep3B (Parental) | Sorafenib | ~6 | - | [5] |
Note: IC50 values are approximate and can vary between studies. "N/A" indicates that the data for a direct comparison was not available in the cited literature.
In Vivo Xenograft Models
Dovitinib has demonstrated significant tumor growth inhibition in xenograft models of cancers resistant to other VEGF inhibitors.
Hepatocellular Carcinoma (Sorafenib-Resistant)
In a xenograft model using sorafenib-resistant Huh-7 cells, Dovitinib treatment resulted in significant tumor growth inhibition. This effect was associated with increased SHP-1 activity and decreased phospho-STAT3 levels in the tumor tissue.[2]
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition | Reference |
| Vehicle | ~1200 | - | [2] |
| Dovitinib (30 mg/kg/day) | ~400 | ~67% | [2] |
Renal Cell Carcinoma (Sunitinib-Resistant Potential)
In a patient-derived tumorgraft model of clear cell renal cell carcinoma (ccRCC), a tumor type where sunitinib resistance is a major clinical issue, Dovitinib showed greater activity than sunitinib.[6][7]
| Treatment Group | Mean Tumor Volume Change from Baseline | Reference |
| Vehicle | Increase | [6][7] |
| Sunitinib | Moderate Inhibition | [6][7] |
| Dovitinib | Significant Inhibition | [6][7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of Dovitinib and other VEGF inhibitors on resistant cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., sorafenib-resistant HCC cells) in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Drug Treatment: Prepare serial dilutions of Dovitinib, sorafenib, or other inhibitors in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired drug concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 450 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Xenograft Tumor Growth Study
Objective: To evaluate the in vivo efficacy of Dovitinib in a VEGF inhibitor-resistant tumor model.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ sorafenib-resistant HCC cells (e.g., Huh-7-SR) in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth by caliper measurements. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer Dovitinib (e.g., 30 mg/kg/day) or vehicle control orally via gavage daily for a specified period (e.g., 21 days).
-
Monitoring: Measure tumor volume and body weight every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., Western blotting for p-STAT3).
-
Data Analysis: Compare tumor growth rates and final tumor volumes between the treatment and control groups.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways involved in resistance to VEGF inhibitors and the mechanism by which Dovitinib overcomes this resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Dovitinib induces apoptosis and overcomes sorafenib resistance in hepatocellular carcinoma through SHP-1-mediated inhibition of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to sorafenib and the corresponding strategies in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alteration of SHP-1/p-STAT3 Signaling: A Potential Target for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Antitumor Effect of Sorafenib in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Validated Tumorgraft Model Reveals Activity of Dovitinib Against Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A validated tumorgraft model reveals activity of dovitinib against renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Dovitinib Dilactic Acid: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Dovitinib dilactic acid, a multitargeted tyrosine kinase inhibitor. Adherence to these protocols is critical due to the compound's potential hazards.
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent measures must be taken to prevent its release into the environment and to protect personnel from exposure.
Personal Protective Equipment (PPE): Before handling this compound waste, it is mandatory to wear appropriate PPE, including:
-
Chemical-resistant gloves
-
Safety goggles
-
A lab coat
Handling Precautions:
-
Avoid creating dust or aerosols[1].
-
Work in a well-ventilated area, preferably within a chemical fume hood[1].
-
Do not eat, drink, or smoke when handling this product[1].
-
Wash hands thoroughly after handling[1].
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all local, state, and federal regulations. The following procedure outlines a general workflow for its safe disposal:
-
Waste Segregation:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and contaminated PPE, in a designated, clearly labeled, and sealed waste container.
-
Do not mix with other waste streams unless compatibility is confirmed. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].
-
-
Container Labeling:
-
The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound."
-
Include a clear indication of the hazards (e.g., "Toxic," "Harmful if Swallowed," "Hazardous to the Aquatic Environment").
-
-
Storage of Waste:
-
Arrange for Professional Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for the collection and disposal of the this compound waste.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS).
-
Disposal must be conducted at an approved waste disposal plant[1].
-
-
Spill Management:
-
In the event of a spill, evacuate the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Collect the spilled material and absorbent into a sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly.
-
Report the spill to the appropriate safety personnel.
-
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 852433-84-2 | [1][2][3] |
| Molecular Formula | C₂₁H₂₁FN₆O•2C₃H₆O₃ | [3][4] |
| Molecular Weight | 572.59 g/mol | [3][4] |
| Solubility in DMSO | ≥ 57.3 mg/mL | [4] |
| Solubility in Water | 64 mg/mL | [5] |
| Storage Temperature | Powder: -20°C; In solvent: -80°C | [1][4] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, from waste generation to final disposal.
References
Personal protective equipment for handling Dovitinib dilactic acid
Essential Safety and Handling Guide for Dovitinib Dilactic Acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this potent tyrosine kinase inhibitor.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following table summarizes the recommended PPE. Since Dovitinib is categorized as a hazardous drug, stringent precautions are necessary.[1][2]
| Protection Type | Recommended Equipment | Specifications & Remarks |
| Eye/Face Protection | Safety glasses with side shields or goggles | Ensure a complete seal around the eyes. A face shield may be required for splash hazards. |
| Skin Protection | Chemical-resistant gloves (double gloving recommended) | Nitrile or neoprene gloves are generally suitable. Always check the manufacturer's compatibility data. Discard after use. |
| Disposable lab coat or gown | Should be long-sleeved with tight cuffs. Gowns designed for handling hazardous drugs are preferred.[1] | |
| Respiratory Protection | NIOSH-approved respirator | For handling powders outside of a certified chemical fume hood or biological safety cabinet, a respirator with a particulate filter (e.g., N95, P100) is recommended to prevent inhalation.[3] In case of fire, a self-contained breathing apparatus should be used.[4] |
Operational and Disposal Plans
Proper operational procedures and disposal methods are critical for laboratory safety and environmental protection.
Handling and Storage
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Waste Characterization: Unused this compound should be treated as hazardous chemical waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Route: Contact a licensed professional waste disposal service to arrange for pickup and disposal. Do not dispose of down the drain or in regular trash.
Emergency Procedures
Immediate and appropriate action is vital in the event of an emergency.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release Measures
In the event of a spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spread of the material.
-
Clean-up:
-
Wear appropriate PPE as outlined above.
-
For small spills, carefully scoop the solid material into a labeled container for disposal.
-
Avoid generating dust.
-
Clean the spill area with a suitable detergent and water.
-
Collect all cleanup materials in a sealed bag for hazardous waste disposal.
-
The following workflow diagram illustrates the logical steps for responding to a chemical spill of this compound.
Caption: Workflow for handling a chemical spill of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
